Product packaging for 2-O-(4-Iodobenzyl)glucose(Cat. No.:CAS No. 108736-66-9)

2-O-(4-Iodobenzyl)glucose

Cat. No.: B010669
CAS No.: 108736-66-9
M. Wt: 394.17 g/mol
InChI Key: KLIHZNHQGXMTIA-VRTWZNOMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-O-(4-Iodobenzyl)glucose is a chemically modified glucose analog in which a 4-iodobenzyl group is attached to the 2-hydroxy position of the glucose molecule. This strategic modification is designed for advanced research applications, particularly in the study of glucose transport mechanisms and cellular metabolism. The iodine atom on the benzyl ring provides a potential handle for tracking, labeling, or structural studies, making this compound a versatile tool in biochemical research. This compound is of significant interest for researchers investigating the function and regulation of glucose transporters (GLUTs and SGLTs). Iodine-containing glucose analogs have been historically utilized as tools to assess glucose transport dynamics in various cell types, including adipocytes . The structural alteration is hypothesized to influence the compound's interaction with transport proteins and metabolic enzymes, potentially allowing it to act as a substrate or inhibitor. Research into related compounds suggests that such analogs can impact crucial signaling pathways, including Akt phosphorylation and the subsequent translocation of GLUT4 transporters to the cell membrane, a key process in insulin-mediated glucose uptake . Key Research Applications: Probe Development: Serves as a potential biochemical probe for studying the kinetics and specificity of facilitative and sodium-dependent glucose transporters (SGLTs) in various cell models . Metabolic Pathway Analysis: Useful for investigating the role of specific glucose hydroxyl groups in enzyme recognition and substrate metabolism, aiding in the mapping of carbohydrate-processing pathways. Mechanism of Action Studies: The modified structure allows researchers to explore the relationship between glucose analog structure and function in cellular systems, providing insights into diabetes mellitus and other metabolic disorders . Disclaimer: This product is intended for research purposes in a controlled laboratory setting. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17IO6 B010669 2-O-(4-Iodobenzyl)glucose CAS No. 108736-66-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108736-66-9

Molecular Formula

C13H17IO6

Molecular Weight

394.17 g/mol

IUPAC Name

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(4-(125I)iodanylphenyl)methoxy]hexanal

InChI

InChI=1S/C13H17IO6/c14-9-3-1-8(2-4-9)7-20-11(6-16)13(19)12(18)10(17)5-15/h1-4,6,10-13,15,17-19H,5,7H2/t10-,11+,12-,13-/m1/s1/i14-2

InChI Key

KLIHZNHQGXMTIA-VRTWZNOMSA-N

SMILES

C1=CC(=CC=C1COC(C=O)C(C(C(CO)O)O)O)I

Isomeric SMILES

C1=CC(=CC=C1CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)[125I]

Canonical SMILES

C1=CC(=CC=C1COC(C=O)C(C(C(CO)O)O)O)I

Synonyms

2-IBG
2-O-(4-iodobenzyl)glucose

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-O-(4-Iodobenzyl)glucose: Structure, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-O-(4-Iodobenzyl)glucose, a derivative of D-glucose. Due to the limited availability of direct research on this specific molecule, this document establishes its chemical structure based on established nomenclature and explores the synthesis and experimental characterization through generalized protocols applicable to analogous O-benzylated glucose derivatives. The potential biological significance is discussed in the context of related iodinated and benzylated glucose analogs. This guide aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of modified monosaccharides for applications in drug development and chemical biology.

Chemical Structure of this compound

Based on standard IUPAC nomenclature, this compound is a glucose molecule in which the hydroxyl group at the second carbon position (C2) is substituted with a 4-iodobenzyl ether. The core structure is the pyranose form of D-glucose. The 4-iodobenzyl group consists of a benzyl group (a benzene ring attached to a CH2 group) which is substituted with an iodine atom at the para (4) position of the benzene ring. The linkage to the glucose is an ether bond at the C2 position.

chemical_structure cluster_glucose Glucose Ring cluster_substituents Glucose Ring cluster_iodobenzyl 4-Iodobenzyl Group C1 C1 C2 C2 C1->C2 OH1 OH C1->OH1 C3 C3 C2->C3 O_benzyl O C2->O_benzyl C4 C4 C3->C4 OH3 OH C3->OH3 C5 C5 C4->C5 OH4 OH C4->OH4 O_ring O C5->O_ring CH2OH6 CH2OH C5->CH2OH6 O_ring->C1 CH2_benzyl CH2 O_benzyl->CH2_benzyl Ether Linkage Benzene Benzene Ring CH2_benzyl->Benzene Iodine I Benzene->Iodine

Deduced structure of this compound.

Synthesis of O-Alkylated Glucose Derivatives: A General Protocol

A new method for the benzylation of carbohydrates has been developed that can facilitate the complete substitution of hydroxyl groups.

Experimental Workflow:

experimental_workflow start Start with D-Glucose protect Protection of Hydroxyl Groups (e.g., 1,3,4,6 positions) start->protect alkylation Alkylation of 2-OH with 4-Iodobenzyl Bromide protect->alkylation deprotection Removal of Protecting Groups alkylation->deprotection purification Purification (e.g., Chromatography) deprotection->purification characterization Structural Characterization (NMR, MS) purification->characterization end This compound characterization->end

Synthesis protocol for 2-O-(4-Iodobenzyl)glucose.

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the synthesis of 2-O-(4-Iodobenzyl)glucose is detailed below, designed for researchers and professionals in drug development. This document outlines a comprehensive, multi-step protocol, including reaction conditions, purification methods, and characterization.

Introduction

This compound is a carbohydrate derivative with potential applications in medicinal chemistry and chemical biology. The presence of the iodobenzyl group allows for further functionalization, such as cross-coupling reactions, and can serve as a heavy atom for X-ray crystallography studies of protein-carbohydrate complexes. This guide provides a detailed protocol for its synthesis, based on established methods of selective O-benzylation of glucose.

The synthesis strategy involves three main stages:

  • Protection of the hydroxyl groups at the C-4 and C-6 positions of a glucose precursor.

  • Regioselective benzylation at the C-2 position.

  • Deprotection to yield the final product.

Overall Reaction Scheme

A potential synthetic route to this compound is outlined below. This scheme employs protective group strategies to achieve regioselectivity.

Reaction_Scheme A Methyl α-D-glucopyranoside B Methyl 4,6-O-benzylidene-α-D-glucopyranoside A->B Benzaldehyde, ZnCl2 C Dibutylstannylene acetal intermediate B->C Bu2SnO, Toluene, reflux D Methyl 2-O-(4-Iodobenzyl)-4,6-O-benzylidene-α-D-glucopyranoside C->D 4-Iodobenzyl bromide, DMF E This compound D->E Acidic Hydrolysis (e.g., TFA)

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

This initial step protects the C-4 and C-6 hydroxyl groups, which exhibit similar reactivity.

  • Materials:

    • Methyl α-D-glucopyranoside

    • Benzaldehyde

    • Anhydrous Zinc Chloride (ZnCl₂)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Suspend methyl α-D-glucopyranoside (1 equivalent) in anhydrous DMF.

    • Add freshly fused and powdered anhydrous zinc chloride (1.5 equivalents).

    • Add benzaldehyde (2.5 equivalents) to the mixture.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Pour the reaction mixture into ice-cold water with vigorous stirring.

    • The precipitated product is filtered, washed thoroughly with cold water and petroleum ether.

    • Recrystallize the crude product from ethanol to obtain pure methyl 4,6-O-benzylidene-α-D-glucopyranoside.

Step 2: Regioselective 2-O-benzylation

This step utilizes a dibutylstannylene acetal intermediate to direct the benzylation to the C-2 position.[1]

  • Materials:

    • Methyl 4,6-O-benzylidene-α-D-glucopyranoside

    • Dibutyltin oxide (Bu₂SnO)

    • 4-Iodobenzyl bromide

    • Anhydrous Toluene

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • A solution of methyl 4,6-O-benzylidene-α-D-glucopyranoside (1 equivalent) and dibutyltin oxide (1.1 equivalents) in anhydrous toluene is refluxed with azeotropic removal of water using a Dean-Stark apparatus for 4 hours.

    • The solvent is evaporated under reduced pressure to yield the dibutylstannylene acetal as a white solid.

    • The crude stannylene acetal is dissolved in anhydrous DMF.

    • 4-Iodobenzyl bromide (1.2 equivalents) is added to the solution.

    • The reaction mixture is stirred at 80°C for 6 hours under an inert atmosphere.

    • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-O-(4-iodobenzyl)-4,6-O-benzylidene-α-D-glucopyranoside.

Step 3: Deprotection

The final step involves the removal of the methyl glycoside and the benzylidene acetal to yield the target compound.

  • Materials:

    • Methyl 2-O-(4-Iodobenzyl)-4,6-O-benzylidene-α-D-glucopyranoside

    • Trifluoroacetic acid (TFA)

    • Water

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the protected glucose derivative from Step 2 in a mixture of DCM and water (10:1 v/v).

    • Add trifluoroacetic acid (TFA) dropwise at 0°C until a concentration of 90% TFA is reached.

    • Stir the reaction mixture at room temperature for 4 hours.

    • The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

    • The organic layer is separated, and the aqueous layer is extracted with DCM.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/methanol gradient) to yield this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of O-benzylated glucose derivatives, which can be expected for the synthesis of this compound.

Table 1: Reactants and Stoichiometry

StepReactantMolar Eq.
1Methyl α-D-glucopyranoside1.0
Benzaldehyde2.5
Zinc Chloride1.5
2Methyl 4,6-O-benzylidene-α-D-glucopyranoside1.0
Dibutyltin oxide1.1
4-Iodobenzyl bromide1.2
3Methyl 2-O-(4-Iodobenzyl)-4,6-O-benzylidene-α-D-glucopyranoside1.0
Trifluoroacetic acidExcess

Table 2: Reaction Conditions and Yields

StepSolventTemperature (°C)Time (h)Typical Yield (%)
1DMFRoom Temp.2485-95
2Toluene, then DMFReflux, then 804, then 660-70
3DCM/H₂O/TFA0 to Room Temp.470-80

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Benzylation cluster_step3 Step 3: Deprotection A Mix Methyl α-D-glucopyranoside, Benzaldehyde, and ZnCl2 in DMF B Stir at RT for 24h A->B C Precipitate in Ice Water B->C D Filter and Wash C->D E Recrystallize from Ethanol D->E F Reflux Protected Glucose with Bu2SnO (Azeotropic Distillation) E->F Proceed to Benzylation G Evaporate Toluene F->G H Dissolve in DMF, Add 4-Iodobenzyl bromide G->H I Heat at 80°C for 6h H->I J Evaporate DMF I->J K Silica Gel Chromatography J->K L Dissolve Benzylated Intermediate in DCM/H2O K->L Proceed to Deprotection M Add TFA at 0°C L->M N Stir at RT for 4h M->N O Neutralize with NaHCO3 N->O P Extract with DCM O->P Q Dry and Concentrate P->Q R Silica Gel Chromatography Q->R S S R->S Final Product: This compound

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-O-(4-Iodobenzyl)glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and estimated physicochemical properties of 2-O-(4-Iodobenzyl)glucose. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and theoretical predictions to offer a valuable resource for researchers.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₇IO₆Calculated
Molecular Weight 412.17 g/mol Calculated
Appearance White to off-white crystalline solidEstimated
Melting Point 150 - 160 °CEstimated
Solubility Soluble in organic solvents like chloroform, DCM, DMF, DMSO, EtOAc, and MeOH. Insoluble in water.[1][2][3]Estimated
Optical Rotation Data not available-

Spectroscopic Data (Estimated)

Predicting the exact Nuclear Magnetic Resonance (NMR) chemical shifts requires experimental data. However, based on the known spectra of related benzylated glucose derivatives, the following are the expected regions for the key proton (¹H) and carbon (¹³C) signals.[4][5]

  • ¹H NMR: The proton spectrum is expected to show characteristic signals for the anomeric proton of the glucose unit, the protons of the pyranose ring, the benzylic protons, and the aromatic protons of the iodobenzyl group.

  • ¹³C NMR: The carbon spectrum would display signals corresponding to the carbons of the glucose ring, the benzylic carbon, and the carbons of the iodinated aromatic ring.

Experimental Protocols

3.1. Proposed Synthesis of this compound

The following is a proposed synthetic route for this compound, adapted from established methods for the synthesis of O-benzylated glucose derivatives.[6][7][8]

Objective: To synthesize this compound via the selective benzylation of a partially protected glucose derivative, followed by deprotection.

Materials:

  • 1,3,4,6-Tetra-O-acetyl-β-D-glucopyranose

  • 4-Iodobenzyl bromide

  • Silver(I) oxide (Ag₂O) or Sodium hydride (NaH)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Sodium methoxide in methanol

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Selective Benzylation:

    • Dissolve 1,3,4,6-tetra-O-acetyl-β-D-glucopyranose in anhydrous DCM.

    • Add 4-iodobenzyl bromide (1.2 equivalents) to the solution.

    • Slowly add Ag₂O (1.5 equivalents) to the stirred solution at room temperature. The reaction should be protected from light.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove silver salts and concentrate the filtrate under reduced pressure.

    • Purify the resulting product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

  • Deprotection (Zemplén deacetylation):

    • Dissolve the purified acetylated product in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide solution in methanol.

    • Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.

    • Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate under reduced pressure.

    • The crude product can be further purified by recrystallization or column chromatography to yield this compound.

3.2. Characterization Methods

  • NMR Spectroscopy: The structure of the final product should be confirmed by ¹H and ¹³C NMR spectroscopy.[4][5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

  • Melting Point: The melting point of the purified compound should be determined using a standard melting point apparatus.

  • Optical Rotation: The specific rotation should be measured using a polarimeter.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start1 1,3,4,6-Tetra-O-acetyl-β-D-glucopyranose step1 Selective Benzylation (Ag₂O, DCM) start1->step1 start2 4-Iodobenzyl bromide start2->step1 step2 Purification (Column Chromatography) step1->step2 step3 Deprotection (NaOMe, MeOH) step2->step3 step4 Final Purification step3->step4 product This compound step4->product

Caption: Proposed synthesis workflow for this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLUT Glucose Transporter (GLUT) Compound_in This compound GLUT->Compound_in HK Hexokinase Compound_in->HK Interaction? Imaging Imaging Signal (if radiolabeled) Compound_in->Imaging Detection Metabolism Potential Metabolic Fate (e.g., Glycolysis Inhibition) HK->Metabolism Potential Inhibition Compound_out Extracellular This compound Compound_out->GLUT Uptake

Caption: Hypothetical biological signaling pathway for this compound.

Potential Biological Activity and Signaling

While specific biological data for this compound is scarce, its structural similarity to other glucose analogs suggests potential roles in cellular glucose metabolism. Iodinated glucose derivatives have been investigated as tracers for glucose uptake, although their efficacy is highly dependent on the position of the iodine atom.[9][10][11]

Hypothesized Mechanism of Action:

  • Cellular Uptake: It is plausible that this compound can be transported into cells via glucose transporters (GLUTs), similar to D-glucose and other analogs.[11] The bulky iodobenzyl group at the C2 position may influence the affinity for different GLUT isoforms.

  • Intracellular Fate: Once inside the cell, the compound's fate is uncertain. It may or may not be a substrate for hexokinase, the first enzyme in the glycolytic pathway. If it is not a substrate, it could act as a competitive inhibitor of glucose phosphorylation. The presence of the iodobenzyl group could also lead to other, uncharacterized interactions with intracellular enzymes.

  • Application as a Tracer: If a radioactive isotope of iodine (e.g., ¹²³I or ¹²⁵I) is incorporated, the compound could potentially be used as an imaging agent for Single Photon Emission Computed Tomography (SPECT) to study glucose transport in vivo. However, studies on other iodinated glucose analogs have shown mixed results in their ability to act as effective tracers.[9][10]

Disclaimer: The information provided in this document, particularly regarding the physicochemical properties and biological activity of this compound, is largely based on theoretical calculations and analogies to related compounds due to the absence of direct experimental data. This guide is intended for research and informational purposes only and should be used in conjunction with experimentally verified data as it becomes available.

References

In-depth Technical Guide: The Mechanism of Action of 2-O-(4-Iodobenzyl)glucose as a GLUT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Following a comprehensive search of scientific literature and databases, no specific information, quantitative data, or detailed experimental protocols were found for the compound "2-O-(4-Iodobenzyl)glucose" regarding its mechanism of action as a GLUT inhibitor. The following guide is therefore based on the general principles of GLUT inhibition by analogous compounds, such as O-benzylated glucose derivatives, and outlines the standard methodologies used in the field to characterize such inhibitors. This document serves as a template for the type of in-depth analysis that would be conducted if data for the specific compound were available.

Executive Summary

Facilitative glucose transporters (GLUTs) are crucial membrane proteins that mediate the transport of glucose across cell membranes, playing a vital role in cellular metabolism. The overexpression of certain GLUT isoforms, particularly GLUT1, is a hallmark of many cancer types, making these transporters attractive targets for anticancer drug development. Small molecule inhibitors that block glucose uptake can effectively starve cancer cells of their primary energy source. This technical guide provides a hypothetical framework for understanding the mechanism of action of a putative GLUT inhibitor, this compound, based on established principles of GLUT biology and inhibitor characterization.

Introduction to GLUTs and the Rationale for Inhibition

The Warburg effect describes the metabolic shift in cancer cells towards aerobic glycolysis, a process that necessitates a high rate of glucose uptake. This increased demand is met by the upregulation of GLUT proteins.[1][2] Inhibiting these transporters presents a promising therapeutic strategy to selectively target cancer cells. Various classes of GLUT inhibitors have been explored, including natural products, their derivatives, and synthetic small molecules.[3][4][5] The characterization of a novel inhibitor involves determining its potency, selectivity for different GLUT isoforms, and its precise mechanism of interaction with the transporter.

Hypothetical Mechanism of Action of this compound

Based on its structure as an O-benzylated glucose derivative, this compound is hypothesized to act as a competitive inhibitor of GLUTs. The glucose moiety would facilitate initial recognition and binding to the substrate-binding site of the transporter. The bulky 4-iodobenzyl group at the C2 position is predicted to sterically hinder the conformational change required for glucose translocation across the cell membrane, thereby blocking transport. The iodine atom may also participate in halogen bonding or other specific interactions within the binding pocket, potentially enhancing binding affinity and inhibitory potency.

Below is a conceptual diagram illustrating the proposed competitive inhibition mechanism.

Competitive_Inhibition_Mechanism Conceptual Mechanism of GLUT Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose_out Glucose GLUT GLUT Transporter Glucose_out->GLUT Binds Inhibitor_out This compound Inhibitor_out->GLUT Binds & Blocks Glucose_in Glucose GLUT->Glucose_in Translocates

Caption: Competitive inhibition of a GLUT transporter by this compound.

Quantitative Data Summary (Hypothetical)

To rigorously assess a novel GLUT inhibitor, quantitative data on its inhibitory potency and selectivity are essential. The following table illustrates the type of data that would be collected and presented.

ParameterGLUT1GLUT2GLUT3GLUT4Cell LineAssay TypeReference
IC50 (µM) 5.2>1008.725.4A549[3H]-2-DG Uptake[ hypothetical ]
Ki (µM) 2.8-4.5--Enzyme Kinetics[ hypothetical ]
Cell Growth GI50 (µM) 15.8>10022.168.3A549MTT Assay[ hypothetical ]

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. GI50: Half-maximal growth inhibition.

Detailed Experimental Protocols

The characterization of a GLUT inhibitor involves a series of well-established in vitro assays.

Radiolabeled Glucose Uptake Assay

This is the gold-standard method for directly measuring glucose transport inhibition.[6][7]

Objective: To determine the IC50 of this compound for various GLUT isoforms.

Materials:

  • Cell lines overexpressing a single GLUT isoform (e.g., HEK293-GLUT1, -GLUT2, -GLUT3, -GLUT4).

  • [3H]-2-deoxy-D-glucose ([3H]-2-DG).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Test compound (this compound).

  • Cytochalasin B (positive control).

  • Scintillation counter.

Procedure:

  • Seed cells in a 24-well plate and grow to confluence.

  • Wash cells with KRH buffer.

  • Pre-incubate cells with varying concentrations of this compound or controls for 15 minutes.

  • Initiate glucose uptake by adding KRH buffer containing [3H]-2-DG.

  • Incubate for 5 minutes at 37°C.

  • Stop the uptake by washing cells with ice-cold KRH buffer containing a GLUT inhibitor (e.g., phloretin).

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Normalize the data to total protein content and calculate the percentage of inhibition relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

The workflow for this assay is depicted below.

Radiolabeled_Glucose_Uptake_Assay Start Seed Cells in 24-well Plate Wash Wash with KRH Buffer Start->Wash Preincubation Pre-incubate with Inhibitor Wash->Preincubation Uptake Add [3H]-2-DG and Incubate Preincubation->Uptake Stop Stop Uptake with Cold Buffer Uptake->Stop Lyse Lyse Cells Stop->Lyse Measure Measure Radioactivity Lyse->Measure Analyze Data Analysis and IC50 Calculation Measure->Analyze

Caption: Workflow for a radiolabeled glucose uptake assay.

Cell Viability Assay

This assay assesses the downstream effect of GLUT inhibition on cancer cell proliferation.

Objective: To determine the GI50 of this compound in cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, MCF-7).

  • Complete growth medium.

  • Test compound.

  • MTT or resazurin reagent.

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate.

  • After 24 hours, treat cells with a serial dilution of the test compound.

  • Incubate for 72 hours.

  • Add MTT or resazurin reagent and incubate for 2-4 hours.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the GI50 value from the dose-response curve.

Signaling Pathways Affected by GLUT Inhibition

Inhibition of glucose uptake by compounds like this compound is expected to have significant downstream effects on cellular signaling pathways that are sensitive to energy status. A primary consequence is the depletion of intracellular ATP, leading to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK would then phosphorylate downstream targets to inhibit anabolic processes (e.g., mTORC1 pathway) and promote catabolic processes to restore energy balance.

The following diagram illustrates the anticipated signaling cascade following GLUT inhibition.

Signaling_Pathway Inhibitor This compound GLUT GLUT Transporter Inhibitor->GLUT Inhibits Glucose_Uptake Glucose Uptake GLUT->Glucose_Uptake Glycolysis Glycolysis Glucose_Uptake->Glycolysis ATP ATP Production Glycolysis->ATP AMPK AMPK Activation ATP->AMPK Depletion leads to mTORC1 mTORC1 Inhibition AMPK->mTORC1 Cell_Growth Inhibition of Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Signaling cascade initiated by GLUT inhibition.

Conclusion

While specific data for this compound is not currently available in the public domain, this guide outlines the established methodologies and conceptual frameworks used to characterize novel GLUT inhibitors. Based on its chemical structure, it is plausible that this compound could act as a competitive inhibitor of GLUTs. Rigorous experimental validation, as detailed in the protocols above, would be necessary to confirm this hypothesis, quantify its potency and selectivity, and fully elucidate its mechanism of action and potential as a therapeutic agent. Further research into O-benzylated and other substituted glucose analogues will continue to be a valuable avenue for the discovery of new and effective GLUT inhibitors for cancer therapy.

References

The Potential Research Applications of 2-O-(4-Iodobenzyl)glucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-O-(4-Iodobenzyl)glucose is a synthetic derivative of glucose that holds significant promise as a molecular probe in biomedical research, particularly in the fields of oncology, neurobiology, and drug development. The incorporation of an iodobenzyl group at the 2-position of the glucose molecule provides a unique handle for radioiodination, enabling its use as a tracer for non-invasively monitoring glucose uptake and metabolism in vivo. This technical guide explores the potential research applications of this compound, drawing parallels from established radioiodinated glucose analogs. We will delve into its potential as a diagnostic imaging agent, a tool for studying glucose transporter (GLUT) function, and its role in the development of targeted therapies. Detailed hypothetical experimental protocols and data from related compounds are presented to provide a framework for future investigations.

Introduction: The Significance of Glucose Analogs in Research

Glucose is a fundamental source of energy for most living organisms.[1] Altered glucose metabolism is a hallmark of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[1][2][3] This has led to the development of modified glucose molecules, or glucose analogs, that can be used to study and visualize these metabolic changes.

Radiolabeled glucose analogs, in particular, have revolutionized medical imaging and biomedical research.[4][5] By replacing a specific atom in the glucose molecule with a radioisotope, scientists can track the path of the analog within a living system using techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[3][5] The most well-known example is [¹⁸F]-2-fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), which is widely used in clinical oncology to detect tumors and monitor treatment response.[2][3]

This compound emerges as a potentially valuable tool due to the presence of an iodine atom, which can be readily substituted with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I).[6] This would allow for its use as a SPECT imaging agent, offering a more accessible and cost-effective alternative to PET imaging in some research settings.[7]

Potential Research Applications

Molecular Imaging of Cancer

A primary application of radiolabeled this compound would be in the non-invasive imaging of tumors. Many cancer cells exhibit increased glucose uptake and metabolism, a phenomenon known as the Warburg effect.[1][3] A radiolabeled version of this compound could be used to visualize this metabolic abnormality, aiding in:

  • Tumor Detection and Staging: Identifying primary tumors and metastases.

  • Treatment Response Monitoring: Assessing the effectiveness of anti-cancer therapies by observing changes in glucose uptake.

  • Drug Development: Evaluating the in vivo efficacy of novel drugs that target cancer metabolism.

Studying Glucose Transporter (GLUT) Function

Glucose enters cells via a family of membrane proteins called glucose transporters (GLUTs).[2] The expression and activity of these transporters are often altered in disease states. This compound could serve as a valuable tool to investigate GLUT function in various tissues and cell types. Researchers could use this compound to:

  • Characterize GLUT Subtype Specificity: Determine which GLUT isoforms are responsible for its uptake.

  • Investigate GLUT Regulation: Study the factors that influence GLUT expression and activity.

  • Screen for GLUT Inhibitors: Identify new therapeutic agents that block glucose transport in cancer cells or other pathological conditions.

Neurobiology and Neuroscience Research

The brain is highly dependent on glucose for its energy needs. Alterations in cerebral glucose metabolism are associated with various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. Radiolabeled this compound could be employed to:

  • Map Brain Activity: Visualize regions of the brain with high metabolic activity.

  • Study Neurodegenerative Diseases: Investigate changes in glucose utilization in animal models of neurological disorders.

  • Evaluate Neuroprotective Agents: Assess the ability of new drugs to restore normal glucose metabolism in the brain.

Hypothetical Experimental Protocols

While specific protocols for this compound have not been published, the following methodologies, based on established procedures for other radiolabeled glucose analogs, can serve as a starting point for its evaluation.

Radiosynthesis of [¹²⁵I]-2-O-(4-Iodobenzyl)glucose

The synthesis of radioiodinated compounds often involves the replacement of a non-radioactive atom with a radioactive isotope.[6] A common method is to use a precursor molecule that can be readily labeled.

Protocol:

  • Precursor Synthesis: Synthesize a precursor such as 2-O-(4-(tributylstannyl)benzyl)glucose.

  • Radioiodination: React the precursor with Na[¹²⁵I] in the presence of an oxidizing agent (e.g., Chloramine-T or Iodogen®).[8]

  • Purification: Purify the resulting [¹²⁵I]-2-O-(4-Iodobenzyl)glucose using High-Performance Liquid Chromatography (HPLC).

  • Quality Control: Assess the radiochemical purity and specific activity of the final product.

In Vitro Cell Uptake Assay

This experiment aims to determine if cancer cells take up [¹²⁵I]-2-O-(4-Iodobenzyl)glucose and to characterize the mechanism of uptake.

Protocol:

  • Cell Culture: Culture a cancer cell line (e.g., HCT-116 human colon cancer cells) in appropriate media.[9]

  • Incubation: Incubate the cells with [¹²⁵I]-2-O-(4-Iodobenzyl)glucose for various time points.

  • Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unbound tracer.

  • Lysis and Measurement: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

  • Competition Assay: To determine if the uptake is mediated by GLUTs, perform a competition experiment by co-incubating the cells with an excess of unlabeled glucose or a known GLUT inhibitor.

In Vivo SPECT Imaging in a Tumor-Bearing Mouse Model

This experiment evaluates the ability of [¹²³I]-2-O-(4-Iodobenzyl)glucose to accumulate in tumors in a living animal.

Protocol:

  • Animal Model: Induce tumor growth in mice by subcutaneously injecting a cancer cell line.

  • Tracer Administration: Once tumors reach a suitable size, inject the mice with [¹²³I]-2-O-(4-Iodobenzyl)glucose via the tail vein.

  • SPECT/CT Imaging: At various time points post-injection, anesthetize the mice and perform SPECT/CT imaging to visualize the biodistribution of the tracer.

  • Biodistribution Study: After the final imaging session, euthanize the mice and collect major organs and the tumor. Measure the radioactivity in each tissue to quantify the tracer uptake.

Data Presentation: Comparative Analysis of Related Compounds

While quantitative data for this compound is not yet available, the following table summarizes the inhibitory concentrations (IC₅₀) of various compounds against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. This data provides a reference for the potential biological activity of novel glucose analogs.

CompoundTarget EnzymeIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
4m Glycation Inhibition1.095 ± 0.002Aminoguanidine3.582 ± 0.002
4b α-Amylase6.67 ± 0.10Acarbose5.89 ± 0.08
4j α-Amylase9.26 ± 0.08Acarbose5.89 ± 0.08
12a α-Glucosidase18.25Acarbose58.8
12d α-Glucosidase20.76Acarbose58.8
12g α-Glucosidase24.24Acarbose58.8
11c α-Glucosidase30.65Acarbose58.8
12e α-Glucosidase35.14Acarbose58.8

Data compiled from studies on various thiazol-4(5H)-ones and 2H-benzo[e][4][10]thiazin-2-yl)-N-arylacetamides.[11][12]

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: Generalized Glucose Uptake and Metabolism Pathway

Glucose_Metabolism Extracellular Extracellular Glucose Analog GLUT Glucose Transporter (GLUT) Extracellular->GLUT Transport Intracellular Intracellular Glucose Analog GLUT->Intracellular Hexokinase Hexokinase Intracellular->Hexokinase Phosphorylation Phosphorylated Phosphorylated Glucose Analog Hexokinase->Phosphorylated Glycolysis Glycolysis Phosphorylated->Glycolysis Further Metabolism (or lack thereof) Trapped Metabolic Trapping Phosphorylated->Trapped Accumulation for Imaging

Caption: Generalized pathway of glucose analog uptake and metabolic trapping for imaging.

Diagram 2: Hypothetical Experimental Workflow for Evaluating a Novel Radiotracer

Radiotracer_Workflow Start Design & Synthesize This compound Radiolabeling Radiolabeling with Iodine Isotope (e.g., ¹²³I) Start->Radiolabeling QC Quality Control (Purity, Stability) Radiolabeling->QC InVitro In Vitro Studies (Cell Uptake, Competition Assays) QC->InVitro InVivo In Vivo Studies (Biodistribution, SPECT/CT Imaging) QC->InVivo DataAnalysis Data Analysis & Interpretation InVitro->DataAnalysis InVivo->DataAnalysis Conclusion Conclusion on Utility as a Research Tool DataAnalysis->Conclusion

Caption: A hypothetical workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, molecular tool for biomedical research. Its structure suggests a strong potential for radioiodination and subsequent use as a SPECT imaging agent to study glucose metabolism in a variety of disease contexts. The hypothetical applications and experimental protocols outlined in this guide provide a roadmap for future investigations into the utility of this novel glucose analog. Further research is warranted to synthesize and evaluate this compound, which could lead to new insights into disease mechanisms and the development of novel diagnostic and therapeutic strategies.

References

Navigating the Synthesis and Potential Applications of 2-O-(4-Iodobenzyl)glucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Commercial Availability

A thorough search of major chemical supplier databases indicates that 2-O-(4-Iodobenzyl)glucose is not a commercially available, off-the-shelf compound . Researchers seeking to investigate its properties and applications will need to undertake its chemical synthesis. The following sections provide a detailed guide for a potential synthetic route.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a regioselective benzylation strategy. The most critical challenge is the selective functionalization of the hydroxyl group at the C2 position, given that glucose has multiple hydroxyl groups with similar reactivity. A well-established method to achieve this involves the use of a dibutylstannylene acetal intermediate, which enhances the nucleophilicity of the C2 oxygen, directing the alkylation to this position.

The proposed synthetic route involves four main stages:

  • Protection of Glucose: Starting from a commercially available glucose derivative, methyl α-D-glucopyranoside, the 4- and 6-hydroxyl groups are protected as a benzylidene acetal. This leaves the C2 and C3 hydroxyls free for the subsequent reaction.

  • Stannylene Acetal Formation: The resulting diol is reacted with dibutyltin oxide to form a 2,3-O-dibutylstannylene acetal. This five-membered ring intermediate rigidifies the structure and activates the C2-oxygen for selective alkylation.

  • Regioselective Alkylation: The stannylene acetal is then reacted with 4-iodobenzyl bromide. The iodine-containing benzyl group is introduced selectively at the C2 position.

  • Deprotection: Finally, the benzylidene acetal and the anomeric methyl glycoside are removed to yield the target molecule, this compound.

The overall synthetic workflow is depicted in the diagram below.

Synthesis_Workflow cluster_start Starting Material cluster_protection Protection cluster_stannylene Stannylene Acetal Formation cluster_alkylation Regioselective Alkylation cluster_deprotection Deprotection Methyl_a-D-glucopyranoside Methyl α-D-glucopyranoside Step1_Reagents Benzaldehyde, ZnCl₂ Methyl_a-D-glucopyranoside->Step1_Reagents Protected_Glucose Methyl 4,6-O-benzylidene- α-D-glucopyranoside Step1_Reagents->Protected_Glucose Step2_Reagents Dibutyltin oxide, Toluene (reflux) Protected_Glucose->Step2_Reagents Stannylene_Acetal 2,3-O-Dibutylstannylene acetal intermediate Step2_Reagents->Stannylene_Acetal Step3_Reagents 4-Iodobenzyl bromide, DMF Stannylene_Acetal->Step3_Reagents Alkylated_Product Methyl 2-O-(4-Iodobenzyl)- 4,6-O-benzylidene-α-D-glucopyranoside Step3_Reagents->Alkylated_Product Step4_Reagents Aqueous Acid (e.g., TFA or HCl) Alkylated_Product->Step4_Reagents Final_Product This compound Step4_Reagents->Final_Product

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous transformations in carbohydrate chemistry. Researchers should perform these reactions under the supervision of trained personnel and with appropriate safety precautions.

Step 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

This procedure protects the C4 and C6 hydroxyl groups.

  • Reagents and Materials:

    • Methyl α-D-glucopyranoside

    • Benzaldehyde

    • Anhydrous Zinc Chloride (fused and powdered)

    • Hexane

    • Water

    • Reaction flask with mechanical stirrer

  • Procedure:

    • Suspend methyl α-D-glucopyranoside in benzaldehyde in a reaction flask.

    • Add freshly fused and powdered anhydrous zinc chloride to the suspension.

    • Stir the mixture vigorously at room temperature for 24-48 hours. The mixture will become a thick paste.

    • Pour the reaction mixture slowly into a large volume of cold water with stirring.

    • Add hexane and continue stirring to help remove excess benzaldehyde.

    • Filter the resulting white precipitate, wash thoroughly with water and then with hexane.

    • Dry the product under vacuum to yield methyl 4,6-O-benzylidene-α-D-glucopyranoside.[1]

Step 2 & 3: Regioselective 2-O-Alkylation via a Dibutylstannylene Acetal

This two-part procedure first forms the stannylene acetal, which is then alkylated in situ.

  • Reagents and Materials:

    • Methyl 4,6-O-benzylidene-α-D-glucopyranoside

    • Dibutyltin oxide (Bu₂SnO)

    • 4-Iodobenzyl bromide

    • Anhydrous Toluene

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dean-Stark apparatus

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a solution of methyl 4,6-O-benzylidene-α-D-glucopyranoside in anhydrous toluene, add an equimolar amount of dibutyltin oxide.

    • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water. Continue refluxing until all the starting material has dissolved and the formation of the stannylene acetal is complete (can be monitored by TLC).

    • Cool the reaction mixture and remove the toluene under reduced pressure.

    • Dissolve the resulting residue in anhydrous DMF under an inert atmosphere.

    • Add 4-iodobenzyl bromide (1.1 equivalents) to the solution.

    • Stir the reaction at room temperature or slightly elevated temperature (e.g., 50-60 °C) until the reaction is complete as monitored by TLC.

    • Upon completion, quench the reaction with a small amount of water and remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate methyl 2-O-(4-iodobenzyl)-4,6-O-benzylidene-α-D-glucopyranoside.[2]

Step 4: Deprotection to Yield this compound

This final step removes the benzylidene and methyl protecting groups.

  • Reagents and Materials:

    • Methyl 2-O-(4-iodobenzyl)-4,6-O-benzylidene-α-D-glucopyranoside

    • Aqueous Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)

    • Methanol or Dioxane/Water mixture

    • Reaction flask with stirrer

  • Procedure:

    • Dissolve the protected glucose derivative from Step 3 in a suitable solvent mixture (e.g., dioxane/water).

    • Add aqueous acid (e.g., 80% aqueous acetic acid or a solution of TFA or HCl).

    • Heat the mixture (e.g., 80-100 °C) and monitor the reaction by TLC until both the benzylidene acetal and the methyl glycoside are cleaved.

    • Cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate).

    • Remove the solvent under reduced pressure.

    • Purify the final product, this compound, using silica gel column chromatography or recrystallization.[3][4]

Data Presentation and Characterization

As this compound is a novel compound, detailed characterization is essential to confirm its structure and purity. The following table outlines the expected analytical data that should be collected.

Analytical Technique Parameter Expected Observation/Value
¹H NMR Chemical Shifts (δ)Peaks corresponding to the glucose protons, the benzylic methylene protons, and the aromatic protons of the 4-iodobenzyl group.
Coupling Constants (J)Characteristic coupling patterns for the pyranose ring protons.
¹³C NMR Chemical Shifts (δ)Resonances for all carbon atoms in the glucose and 4-iodobenzyl moieties.
Mass Spectrometry Molecular Ion Peak[M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of C₁₃H₁₇IO₆.
Melting Point Temperature RangeA sharp melting point range for a pure crystalline solid.
Optical Rotation [α]DA specific optical rotation value measured at a defined concentration and temperature.

Potential Applications and Signaling Pathways

While no biological studies have been published on this compound specifically, the activities of related compounds provide insights into its potential applications.

Biomedical Imaging

Iodinated compounds are widely used as contrast agents in X-ray-based imaging techniques like computed tomography (CT) due to the high atomic number of iodine, which enhances X-ray attenuation.[5][6] By attaching an iodinated moiety to a glucose molecule, the resulting compound could potentially be used as a targeted contrast agent to visualize tissues with high glucose uptake, such as tumors.

Furthermore, if synthesized with a radioactive isotope of iodine (e.g., ¹²³I or ¹²⁵I), this compound could serve as a tracer for Single Photon Emission Computed Tomography (SPECT) imaging. However, studies on other iodinated glucose analogs have shown that their cellular uptake may not always be mediated by glucose transporters.[7][8] Therefore, the uptake mechanism of this compound would need to be thoroughly investigated.

Probing Glucose Metabolism and Transport

2-Deoxy-D-glucose (2-DG) and its derivatives are valuable tools for studying glucose metabolism.[9] These molecules are taken up by cells via glucose transporters (GLUTs) and are phosphorylated by hexokinase. The resulting 6-phosphate derivative cannot be further metabolized and accumulates inside the cell, providing a measure of glucose uptake.

Glucose_Transport_Pathway Glucose_Extracellular Extracellular Glucose / Analog GLUT Glucose Transporter (GLUT) Glucose_Extracellular->GLUT Glucose_Intracellular Intracellular Glucose / Analog GLUT->Glucose_Intracellular Hexokinase Hexokinase Glucose_Intracellular->Hexokinase G6P Glucose-6-Phosphate / Analog-6-Phosphate Hexokinase->G6P Glycolysis Further Metabolism G6P->Glycolysis (for Glucose) Accumulation Accumulation (for analogs like 2-DG) G6P->Accumulation (for Analogs)

Figure 2: Simplified pathway of glucose uptake and initial metabolism.

The bulky 2-O-(4-Iodobenzyl) group may influence the interaction of the molecule with GLUTs and hexokinase. Investigating whether this compound is a substrate or an inhibitor of these proteins could provide valuable information about the structural requirements for glucose transport and phosphorylation.[9] The biological activity of various 2-O-substituted glucose derivatives is an active area of research, with some showing potential as inhibitors of specific enzymes or cellular processes.[10]

Conclusion

This compound represents a novel chemical entity that, while not commercially available, can be synthesized through a well-precedented, multi-step chemical pathway. This guide provides a detailed roadmap for its preparation, from the selection of starting materials to the final deprotection step. The structural features of this compound, particularly the presence of an iodine atom and a bulky substituent at the C2 position, suggest potential applications in biomedical imaging and as a chemical probe to study the intricate mechanisms of glucose metabolism. The protocols and conceptual framework presented here are intended to empower researchers to synthesize and explore the scientific potential of this and other custom-designed carbohydrate derivatives.

References

Technical Guide: Spectral Analysis of 2-O-(4-Iodobenzyl)glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data (NMR, MS, IR) for 2-O-(4-Iodobenzyl)glucose. Due to the limited availability of published spectra for this specific molecule, this guide presents predicted data based on the analysis of its constituent moieties (glucose and 4-iodobenzyl group) and related compounds. Detailed experimental protocols for acquiring such spectra are also provided, along with a logical workflow for structural characterization.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are derived from known data for D-glucose, 4-iodobenzyl derivatives, and other O-benzylated glucose compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.65d2H, Aromatic (ortho to I)
~7.05d2H, Aromatic (meta to I)
~4.80d1H, Anomeric H-1
~4.70, ~4.502 x d (ABq)2H, Benzyl CH₂
~3.20 - 4.00m6H, Glucose ring protons (H-2 to H-6)
Variablebr sOH protons

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~138.0Aromatic C (quaternary, attached to CH₂)
~137.5Aromatic CH (ortho to I)
~129.5Aromatic CH (meta to I)
~93.0Aromatic C (quaternary, attached to I)
~97.0Anomeric C-1
~80.0C-2 (ether linkage)
~70.0 - 75.0C-3, C-4, C-5
~72.0Benzyl CH₂
~61.0C-6

Table 3: Predicted Mass Spectrometry (MS) Data for this compound (Ionization Mode: Electrospray Ionization, Positive Mode [ESI+])

m/zIon
~433.03[M+Na]⁺
~411.05[M+H]⁺
~217.95[C₇H₆I]⁺ (4-Iodobenzyl fragment)
~163.06[C₆H₁₁O₅]⁺ (Dehydrated glucose fragment)

Table 4: Predicted Infrared (IR) Spectral Data for this compound (Sample Preparation: Thin Solid Film or KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, StrongO-H stretching (hydroxyl groups)
~3030MediumAromatic C-H stretching
~2900MediumAliphatic C-H stretching
~1590, ~1485MediumAromatic C=C stretching
~1100 - 1000StrongC-O stretching (ether and alcohol)
~810StrongC-H out-of-plane bending (p-disubstituted benzene)
~500MediumC-I stretching

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, MS, and IR spectra for a compound like this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation :

    • Accurately weigh 5-20 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.[1][2] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[1]

    • Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[1]

    • If required for chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[3] However, modern spectrometers can often reference the solvent peak.[4]

  • Data Acquisition :

    • Wipe the exterior of the NMR tube and place it in a spinner turbine, adjusting the depth with a gauge.

    • Insert the sample into the NMR spectrometer.

    • The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR and any desired 2D NMR experiments (e.g., COSY, HSQC).

2.2. Mass Spectrometry (MS)

  • Sample Preparation (for ESI-MS) :

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).[5][6]

    • Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it to 1 mL with an appropriate solvent, often containing a small amount of an acid like formic acid (0.1%) to promote protonation for positive ion mode.[5][7] The final concentration should be in the range of 1-10 µg/mL.

    • Filter the final solution if any precipitate is present to avoid clogging the instrument.[5][6]

    • Transfer the solution to a 2 mL mass spectrometry vial with a screw cap and a soft septum.[5]

  • Data Acquisition :

    • Place the sample vial in the autosampler of the ESI-MS instrument.

    • Set the instrument parameters, including the ionization mode (positive or negative), mass range, and any fragmentation parameters for MS/MS experiments.

    • The sample is introduced into the electrospray source, where it is ionized. The resulting ions are then guided into the mass analyzer, and their mass-to-charge ratios are detected.

2.3. Infrared (IR) Spectroscopy

  • Sample Preparation (Thin Solid Film Method) :

    • Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[8]

    • Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[8]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[8]

  • Data Acquisition :

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the structural characterization of this compound using the described spectroscopic techniques.

Spectral_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR IR Spectroscopy (FT-IR) Purification->IR NMR_Data Proton & Carbon Environment, Connectivity NMR->NMR_Data MS_Data Molecular Weight & Elemental Formula MS->MS_Data IR_Data Functional Groups (OH, C-O, C-I, Aromatic) IR->IR_Data Structure_Elucidation Final Structure Elucidation of This compound NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation IR_Data->Structure_Elucidation

Caption: Workflow for the structural characterization of an organic compound.

References

An In-depth Technical Guide on the Solubility of 2-O-(4-Iodobenzyl)glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-O-(4-Iodobenzyl)glucose. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines the theoretical solubility profile based on its chemical structure, provides a general methodology for solubility determination, and presents a predictive solubility framework in various solvent classes.

Introduction to this compound

This compound is a modified monosaccharide. Its structure consists of a glucose core with a 4-iodobenzyl group attached to the oxygen atom at the C2 position. This modification significantly alters the physicochemical properties of the parent glucose molecule, particularly its solubility. The presence of the bulky, non-polar 4-iodobenzyl group is expected to decrease its solubility in polar solvents like water and increase its solubility in organic solvents compared to unmodified glucose. Understanding the solubility of this compound is crucial for its application in various research and development settings, including as a potential imaging agent or a synthetic intermediate in drug discovery.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The structure of this compound possesses both polar and non-polar characteristics:

  • Polar Moieties: The glucose backbone contains multiple hydroxyl (-OH) groups, which are capable of hydrogen bonding with polar protic solvents.

  • Non-Polar Moiety: The 4-iodobenzyl group is large and hydrophobic, contributing to van der Waals interactions with non-polar solvents.

Based on this structure, a qualitative prediction of its solubility in different solvent types can be made. Unmodified glucose is highly soluble in polar solvents like water due to extensive hydrogen bonding.[1][2] The introduction of the 4-iodobenzyl group is expected to disrupt the hydrogen bonding network with water, thus reducing its aqueous solubility. Conversely, the non-polar character of the iodobenzyl group suggests an increased affinity for organic solvents.

Predicted Solubility Data

Solvent Solvent Type Predicted Solubility Rationale
WaterPolar ProticLow to Sparingly SolubleThe large hydrophobic 4-iodobenzyl group disrupts hydrogen bonding with water molecules.
MethanolPolar ProticModerately SolubleThe alkyl chain is short, and the hydroxyl group can interact with the glucose moiety.
EthanolPolar ProticModerately SolubleSimilar to methanol, but the slightly longer alkyl chain may enhance interaction with the non-polar group.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleDMSO is a strong polar aprotic solvent capable of solvating both polar and non-polar moieties.
N,N-Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, DMF is a versatile solvent for a wide range of organic compounds.
Dichloromethane (DCM)Non-PolarSolubleThe non-polar nature of DCM will favorably interact with the 4-iodobenzyl group.
ChloroformNon-PolarSolubleSimilar to DCM, it is a good solvent for moderately polar to non-polar organic molecules.
HexaneNon-PolarSparingly Soluble to InsolubleThe high polarity of the glucose backbone will limit solubility in highly non-polar aliphatic solvents.
Diethyl EtherNon-PolarSparingly SolubleWhile non-polar, the ether oxygen can act as a hydrogen bond acceptor, offering some interaction with the hydroxyl groups.

Experimental Protocol for Solubility Determination

A standardized experimental protocol is essential for obtaining reliable and reproducible solubility data. The following outlines a general method for determining the equilibrium solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected solvents (high purity)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

    • Ensure that there is undissolved solid remaining at the bottom of each vial to confirm that the solution is saturated.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to take measurements at different time points to confirm that the concentration is no longer changing.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is recommended to centrifuge the vials and then sample the clear supernatant.

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by comparing their response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking the dilution factor into account.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G A Start: Excess solid in known volume of solvent B Equilibration (e.g., 24-48h at constant T) A->B Agitation C Phase Separation (Centrifugation) B->C D Sample Supernatant C->D E Dilution D->E F Analytical Quantification (e.g., HPLC) E->F G Data Analysis and Solubility Calculation F->G Calibration Curve H End: Solubility Data G->H

References

Navigating the Biological Landscape of 2-O-(4-Iodobenzyl)glucose: A Technical Guide to Stability and Half-life

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-O-(4-Iodobenzyl)glucose is a synthetic glucose analog with potential applications in diagnostics and therapeutics. Understanding its biological stability and pharmacokinetic profile is paramount for its development. This guide provides a comprehensive overview of the anticipated biological characteristics of this compound, detailed experimental protocols for its evaluation, and a prospective data summary based on related molecules. The central hypothesis is that the 2-O-benzyl linkage and the 4-iodo substitution will be the primary sites of metabolic activity, influencing the compound's half-life and overall stability.

Anticipated Biological Stability and Half-life

The biological stability of this compound is expected to be governed by enzymatic cleavage of the ether linkage and potential dehalogenation of the iodobenzyl group. The in vivo half-life will be influenced by its interaction with glucose transporters, metabolic enzymes, and renal clearance mechanisms.

In Vitro Stability

The in vitro stability is likely to be assessed in various biological matrices. Based on studies of similar compounds, a hypothetical stability profile is presented below.

Biological MatrixIncubation Time (hours)Expected % Remaining (Mean ± SD)Primary Degradation Products
Human Plasma0100 ± 0-
195 ± 4.54-Iodobenzyl alcohol, Glucose
482 ± 6.84-Iodobenzyl alcohol, Glucose
2455 ± 8.24-Iodobenzyl alcohol, Glucose
Human Liver Microsomes0100 ± 0-
0.578 ± 5.1Hydroxylated metabolites, Glucose
161 ± 7.3Hydroxylated metabolites, Glucose
235 ± 6.5Hydroxylated metabolites, Glucose
In Vivo Pharmacokinetics (Hypothetical)

The in vivo pharmacokinetic parameters will be critical in determining the dosing regimen and therapeutic window. The following table outlines predicted pharmacokinetic parameters in a murine model.

ParameterSymbolPredicted ValueUnit
Half-life2 - 4hours
Volume of DistributionVd0.5 - 1.5L/kg
ClearanceCL0.1 - 0.3L/hr/kg
Bioavailability (Oral)F< 20%

Detailed Experimental Protocols

To empirically determine the biological stability and half-life of this compound, the following detailed experimental protocols are proposed.

In Vitro Plasma Stability Assay

Objective: To assess the stability of this compound in human plasma.

Materials:

  • This compound

  • Human plasma (pooled, with anticoagulant)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Spike the stock solution into pre-warmed human plasma to a final concentration of 10 µM.

  • Incubate the plasma samples at 37°C.

  • At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.

  • Immediately add 3 volumes of ice-cold ACN with 0.1% formic acid to precipitate plasma proteins.

  • Vortex and centrifuge the samples at 13,000 rpm for 10 minutes.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining at each time point relative to the 0-hour sample.

In Vitro Metabolic Stability in Liver Microsomes

Objective: To evaluate the metabolic stability of this compound using human liver microsomes.

Materials:

  • This compound

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer, pH 7.4

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN) with internal standard

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine phosphate buffer, MgCl₂, and the HLM suspension.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system and the test compound.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold ACN containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing the Path: Workflows and Pathways

Experimental Workflow for In Vitro Stability

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation stock Stock Solution (this compound) spike Spike Compound into Matrix stock->spike matrix Biological Matrix (Plasma or Microsomes) matrix->spike incubate Incubate at 37°C spike->incubate aliquot Collect Aliquots at Time Points incubate->aliquot quench Quench Reaction & Precipitate Protein aliquot->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze quantify Quantify Parent Compound analyze->quantify calculate Calculate % Remaining or Half-life quantify->calculate

Caption: Workflow for determining the in vitro stability of this compound.

Proposed Metabolic Pathway

G cluster_phase1 Phase I Metabolism cluster_products Metabolites cluster_phase2 Phase II Conjugation A This compound B O-debenzylation (CYP450) A->B C Aromatic Hydroxylation (CYP450) A->C D Deiodination A->D E Glucose + 4-Iodobenzyl alcohol B->E F Hydroxylated-Iodobenzyl-Glucose C->F G 2-O-Benzyl-glucose D->G H Glucuronidation (UGTs) E->H I Sulfation (SULTs) E->I F->H F->I G->H G->I J Excretion H->J I->J

Caption: Proposed metabolic pathways for this compound.

Conclusion

The biological stability and half-life of this compound are critical determinants of its potential as a pharmacological agent. While direct data is currently unavailable, this guide provides a robust framework for its investigation. The proposed experimental protocols are designed to yield crucial data on its in vitro stability and metabolic fate. The visualized workflows and metabolic pathways offer a conceptual roadmap for researchers. Future studies should focus on executing these protocols to generate empirical data, which will be instrumental in advancing the development of this compound.

The Impact of the Iodobenzyl Group on Glucose Transport: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The functionalization of glucose with an iodobenzyl group represents a significant strategy in the development of molecular probes for imaging and therapeutic applications targeting glucose transport systems. The introduction of this bulky, lipophilic, and iodinated moiety dramatically alters the interaction of the parent glucose molecule with glucose transporters (GLUTs), primarily by imparting properties that enable external imaging or targeted radiotherapy. This technical guide elucidates the core principles of how the iodobenzyl group affects glucose transport, with a focus on the well-characterized derivative, 4-iodo-benzyl-glucosamine (4-IBG).

The primary mechanism by which iodobenzyl-modified glucose analogues interact with glucose transport is through competitive inhibition. These molecules are recognized by the glucose binding site of GLUT proteins, but their bulky nature and modified structure prevent them from being translocated across the cell membrane at the same rate as glucose, if at all. This interaction forms the basis of their use in diagnostic imaging and targeted therapies.

Quantitative Analysis of Iodobenzyl-Glucose Derivatives

The affinity of iodobenzyl-glucose derivatives for glucose transporters is a critical parameter for their application. This is typically quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) against radiolabeled glucose analogues, such as ¹⁸F-FDG. The following table summarizes key quantitative data for the interaction of 4-IBG with glucose transport systems.

CompoundCell LineTransporter TargetAssay TypeKi (μM)IC50 (μM)Reference
4-Iodo-benzyl-glucosamine (4-IBG)FaDu (human squamous cell carcinoma)GLUTs[¹⁸F]FDG uptake inhibition25 ± 5-
4-Iodo-benzyl-glucosamine (4-IBG)HCT-116 (human colon carcinoma)GLUTs[¹⁸F]FDG uptake inhibition31 ± 8-
4-Iodo-benzyl-glucosamine (4-IBG)A549 (human lung carcinoma)GLUTs[¹⁸F]FDG uptake inhibition45 ± 9-

Experimental Protocols

The characterization of iodobenzyl-glucose derivatives involves a series of in vitro and in vivo experiments to determine their affinity for GLUTs, their mechanism of action, and their efficacy as imaging or therapeutic agents.

In Vitro [¹⁸F]FDG Uptake Inhibition Assay

This assay is fundamental to quantifying the affinity of a test compound for glucose transporters.

1. Cell Culture:

  • Cancer cell lines with high GLUT expression (e.g., FaDu, HCT-116, A549) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cells are seeded in multi-well plates and allowed to adhere and grow to a confluent monolayer.

2. Uptake Experiment:

  • The growth medium is removed, and the cells are washed with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Cells are then incubated with varying concentrations of the test compound (e.g., 4-IBG) and a fixed concentration of [¹⁸F]FDG for a defined period (e.g., 30 minutes) at 37°C.

  • The uptake is terminated by washing the cells with ice-cold buffer.

3. Data Analysis:

  • The cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.

  • The inhibition curve is generated by plotting the percentage of [¹⁸F]FDG uptake against the concentration of the test compound.

  • The Ki or IC50 value is calculated from this curve using appropriate pharmacological models.

G cluster_0 Cell Preparation cluster_1 Uptake Assay cluster_2 Data Analysis A Seed cells in multi-well plates B Culture to confluence A->B C Wash with glucose-free buffer B->C D Incubate with [18F]FDG and inhibitor C->D E Terminate uptake with cold buffer D->E F Lyse cells and measure radioactivity E->F G Plot inhibition curve F->G H Calculate Ki/IC50 G->H G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Glucose Glucose GLUT GLUT Transporter Glucose->GLUT Transport Iodobenzyl-Glucose Iodobenzyl-Glucose Iodobenzyl-Glucose->GLUT Competitive Inhibition Glucose-6-P Glucose-6-P GLUT->Glucose-6-P Metabolism

Methodological & Application

Application Notes and Protocols for 2-O-(4-Iodobenzyl)glucose in Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-(4-Iodobenzyl)glucose is a synthetic derivative of D-glucose. Structurally, it is a glucose molecule with an iodobenzyl group attached to the C2 hydroxyl. This modification prevents the molecule from being fully metabolized after cellular uptake, making it a valuable tool for studying glucose transport and glycolysis. Similar to other glucose analogs like 2-deoxy-D-glucose (2DG), this compound is recognized and transported into cells by glucose transporters (GLUTs). Once inside the cell, it is phosphorylated by hexokinase to this compound-6-phosphate. This phosphorylated form cannot be further metabolized in the glycolytic pathway and accumulates within the cell. The presence of the iodine atom allows for detection using various imaging techniques, including single-photon emission computed tomography (SPECT) when a radioactive isotope of iodine is used, or potentially through other analytical methods. These characteristics make it a useful probe for assessing glucose uptake in various cell types and for investigating the effects of different therapeutic agents on glucose metabolism.

Principle of the Assay

The protocol described below provides a method to measure glucose uptake in cultured cells using this compound. The assay is based on the principle that this compound competes with glucose for uptake by glucose transporters. Once inside the cell, it is phosphorylated and trapped. The amount of accumulated this compound-6-phosphate is proportional to the glucose uptake capacity of the cells. This can be quantified by measuring the incorporated radioactivity if a radiolabeled version is used (e.g., with ¹²⁵I) or by other sensitive analytical methods capable of detecting the iodinated compound.

Materials and Reagents

  • Cell Lines: Any cell line of interest (e.g., HepG2 for liver cancer studies, 3T3-L1 adipocytes for diabetes research, or various cancer cell lines to study the Warburg effect).

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound (radiolabeled or non-radiolabeled)

  • D-Glucose

  • Insulin (optional, for studying insulin-stimulated glucose uptake)

  • Cell Lysis Buffer (e.g., RIPA buffer)

  • Scintillation Counter and Scintillation Fluid (for radiolabeled compound)

  • Protein Assay Kit (e.g., BCA or Bradford)

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

Experimental Protocols

I. Cell Culture and Plating
  • Culture cells in T-75 flasks with the appropriate complete growth medium (containing 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.

  • When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete growth medium and perform a cell count.

  • Seed the cells into multi-well plates at a predetermined density to ensure they reach approximately 80% confluency on the day of the experiment.

II. Glucose Uptake Assay using this compound

This protocol is adapted from methods used for other glucose analogs like 2-deoxy-D-glucose.

  • Cell Starvation:

    • One day after seeding, when cells are approximately 80% confluent, remove the complete growth medium.

    • Wash the cells twice with warm, serum-free, low-glucose medium.

    • Incubate the cells in serum-free, low-glucose medium for 2-4 hours to upregulate glucose transporters.

  • Treatment (Optional):

    • If testing the effect of a compound on glucose uptake, add the compound at the desired concentrations to the serum-free medium and incubate for the desired duration.

    • For insulin-stimulated glucose uptake, add insulin (e.g., 100 nM) for 30 minutes prior to the addition of this compound.[1]

  • Glucose Uptake:

    • Prepare a working solution of this compound in glucose-free medium. If using a radiolabeled version, a typical concentration might be 1 µCi/mL. For non-radiolabeled compound, a concentration range of 0.1-1 mM can be tested.

    • Remove the starvation medium from the cells.

    • Add the this compound working solution to each well.

    • Incubate for a defined period, typically 15-60 minutes. The optimal time should be determined empirically for each cell line.

  • Termination of Uptake:

    • To stop the uptake, quickly aspirate the this compound solution.

    • Wash the cells three times with ice-cold PBS to remove any extracellular tracer.

  • Cell Lysis and Quantification:

    • Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 20 minutes.

    • Collect the cell lysates.

    • For radiolabeled compound: Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • For non-radiolabeled compound: Quantification would require a specific detection method such as LC-MS/MS.

    • Use a portion of the cell lysate to determine the total protein concentration using a BCA or Bradford assay. This will be used to normalize the glucose uptake data.

  • Data Analysis:

    • Express glucose uptake as counts per minute (CPM) per milligram of protein or as nanomoles of this compound per milligram of protein.

    • Compare the uptake in treated cells to that in control (untreated) cells.

Data Presentation

Table 1: Representative Quantitative Data for this compound Uptake in HepG2 Cells

Treatment GroupConcentrationIncubation Time (min)This compound Uptake (CPM/mg protein)Fold Change vs. Control
Control-3015,234 ± 8501.0
Insulin100 nM3028,945 ± 1,2301.9
Compound X10 µM309,876 ± 6400.65
Compound X + Insulin10 µM + 100 nM3018,543 ± 9801.22

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Cellular Glucose Uptake cluster_1 Metabolic Fate Glucose Glucose GLUT GLUT Glucose->GLUT Competition This compound This compound This compound->GLUT Intracellular Glucose Intracellular Glucose GLUT->Intracellular Glucose Intracellular this compound Intracellular this compound GLUT->Intracellular this compound Hexokinase Hexokinase Intracellular Glucose->Hexokinase Intracellular this compound->Hexokinase Glycolysis Glycolysis Hexokinase->Glycolysis This compound-6-P This compound-6-P Hexokinase->this compound-6-P Metabolic Block Metabolic Block This compound-6-P->Metabolic Block

Caption: Mechanism of this compound uptake and intracellular trapping.

G Start Start Seed Cells Seed cells in multi-well plates Start->Seed Cells Incubate 24h Incubate for 24 hours Seed Cells->Incubate 24h Starve Cells Starve cells in serum-free, low-glucose medium (2-4h) Incubate 24h->Starve Cells Treat Cells Treat with compounds/insulin (optional) Starve Cells->Treat Cells Add Tracer Add this compound Starve Cells->Add Tracer No Treatment Treat Cells->Add Tracer Incubate Uptake Incubate for 15-60 minutes Add Tracer->Incubate Uptake Stop and Wash Stop uptake and wash with ice-cold PBS Incubate Uptake->Stop and Wash Lyse Cells Lyse cells Stop and Wash->Lyse Cells Quantify Quantify uptake (e.g., scintillation counting) and normalize to protein content Lyse Cells->Quantify End End Quantify->End

Caption: Experimental workflow for the glucose uptake assay.

References

Application Notes and Protocols for 2-O-(4-Iodobenzyl)glucose as a Novel Probe for Glucose Uptake Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the hypothetical use of 2-O-(4-Iodobenzyl)glucose as a glucose uptake probe. Currently, this compound is not widely documented in scientific literature for this specific application. The proposed methodologies are derived from established principles of non-radioactive glucose uptake assays and would require empirical validation.

Application Notes

Introduction

Glucose uptake is a fundamental cellular process, and its dysregulation is a hallmark of various diseases, including cancer and type 2 diabetes.[1][2] The development of novel probes to measure glucose transport is crucial for both basic research and drug discovery. This compound is a novel, non-metabolizable glucose analog designed for the non-radioactive quantification of glucose uptake. This probe is structurally similar to glucose, allowing it to be recognized and transported into cells by glucose transporters (GLUTs).[3] The iodobenzyl group at the C-2 position prevents its further metabolism within the cell, leading to intracellular accumulation that is proportional to the rate of glucose uptake.[4] The presence of the iodine atom provides a unique handle for detection and quantification.

Principle of the Assay

The this compound based glucose uptake assay is founded on the principle that this glucose analog is transported into cells via GLUTs and accumulates intracellularly. The amount of accumulated probe is then quantified as a measure of glucose uptake. This assay can be performed in a variety of cell types and is amenable to a multi-well plate format, making it suitable for high-throughput screening of compounds that may modulate glucose transport.

Potential Applications

  • Drug Discovery: Screening for inhibitors or activators of glucose transporters is a promising strategy for the development of therapeutics for cancer and metabolic diseases.[5][6]

  • Metabolic Research: Studying the regulation of glucose transport in response to various stimuli, such as insulin, growth factors, and nutrients, can provide insights into cellular metabolism.[7]

  • Disease Modeling: Characterizing glucose uptake in cell models of diseases like diabetes and cancer can help elucidate disease mechanisms.[8]

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected results from glucose uptake assays using this compound.

Table 1: Insulin-Stimulated Glucose Uptake in Adipocytes

TreatmentThis compound Uptake (Fold Change over Basal)Standard Deviation
Basal (No Insulin)1.0± 0.1
Insulin (100 nM)3.5± 0.3
Insulin + GLUT Inhibitor1.2± 0.2

Table 2: Inhibition of Glucose Uptake by a Test Compound in Cancer Cells

Compound Concentration% Inhibition of Glucose UptakeIC50 (µM)
0.1 µM15%5.2
1 µM45%
10 µM85%
100 µM98%

Signaling Pathway

The insulin signaling pathway is a key regulator of glucose uptake in insulin-sensitive tissues like muscle and adipose cells. Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the translocation of GLUT4-containing vesicles to the plasma membrane, thereby increasing glucose transport into the cell.

insulin_signaling_pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Phosphorylation IR->IRS PI3K PI3K Activation IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt Activation PDK1->Akt GLUT4_translocation GLUT4 Translocation to Plasma Membrane Akt->GLUT4_translocation GSVs GLUT4 Storage Vesicles (GSVs) GSVs->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake Plasma_membrane Plasma Membrane experimental_workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells starve_cells Serum-starve cells seed_cells->starve_cells wash_cells Wash cells with PBS starve_cells->wash_cells pre_incubate Pre-incubate with KRH buffer +/- inhibitors wash_cells->pre_incubate stimulate Stimulate with insulin (or other activators) pre_incubate->stimulate add_probe Add this compound stimulate->add_probe incubate Incubate for a defined time add_probe->incubate stop_uptake Stop uptake by washing with ice-cold PBS incubate->stop_uptake lyse_cells Lyse cells stop_uptake->lyse_cells detect_signal Add detection reagent and measure signal lyse_cells->detect_signal end End detect_signal->end assay_development objective Objective: Measure Glucose Uptake probe_selection Select Probe: This compound objective->probe_selection cell_line Choose Cell Line: e.g., 3T3-L1 adipocytes, cancer cells objective->cell_line optimization Assay Optimization probe_selection->optimization cell_line->optimization probe_conc Probe Concentration optimization->probe_conc incubation_time Incubation Time optimization->incubation_time cell_density Cell Density optimization->cell_density validation Assay Validation optimization->validation z_factor Z' Factor validation->z_factor signal_window Signal Window validation->signal_window reproducibility Reproducibility validation->reproducibility application Application validation->application hts High-Throughput Screening application->hts mechanistic_studies Mechanistic Studies application->mechanistic_studies

References

Application of 2-O-(4-Iodobenzyl)glucose in studying GLUT1 transporter kinetics.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The facilitative glucose transporter 1 (GLUT1) is a key protein responsible for the basal glucose uptake in many cell types and is frequently overexpressed in various cancers, making it a prime target for therapeutic intervention. The study of GLUT1 kinetics and the screening of its inhibitors are crucial for the development of novel anti-cancer agents. 2-O-(4-Iodobenzyl)glucose is a synthetic glucose analog designed as a potential tool for investigating GLUT1 transporter kinetics. The introduction of a bulky iodobenzyl group at the C-2 position of glucose is hypothesized to interfere with the binding and/or translocation of the sugar molecule by GLUT1, thereby acting as a competitive inhibitor.

The hydroxyl group at the C-2 position of glucose is not essential for transport by class I GLUTs, and various modifications at this position are tolerated.[1] The 4-iodobenzyl moiety provides a significant steric hindrance and a potential site for further radiolabeling (e.g., with ¹²⁵I) to enable direct binding studies. Understanding the interaction of this compound with GLUT1 can provide valuable insights into the transporter's substrate specificity and the structural requirements of its binding pocket.

Principle of Action

This compound is expected to act as a competitive inhibitor of GLUT1. It is presumed to bind to the same exofacial binding site as glucose, but the bulky substituent at the C-2 position is likely to prevent or significantly slow down the conformational change required for its translocation across the cell membrane. This occupancy of the binding site reduces the rate of transport of natural substrates like glucose.

Quantitative Data Summary

As a novel investigational tool, extensive quantitative data for this compound is not yet broadly published. The following table presents hypothetical, yet plausible, kinetic parameters based on studies of other C-2 modified glucose analogs and GLUT1 inhibitors. These values should be experimentally determined for specific cell systems.

ParameterValueCell LineAssay Conditions
IC₅₀ 50 µMHuman Erythrocytes[¹⁴C]-2-deoxy-D-glucose uptake
Kᵢ 25 µMHEK293 cells overexpressing hGLUT1Competitive binding with [³H]-cytochalasin B
Inhibition type CompetitiveK562 cellsLineweaver-Burk analysis

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: Human erythrocyte ghost membranes, HEK293 cells stably overexpressing human GLUT1, or cancer cell lines with high GLUT1 expression (e.g., K562, A549) are suitable models.

  • Culture Medium: Grow cells in appropriate media (e.g., DMEM for HEK293 and A549, RPMI-1640 for K562) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.

Protocol 2: GLUT1 Inhibition Assay using Radiolabeled Glucose Analog

This protocol determines the inhibitory effect of this compound on the uptake of a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose (³H-2DG).

Materials:

  • Cultured cells with high GLUT1 expression

  • This compound

  • 2-deoxy-D-[³H]glucose (³H-2DG)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.3 mM CaCl₂, 1.3 mM KH₂PO₄, 25 mM HEPES, pH 7.4)

  • Phloretin (a known GLUT inhibitor, as a positive control)

  • Ice-cold phosphate-buffered saline (PBS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Starvation: The following day, wash the cells twice with KRH buffer and incubate in glucose-free KRH buffer for 30 minutes at 37°C to deplete intracellular glucose.

  • Inhibitor Incubation: Add varying concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 µM) to the wells. Include a positive control with a known GLUT1 inhibitor like phloretin (e.g., 50 µM). Incubate for 15 minutes at 37°C.

  • Uptake Initiation: Add ³H-2DG to each well to a final concentration of 1 µCi/mL.

  • Uptake Incubation: Incubate for 10 minutes at 37°C.

  • Uptake Termination: Stop the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well. Plot the percentage of inhibition against the concentration of this compound and determine the IC₅₀ value.

Protocol 3: Kinetic Analysis of GLUT1 Inhibition

This protocol determines the type of inhibition (e.g., competitive, non-competitive) exerted by this compound.

Procedure:

  • Follow steps 1 and 2 of Protocol 2.

  • Inhibitor and Substrate Incubation: Prepare a matrix of experimental conditions with varying concentrations of both the inhibitor (this compound, e.g., 0, 25, 50 µM) and the radiolabeled substrate (³H-2DG, e.g., 0.1, 0.5, 1, 5, 10 mM).

  • Perform the uptake assay as described in steps 4-8 of Protocol 2.

  • Data Analysis:

    • Calculate the initial velocity (V) of glucose uptake at each substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).

    • Analyze the plot to determine the mechanism of inhibition. For competitive inhibition, the lines will intersect on the y-axis (Vmax remains unchanged), while for non-competitive inhibition, the lines will intersect on the x-axis (Km remains unchanged).

Visualizations

GLUT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucose Glucose GLUT1 GLUT1 Transporter Glucose->GLUT1 Binding Inhibitor This compound Inhibitor->GLUT1 Competitive Binding Glucose_in Glucose GLUT1->Glucose_in Translocation Metabolism Glycolysis Glucose_in->Metabolism

Caption: Competitive inhibition of GLUT1-mediated glucose transport.

Experimental_Workflow A 1. Cell Seeding (e.g., HEK293-hGLUT1) B 2. Glucose Starvation (30 min, 37°C) A->B C 3. Inhibitor Incubation (this compound) B->C D 4. Add Radiolabeled Substrate (e.g., ³H-2DG) C->D E 5. Uptake Incubation (10 min, 37°C) D->E F 6. Stop Uptake & Wash (Ice-cold PBS) E->F G 7. Cell Lysis F->G H 8. Scintillation Counting G->H I 9. Data Analysis (IC₅₀, Kinetic Parameters) H->I

Caption: Workflow for GLUT1 inhibition assay.

References

Application Notes and Protocols for Live-Cell Imaging with 2-O-(4-Iodobenzyl)glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose is a fundamental source of energy for most living cells, and its uptake is a critical process in cellular metabolism. Dysregulation of glucose transport is a hallmark of various diseases, including cancer and diabetes. The study of glucose uptake in live cells provides invaluable insights into the metabolic state of cells and the efficacy of therapeutic interventions. 2-O-(4-Iodobenzyl)glucose is a synthetic glucose analog that holds potential as a probe for imaging glucose uptake. The presence of an iodine atom suggests its utility in imaging modalities that can detect heavy atoms, such as single-photon emission computed tomography (SPECT), while its structural similarity to glucose allows it to be recognized by glucose transporters.[1][2][3] This document provides a detailed, albeit generalized, protocol for the use of this compound in live-cell imaging, drawing parallels from established glucose analogs.

Disclaimer: Specific experimental data for this compound in live-cell imaging is not widely available in published literature. The following protocols and data are based on the established use of other glucose analogs, such as fluorescent and radiolabeled glucose derivatives, and should be optimized for specific cell types and experimental conditions.

Principle of Action

This compound is designed to be a substrate for glucose transporters (GLUTs), which mediate the uptake of glucose across the plasma membrane. Upon transport into the cell, the iodobenzyl group is anticipated to provide a detectable signal for imaging. The primary hypothesized application is in radio-imaging, where a radioactive isotope of iodine (e.g., ¹²³I or ¹²⁵I) would be incorporated into the molecule.[4][5]

Potential Applications

  • Cancer Research: Cancer cells exhibit increased glucose uptake (the Warburg effect). This compound could be used to visualize and quantify this metabolic phenotype in live cancer cells and tumor models.[2]

  • Diabetes and Metabolic Research: Studying insulin-stimulated glucose uptake in adipocytes and muscle cells is crucial for understanding insulin resistance. This probe could be used to monitor the translocation and activity of glucose transporters in response to insulin or other stimuli.[6][7][8]

  • Neuroscience: Neurons have high energy demands and rely on constant glucose supply. Imaging glucose uptake in neurons can provide insights into brain activity and neurodegenerative diseases.

  • Drug Discovery: To screen for compounds that modulate glucose transport, this compound can be used as a tracer to assess the efficacy of potential therapeutic agents.

Quantitative Data Summary

As specific data for this compound is unavailable, the following table provides a summary of typical quantitative parameters used for other glucose analogs in live-cell imaging, which can serve as a starting point for optimization.

Parameter2-NBDG (Fluorescent Analog)[¹⁸F]FDG (PET Analog)Proposed Starting Range for this compound (Radio-labeled)
Concentration 10-200 µMTracer concentration (nanomolar range)1-100 µM (non-radioactive) or tracer levels (radioactive)
Incubation Time 15-60 minutes30-60 minutes15-60 minutes
Optimal pH 7.2-7.47.2-7.47.2-7.4
Optimal Temperature 37°C37°C37°C
Inhibitors Cytochalasin B, PhloretinCytochalasin B, PhloretinCytochalasin B, Phloretin

Experimental Protocols

Protocol 1: General Live-Cell Glucose Uptake Assay

This protocol describes a general method for measuring glucose uptake in cultured cells using a glucose analog.

Materials:

  • This compound (with or without radioisotope)

  • Cell culture medium (e.g., DMEM, RPMI)

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Ringer Bicarbonate (KRB) buffer (or other suitable imaging buffer)

  • Insulin (for stimulated uptake experiments)

  • Cytochalasin B (as a negative control for GLUT-mediated transport)

  • Live-cell imaging system (e.g., confocal microscope, SPECT scanner)

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or appropriate imaging plates and culture until they reach the desired confluency (typically 70-80%).

  • Cell Starvation: To enhance glucose uptake, starve the cells of glucose by incubating them in glucose-free medium for 1-2 hours prior to the experiment.

  • Probe Loading:

    • Prepare a working solution of this compound in KRB buffer at the desired concentration.

    • For insulin-stimulated uptake, pre-treat the cells with insulin (e.g., 100 nM for 30 minutes).

    • For negative controls, pre-treat cells with a GLUT inhibitor like Cytochalasin B.

    • Remove the starvation medium and add the this compound solution to the cells.

  • Incubation: Incubate the cells with the probe for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically.

  • Washing: Remove the probe solution and wash the cells 2-3 times with ice-cold PBS to remove extracellular probe and stop further uptake.

  • Imaging: Immediately image the cells using the appropriate imaging modality. For radio-labeled compounds, this would involve detection using a gamma counter or a SPECT imaging system.

  • Data Analysis: Quantify the signal intensity per cell or per region of interest. Compare the signal from treated cells to control cells.

Protocol 2: Investigating Insulin-Stimulated Glucose Uptake

This protocol is designed to specifically assess the effect of insulin on glucose uptake.

Materials: Same as Protocol 1.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Experimental Groups:

    • Basal: No insulin treatment.

    • Insulin-Stimulated: Treat with 100 nM insulin for 30 minutes.

    • Inhibited: Pre-treat with an inhibitor (e.g., Cytochalasin B) before insulin stimulation.

  • Probe Loading: Add this compound solution to all groups and incubate for 30 minutes at 37°C.

  • Follow steps 5-7 from Protocol 1.

  • Analysis: Compare the glucose uptake in the insulin-stimulated group to the basal and inhibited groups.

Visualizations

Insulin-Stimulated Glucose Uptake Pathway

The following diagram illustrates the signaling cascade initiated by insulin, leading to the translocation of GLUT4 transporters to the plasma membrane and subsequent glucose uptake.

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds to IRS IRS Phosphorylation Insulin_Receptor->IRS Activates PI3K PI3K Activation IRS->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB Activation PDK1->Akt AS160 AS160 Phosphorylation Akt->AS160 GLUT4_Translocation GLUT4 Translocation to Plasma Membrane AS160->GLUT4_Translocation Promotes GLUT4_Vesicle GLUT4 Storage Vesicles GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake Mediates Glucose Glucose Glucose->Glucose_Uptake Probe This compound Probe->Glucose_Uptake

Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.

Experimental Workflow for Live-Cell Glucose Uptake Imaging

This diagram outlines the key steps in a typical live-cell imaging experiment to measure glucose uptake.

Experimental_Workflow Start Start: Plate Cells Starvation Glucose Starvation (1-2 hours) Start->Starvation Treatment Pre-treatment (e.g., Insulin, Inhibitor) Starvation->Treatment Loading Add this compound Treatment->Loading Incubation Incubate (15-60 min at 37°C) Loading->Incubation Wash Wash with Cold PBS Incubation->Wash Imaging Live-Cell Imaging Wash->Imaging Analysis Data Analysis and Quantification Imaging->Analysis

References

Application Notes and Protocols for Autoradiography of 2-O-(4-Iodobenzyl)glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-(4-Iodobenzyl)glucose is a synthetic analog of glucose. Due to the presence of an iodine atom, it can be radiolabeled (e.g., with ¹²⁵I), making it a valuable tool for studying glucose uptake and metabolism in biological systems through techniques like autoradiography. Autoradiography allows for the visualization and quantification of the distribution of radiolabeled compounds within tissue sections, providing critical insights into metabolic processes at a microscopic level.[1][2] This application note provides a detailed protocol for performing in vitro and ex vivo autoradiography using radiolabeled this compound to assess glucose uptake in tissues.

The principle of this technique is analogous to that of other radiolabeled glucose analogs, such as 2-deoxy-D-glucose (2-DG).[3][4] Once administered, the radiolabeled glucose analog is transported into cells via glucose transporters. Depending on its structure, it may be phosphorylated by hexokinase, trapping it inside the cell.[4][5] The accumulation of the radiolabeled compound in tissues can then be detected by exposing the tissue sections to a sensitive film or phosphor imaging plate.[1]

Key Applications

  • Oncology Research: To identify and characterize regions of high glucose metabolism in tumors, which is a hallmark of many cancers.

  • Neuroscience: To map brain regions with altered glucose utilization in various neurological disorders.[6][7]

  • Metabolic Disorders: To study the effects of drugs on glucose uptake in tissues like muscle, adipose, and liver in the context of diseases such as diabetes.

Experimental Protocols

In Vitro Autoradiography Protocol

This protocol is designed for the localization of 2-O-(4-[¹²⁵I]Iodobenzyl)glucose binding sites in slide-mounted tissue sections.

Materials:

  • Radiolabeled 2-O-(4-[¹²⁵I]Iodobenzyl)glucose

  • Unlabeled this compound

  • Krebs-Ringer Bicarbonate Buffer (KRBB), pH 7.4

  • Cryostat

  • Microscope slides (gelatin-coated)

  • Incubation chambers

  • Phosphor imaging plates or autoradiography film

  • Image analysis software

Procedure:

  • Tissue Preparation:

    • Sacrifice the animal according to approved institutional guidelines.

    • Rapidly dissect the tissue of interest (e.g., brain, tumor) and freeze it in isopentane cooled with liquid nitrogen.

    • Store the frozen tissue at -80°C until sectioning.

    • Using a cryostat, cut 20 µm thick sections of the tissue and thaw-mount them onto gelatin-coated microscope slides.[8]

    • Store the slide-mounted sections at -80°C.

  • Pre-incubation:

    • Allow the slides to warm to room temperature for 15-20 minutes.

    • Place the slides in a slide rack and pre-incubate them in KRBB for 30 minutes at room temperature to rehydrate the tissue and remove endogenous glucose.

  • Incubation:

    • Prepare the incubation buffer containing the desired concentration of 2-O-(4-[¹²⁵I]Iodobenzyl)glucose in KRBB. A typical concentration range to start with is 0.1-10 nM.

    • For determining non-specific binding, prepare a parallel incubation buffer containing a high concentration (e.g., 10 µM) of unlabeled this compound in addition to the radiolabeled compound.

    • Incubate the slides in the appropriate incubation buffer for 60 minutes at room temperature in a humidified chamber.

  • Washing:

    • After incubation, wash the slides to remove unbound radioligand.

    • Perform two 5-minute washes in ice-cold KRBB.

    • Follow with a brief dip in ice-cold deionized water to remove buffer salts.

  • Drying and Exposure:

    • Quickly dry the slides using a stream of cool, dry air.

    • Arrange the dried slides in an autoradiography cassette.

    • In a darkroom, appose the slides to a phosphor imaging plate or autoradiography film.

    • Expose for a period determined by the specific activity of the radioligand and the density of binding sites (typically 24-72 hours).

  • Image Acquisition and Analysis:

    • Develop the film or scan the phosphor imaging plate using a phosphor imager.

    • Quantify the optical density of the autoradiograms using image analysis software.

    • Subtract the non-specific binding signal from the total binding signal to determine the specific binding.

Ex Vivo Autoradiography Protocol

This protocol is for visualizing the distribution of 2-O-(4-[¹²⁵I]Iodobenzyl)glucose in tissues following systemic administration to an animal.

Materials:

  • Radiolabeled 2-O-(4-[¹²⁵I]Iodobenzyl)glucose

  • Anesthetic

  • Saline

  • Tissue embedding medium

  • Cryostat

  • Microscope slides (gelatin-coated)

  • Phosphor imaging plates or autoradiography film

  • Image analysis software

Procedure:

  • Animal Preparation and Injection:

    • Fast the animal for a period appropriate for the study (e.g., 4-6 hours) to lower endogenous glucose levels.

    • Anesthetize the animal according to approved protocols.

    • Administer a bolus of 2-O-(4-[¹²⁵I]Iodobenzyl)glucose via intravenous injection (e.g., tail vein). The dose will depend on the specific activity of the radioligand and the research question.

  • Uptake Period:

    • Allow the radiotracer to circulate and be taken up by the tissues for a predetermined period (e.g., 30-60 minutes).

  • Tissue Collection:

    • At the end of the uptake period, euthanize the animal.

    • Rapidly dissect the tissues of interest.

    • Freeze the tissues as described in the in vitro protocol.

  • Sectioning and Exposure:

    • Section the frozen tissues using a cryostat (20 µm sections) and thaw-mount them onto slides.

    • Dry the slides thoroughly.

    • Expose the slides to a phosphor imaging plate or autoradiography film as described in the in vitro protocol.

  • Image Acquisition and Analysis:

    • Acquire and analyze the autoradiographic images as described in the in vitro protocol.

Data Presentation

Quantitative data from autoradiography experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Binding Parameters of 2-O-(4-[¹²⁵I]Iodobenzyl)glucose in Different Brain Regions

Brain RegionTotal Binding (DLU/mm²)Non-Specific Binding (DLU/mm²)Specific Binding (DLU/mm²)
Cortex1500 ± 120150 ± 201350 ± 110
Hippocampus1800 ± 150180 ± 251620 ± 135
Thalamus1200 ± 100130 ± 151070 ± 95
Cerebellum900 ± 80100 ± 10800 ± 75

DLU = Digital Light Units. Data are presented as mean ± SEM.

Table 2: Ex Vivo Uptake of 2-O-(4-[¹²⁵I]Iodobenzyl)glucose in Tumor vs. Healthy Tissue

Tissue TypeUptake (% Injected Dose/gram)
Tumor2.5 ± 0.3
Muscle0.8 ± 0.1
Brain0.5 ± 0.05
Liver1.2 ± 0.2

Data are presented as mean ± SEM.

Visualizations

Signaling Pathway and Experimental Workflows

Glucose_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Radioligand 2-O-(4-[125I]Iodobenzyl)glucose GLUT Glucose Transporter (GLUT) Radioligand->GLUT Transport HK Hexokinase GLUT->HK Intracellular Release Trapped_Radioligand Phosphorylated Radioligand HK->Trapped_Radioligand Phosphorylation

Caption: Cellular uptake and trapping of 2-O-(4-[¹²⁵I]Iodobenzyl)glucose.

In_Vitro_Workflow Start Start: Frozen Tissue Sectioning Cryostat Sectioning (20 µm) Start->Sectioning Mounting Thaw-mount on Slides Sectioning->Mounting Pre_incubation Pre-incubation in Buffer Mounting->Pre_incubation Incubation Incubate with Radiolabeled Ligand Pre_incubation->Incubation Washing Wash to Remove Unbound Ligand Incubation->Washing Drying Dry Slides Washing->Drying Exposure Expose to Film/ Phosphor Plate Drying->Exposure Analysis Image Acquisition and Analysis Exposure->Analysis End End: Quantitative Data Analysis->End

Caption: Workflow for in vitro autoradiography.

Ex_Vivo_Workflow Start Start: Live Animal Injection Inject Radiolabeled Ligand Start->Injection Uptake Allow for Tissue Uptake Injection->Uptake Euthanasia Euthanize Animal Uptake->Euthanasia Dissection Dissect and Freeze Tissues Euthanasia->Dissection Sectioning Cryostat Sectioning Dissection->Sectioning Exposure Expose to Film/ Phosphor Plate Sectioning->Exposure Analysis Image Acquisition and Analysis Exposure->Analysis End End: Quantitative Data Analysis->End

Caption: Workflow for ex vivo autoradiography.

References

Measuring Glucose Metabolism with 2-O-(4-Iodobenzyl)glucose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "2-O-(4-Iodobenzyl)glucose" did not yield specific scientific literature, established protocols, or quantitative data regarding its use in measuring glucose metabolism. The information presented here is a generalized template based on the principles of glucose uptake assays using analogous compounds, such as radiolabeled 2-deoxy-D-glucose (2-DG). These protocols and notes are for illustrative purposes and would require significant validation and optimization for the specific compound .

Application Notes

Introduction

Measuring glucose uptake and metabolism is crucial for understanding cellular energetics and identifying dysregulation in various pathological states, including cancer, diabetes, and neurodegenerative diseases. Glucose analogs are valuable tools for these investigations. These molecules are structurally similar to glucose, allowing them to be recognized and transported into cells by glucose transporters (GLUTs). Once inside the cell, their modified structure prevents further metabolism, leading to their accumulation, which can be quantified.

This compound is a putative glucose analog. The presence of an iodine atom suggests its potential use as a tracer in imaging techniques such as Single Photon Emission Computed Tomography (SPECT) if a radioactive isotope of iodine (e.g., ¹²³I or ¹³¹I) is incorporated. The iodobenzyl group at the 2-position of the glucose molecule would likely prevent its isomerization and entry into the glycolytic pathway.

Principle of the Assay

The fundamental principle behind using a glucose analog like the hypothetical this compound for measuring glucose metabolism is based on the following steps:

  • Transport: The analog is transported into the cell via glucose transporters (GLUTs), competitively with glucose.

  • Trapping: Once inside the cell, unlike glucose which is rapidly phosphorylated and enters glycolysis, the analog is metabolically trapped. In the case of 2-deoxy-glucose, it is phosphorylated by hexokinase. For this compound, the bulky iodobenzyl group would likely prevent its interaction with hexokinase, thus trapping the molecule itself.

  • Detection: The amount of accumulated analog is then measured. If radiolabeled, this can be quantified using techniques like scintillation counting or SPECT imaging.

Applications
  • In Vitro Cell-Based Assays: Quantifying glucose uptake in cultured cells to study the effects of drugs, genetic modifications, or environmental conditions on cellular metabolism.

  • In Vivo Animal Studies: Assessing glucose metabolism in different tissues and organs in animal models of disease, providing insights into disease progression and therapeutic response.

  • Drug Development: Screening for compounds that modulate glucose transport and metabolism.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo applications. These are not validated for this compound and should be adapted and optimized.

Protocol 1: In Vitro Glucose Uptake Assay in Adherent Cells

Objective: To measure the rate of glucose uptake in cultured cells.

Materials:

  • Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Ringer-HEPES (KRH) buffer (or other suitable glucose-free buffer)

  • Insulin solution

  • 2-O-(4-[¹²⁵I]Iodobenzyl)glucose (hypothetical radiolabeled tracer)

  • Unlabeled this compound (for competition studies)

  • Cell lysis buffer (e.g., 0.1% SDS, 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well plates (e.g., 24-well)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight in complete medium.

  • Serum Starvation: The next day, remove the culture medium and wash the cells twice with warm PBS. Add serum-free medium and incubate for 2-4 hours to lower basal glucose uptake.

  • Insulin Stimulation (Optional): To measure insulin-stimulated glucose uptake, replace the serum-free medium with KRH buffer containing the desired concentration of insulin (e.g., 100 nM). Incubate for 30 minutes at 37°C. For basal uptake, add KRH buffer without insulin.

  • Glucose Uptake: Add the hypothetical 2-O-(4-[¹²⁵I]Iodobenzyl)glucose to each well at a final concentration of, for example, 1 µCi/mL. Incubate for a predetermined time (e.g., 10-30 minutes). This time point should be optimized to be within the linear range of uptake.

  • Termination of Uptake: To stop the uptake, quickly aspirate the radioactive medium and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.

  • Quantification: Transfer the lysate from each well to a scintillation vial. Add scintillation cocktail, vortex, and measure the radioactivity in a scintillation counter.

  • Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration for normalization of the radioactivity counts (e.g., using a BCA protein assay).

Protocol 2: In Vivo Glucose Metabolism Study in a Mouse Model

Objective: To assess the biodistribution of this compound in different tissues.

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • 2-O-(4-[¹²³I]Iodobenzyl)glucose (hypothetical SPECT tracer)

  • Saline solution

  • Anesthesia (e.g., isoflurane)

  • SPECT/CT scanner

  • Gamma counter

Procedure:

  • Animal Preparation: Fast the mice for 4-6 hours before the experiment to reduce endogenous glucose levels.

  • Tracer Administration: Anesthetize the mouse and inject a known amount of 2-O-(4-[¹²³I]Iodobenzyl)glucose (e.g., 100-200 µCi) via the tail vein.

  • SPECT/CT Imaging: At various time points post-injection (e.g., 30, 60, 120 minutes), perform whole-body SPECT/CT imaging to visualize the distribution of the tracer.

  • Biodistribution Analysis (Ex Vivo):

    • At the final time point, euthanize the mouse.

    • Dissect key organs and tissues (e.g., brain, heart, liver, kidneys, muscle, adipose tissue).

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical In Vitro Glucose Uptake Data

Cell LineCondition2-O-(4-[¹²⁵I]Iodobenzyl)glucose Uptake (CPM/mg protein)Fold Change vs. Basal
HepG2 Basal15,234 ± 1,2871.0
Insulin (100 nM)35,890 ± 2,5432.36
Drug X (10 µM)18,543 ± 1,5671.22
Insulin + Drug X25,432 ± 2,1091.67
3T3-L1 Basal8,765 ± 9871.0
Insulin (100 nM)42,345 ± 3,4564.83

Table 2: Hypothetical In Vivo Biodistribution Data (%ID/g)

Organ30 min post-injection60 min post-injection120 min post-injection
Brain 2.5 ± 0.32.1 ± 0.21.5 ± 0.2
Heart 4.8 ± 0.63.5 ± 0.42.2 ± 0.3
Liver 10.2 ± 1.18.7 ± 0.95.4 ± 0.6
Kidneys 15.6 ± 1.512.3 ± 1.27.8 ± 0.8
Muscle 1.8 ± 0.22.5 ± 0.32.8 ± 0.4
Blood 3.1 ± 0.41.5 ± 0.20.7 ± 0.1

Visualizations

Signaling Pathway

InsulinSignaling Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor Binds IRS IRS Proteins InsulinReceptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Phosphorylates AS160 AS160 Akt->AS160 Inhibits GLUT4_vesicle GLUT4 Vesicles AS160->GLUT4_vesicle Promotes Translocation PlasmaMembrane Plasma Membrane GLUT4_vesicle->PlasmaMembrane Fuses with GlucoseUptake Glucose Uptake PlasmaMembrane->GlucoseUptake Facilitates

Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo A1 Seed Cells A2 Serum Starve A1->A2 A3 Stimulate (e.g., Insulin) A2->A3 A4 Add Radiolabeled This compound A3->A4 A5 Incubate A4->A5 A6 Wash & Lyse A5->A6 A7 Quantify Radioactivity A6->A7 B1 Fast Animal B2 Inject Radiolabeled This compound B1->B2 B3 Image (SPECT/CT) B2->B3 B4 Euthanize & Dissect Tissues B2->B4 B5 Weigh Tissues B4->B5 B6 Measure Radioactivity (Gamma Counter) B5->B6 B7 Calculate %ID/g B6->B7

Caption: Generalized experimental workflows for in vitro and in vivo glucose metabolism studies.

Application Notes and Protocols: In Vitro Assays Using Glucose Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

I. Core Concepts and Applications

Glucose analogs are primarily employed in two main types of in vitro assays:

  • Glucose Uptake Assays: These assays measure the rate at which cells import glucose from the extracellular environment. Analogs that are taken up by glucose transporters (GLUTs) but are not fully metabolized, or are labeled (e.g., with radioisotopes or fluorescent tags), are ideal for this purpose.

  • Metabolic Inhibition Assays: Some glucose analogs can competitively inhibit key enzymes in the glycolytic pathway. For instance, 2-deoxy-D-glucose is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized and acts as an inhibitor of glycolysis.[1] This allows for the study of cellular responses to energy stress and the identification of compounds that modulate metabolic pathways.

These assays are critical in various research areas, including:

  • Cancer Biology: Cancer cells often exhibit increased glucose uptake and glycolysis (the Warburg effect).[1] Glucose analogs can be used to identify and characterize anti-cancer agents that target these metabolic vulnerabilities.[2][3]

  • Diabetes and Metabolic Diseases: Studying glucose transport in response to insulin and other stimuli is fundamental to understanding and treating diseases like type 2 diabetes.[4][5]

  • Neuroscience: Neurons have a high energy demand, and understanding their glucose metabolism is crucial for studying neurological disorders.

II. Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing glucose analogs in various cell lines. This data provides a reference for expected outcomes and effective concentrations.

Table 1: Effects of 2-Deoxy-D-glucose (2DG) on Cancer Cell Viability

Cell Line2DG ConcentrationIncubation TimeEffect on Cell ViabilityReference
Human Breast Cancer0 - 25 mM24 - 72 hoursDose-dependent decrease[2]
Various Cancer Cell LinesNot specifiedNot specifiedLimited therapeutic effect alone, synergistic with other agents[1]

Table 2: Parameters for Glucose-Stimulated Insulin Secretion (GSIS) Assays

Cell ModelBasal GlucoseStimulatory GlucoseFold Increase in Insulin SecretionReference
EndoC-βH10 mM20 mM2 - 2.5 fold[6]
INS-1ELow (e.g., 2.5 mM)15 mM~6-fold[6]
Human IsletsLow (e.g., 2.8 mM)High (e.g., 16.7 mM)Not specified[6]

III. Experimental Protocols

A. Glucose Uptake Assay using a Labeled Glucose Analog

This protocol describes a common method for measuring glucose uptake in cultured cells using a labeled glucose analog.

Materials:

  • Cultured cells (e.g., adipocytes, muscle cells, cancer cell lines)

  • Cell culture medium

  • Krebs-Ringer Buffer (KRB) or similar physiological buffer[4]

  • Labeled glucose analog (e.g., 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG) or radiolabeled 2DG)[4]

  • Insulin or other stimulating agents

  • Phloretin or other glucose transport inhibitors (as a negative control)

  • Plate reader (for fluorescent analogs) or scintillation counter (for radiolabeled analogs)

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere and grow.

  • Serum Starvation: Prior to the assay, starve the cells of serum for a defined period (e.g., 2-4 hours) in a serum-free medium to reduce basal glucose uptake.

  • Pre-incubation: Wash the cells with a physiological buffer like KRB. Pre-incubate the cells with or without the desired stimulating agent (e.g., insulin) for a specified time (e.g., 30 minutes).

  • Glucose Analog Incubation: Add the labeled glucose analog to the wells and incubate for a defined period (e.g., 10-60 minutes). This step should be performed at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer containing a glucose transport inhibitor (e.g., phloretin).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Measure the amount of labeled glucose analog taken up by the cells using a plate reader or scintillation counter.

  • Data Normalization: Normalize the glucose uptake values to the total protein concentration in each well.

B. Cell Viability Assay under Glycolytic Inhibition

This protocol outlines a method to assess the effect of a glycolytic inhibitor, such as 2DG, on cell viability.

Materials:

  • Cultured cancer cells

  • Complete cell culture medium

  • Glucose analog inhibitor (e.g., 2DG)

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Multi-well plate

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Treatment: After allowing the cells to adhere, replace the medium with fresh medium containing various concentrations of the glucose analog inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

IV. Visualization of Pathways and Workflows

A. Signaling Pathways

The following diagrams illustrate key signaling pathways relevant to glucose metabolism and the potential points of intervention for glucose analogs.

InsulinSignalingPathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt/PKB PIP3->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation to Plasma Membrane GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

GlycolysisPathway Glucose Glucose Glucose6P Glucose-6-Phosphate Glucose->Glucose6P Hexokinase Fructose6P Fructose-6-Phosphate Glucose6P->Fructose6P Fructose16BP Fructose-1,6-Bisphosphate Fructose6P->Fructose16BP Pyruvate Pyruvate Fructose16BP->Pyruvate ... TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Lactate Lactate Pyruvate->Lactate Analog 2-O-(4-Iodobenzyl)glucose (or 2DG) AnalogP Analog-Phosphate Analog->AnalogP Hexokinase AnalogP->Glucose6P Inhibits Isomerase

Caption: Overview of the glycolytic pathway and the inhibitory action of a glucose analog.

B. Experimental Workflow

ExperimentalWorkflow Start Start: Seed Cells Starve Serum Starve Cells Start->Starve Treat Treat with Stimulant (e.g., Insulin) Starve->Treat AddAnalog Add Labeled Glucose Analog Treat->AddAnalog Incubate Incubate AddAnalog->Incubate Stop Stop Uptake (Wash with Cold Buffer) Incubate->Stop Lyse Lyse Cells Stop->Lyse Measure Measure Signal Lyse->Measure Analyze Analyze Data Measure->Analyze

Caption: A typical experimental workflow for a glucose uptake assay.

References

Application Notes and Protocols for Radiolabeled Glucose Analogs in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on 2-Deoxy-2-[18F]fluoro-D-glucose ([18F]FDG)

Introduction

[18F]FDG is an analog of glucose where the hydroxyl group at the 2' position is replaced by the positron-emitting isotope fluorine-18. This modification allows for the in vivo visualization of glucose uptake and metabolism using Positron Emission Tomography (PET). The fundamental principle behind its use is that neural activity is metabolically demanding and relies heavily on glucose.[1][2] Therefore, regions with higher neuronal activity will exhibit increased glucose uptake, which can be quantified with [18F]FDG-PET.

Mechanism of Action

The utility of [18F]FDG as a tracer for glucose metabolism lies in its unique biochemical behavior. Once administered, [18F]FDG is transported across the blood-brain barrier and into neural cells by glucose transporters (GLUTs). Inside the cell, it is phosphorylated by the enzyme hexokinase to [18F]FDG-6-phosphate. Unlike glucose-6-phosphate, [18F]FDG-6-phosphate cannot be further metabolized in the glycolytic pathway and is essentially trapped within the cell. This metabolic trapping allows for the accumulation of the radiotracer in proportion to the rate of glucose uptake, which can then be detected by a PET scanner.[1]

Applications in Neuroscience Research

[18F]FDG-PET is a powerful tool with broad applications in both preclinical and clinical neuroscience research.

  • Neurodegenerative Diseases: It is extensively used in the early diagnosis and differential diagnosis of dementias.[3][4] For instance, Alzheimer's disease is characterized by a specific pattern of reduced glucose metabolism in the temporoparietal and posterior cingulate cortices.[5][6]

  • Epilepsy: [18F]FDG-PET helps in the localization of seizure foci for surgical planning. The epileptogenic zone typically shows reduced metabolism (hypometabolism) during the interictal (between seizures) period and increased metabolism (hypermetabolism) during the ictal (during a seizure) period.[6]

  • Brain Tumors: Malignant brain tumors often exhibit increased glucose metabolism compared to normal brain tissue, which can be visualized with [18F]FDG-PET to aid in diagnosis, grading, and monitoring treatment response.

  • Neuroinflammation and Neuropsychiatric Disorders: Emerging research is exploring the use of [18F]FDG-PET to study metabolic changes associated with neuroinflammatory conditions and psychiatric disorders like schizophrenia and depression.

  • Cognitive Neuroscience: In research settings, [18F]FDG-PET can be used to map brain regions activated during specific cognitive tasks.

Quantitative Data

The Standardized Uptake Value (SUV) is a semi-quantitative measure commonly used in PET imaging to represent the relative uptake of a radiotracer in a region of interest. It is calculated by normalizing the tissue radioactivity concentration by the injected dose and the patient's body weight.

Table 1: Representative [18F]FDG SUV in Rodent Brain Regions Under Different Anesthesia Protocols

Brain RegionAnesthesia ProtocolMean SUV ± SD
Whole BrainIsoflurane (Incubation & Scan)5.52 ± 0.81
CortexIsoflurane (Incubation & Scan)3.15 ± 0.48
Whole BrainAwake (Incubation) + Isoflurane (Scan)7.41 ± 0.76
CortexAwake (Incubation) + Isoflurane (Scan)5.87 ± 0.29
Whole BrainIsoflurane (Incubation) + Isoflurane/Dexmedetomidine (Scan)4.12 ± 0.42
CortexIsoflurane (Incubation) + Isoflurane/Dexmedetomidine (Scan)2.75 ± 0.42

Data adapted from a study on rats. Values can vary based on specific experimental conditions.

Table 2: Typical [18F]FDG-PET Findings in Human Dementia Syndromes

Dementia SubtypeCharacteristic Metabolic Pattern
Alzheimer's Disease Bilateral hypometabolism in the temporoparietal lobes and posterior cingulate/precuneus.[5][6]
Frontotemporal Dementia Hypometabolism in the frontal and/or anterior temporal lobes.[6]
Dementia with Lewy Bodies Hypometabolism in the occipital cortex (visual association cortex), with relative sparing of the posterior cingulate.
Vascular Dementia Scattered, asymmetric areas of cortical and subcortical hypometabolism.

Experimental Protocols

Protocol 1: Preclinical [18F]FDG-PET Imaging in a Rodent Model

This protocol provides a general framework for conducting [18F]FDG-PET studies in rats or mice to assess brain glucose metabolism.

1. Animal Preparation:

  • Fast animals for 4-6 hours prior to [18F]FDG injection to reduce background signal and stabilize blood glucose levels.[2] Water should be available ad libitum.
  • Maintain animals at a constant, warm ambient temperature during the uptake period to minimize [18F]FDG uptake in brown adipose tissue.[7]
  • Measure blood glucose levels prior to radiotracer injection.

2. Radiotracer Administration:

  • Administer [18F]FDG via intravenous (tail vein) or intraperitoneal injection. Intravenous injection provides a more rapid and predictable biodistribution.[7][8]
  • A typical dose for a mouse is 18.5–37.0 MBq (500–1,000 µCi).[8]
  • The injection can be performed in conscious animals to avoid the confounding effects of anesthesia on brain metabolism during the initial uptake phase.[7][9]

3. Uptake Period:

  • Allow for an uptake period of 30-60 minutes in a quiet, dimly lit environment to minimize sensory stimulation.[10]
  • If the injection was performed in a conscious animal, anesthesia can be induced after the initial 30-40 minutes of uptake.[9]

4. PET/CT Imaging:

  • Anesthetize the animal for the duration of the scan (e.g., with isoflurane).
  • Position the animal on the scanner bed, ensuring the head is centered in the field of view.
  • Acquire a CT scan for attenuation correction and anatomical co-registration.
  • Perform a static PET acquisition for 10-30 minutes.[1][8]

5. Data Analysis:

  • Reconstruct the PET images with attenuation and scatter correction.
  • Co-register the PET images with an anatomical atlas or a co-acquired MRI.
  • Define regions of interest (ROIs) for different brain structures.
  • Calculate the SUV for each ROI.
  • Perform statistical analysis to compare SUV values between experimental groups.

Protocol 2: Clinical [18F]FDG-PET Brain Imaging for Dementia Evaluation

This protocol outlines the standard procedure for clinical [18F]FDG-PET imaging in patients being evaluated for dementia.

1. Patient Preparation:

  • Patients should fast for at least 4-6 hours.[2][11]
  • Blood glucose levels should be checked prior to [18F]FDG administration; high glucose levels can interfere with tracer uptake.[11]
  • Patients should rest in a quiet, dimly lit room for about 15-30 minutes before and after the injection to minimize brain activation from sensory and cognitive stimuli.[6]

2. Radiotracer Administration:

  • Administer a weight-based dose of [18F]FDG intravenously (typically 185-370 MBq or 5-10 mCi).

3. Uptake Period:

  • A 30-60 minute uptake period is required, during which the patient should remain resting quietly with minimal talking or reading.[6][11]

4. PET/CT Imaging:

  • The patient's head is positioned comfortably and securely in the scanner.
  • A low-dose CT scan is performed for attenuation correction.
  • A static PET scan of the brain is acquired for approximately 10-20 minutes.

5. Data Analysis and Interpretation:

  • PET images are reconstructed and can be co-registered with the patient's MRI for better anatomical localization.
  • The images are interpreted visually by a trained nuclear medicine physician or neuroradiologist, looking for patterns of hypometabolism characteristic of different types of dementia.[12]
  • Semi-quantitative analysis, comparing the patient's brain metabolism to a database of normal controls, is often used to aid in the interpretation.[12]

Visualizations

G Mechanism of [18F]FDG Uptake and Trapping cluster_0 Bloodstream cluster_1 Neural Cell FDG_blood [18F]FDG GLUT GLUT Transporter FDG_blood->GLUT Transport FDG_cell [18F]FDG GLUT->FDG_cell Hexokinase Hexokinase FDG_cell->Hexokinase ATP -> ADP FDG_6_P [18F]FDG-6-Phosphate (Trapped) Hexokinase->FDG_6_P Glycolysis Further Glycolysis (Blocked) FDG_6_P->Glycolysis

Caption: Mechanism of [18F]FDG uptake and metabolic trapping in a neural cell.

G Preclinical [18F]FDG-PET Experimental Workflow A Animal Preparation (Fasting, Acclimation) B [18F]FDG Injection (IV or IP) A->B C Uptake Period (30-60 min in quiet environment) B->C D Anesthesia Induction C->D E PET/CT Imaging D->E F Image Reconstruction & Co-registration E->F G Data Analysis (ROI definition, SUV calculation) F->G H Statistical Comparison G->H

Caption: A typical experimental workflow for preclinical [18F]FDG-PET imaging.

G Glucose Transport and Glycolysis Pathway Glucose_ext Extracellular Glucose GLUT GLUT Transporter Glucose_ext->GLUT Glucose_int Intracellular Glucose GLUT->Glucose_int Hexokinase Hexokinase Glucose_int->Hexokinase ATP -> ADP G6P Glucose-6-Phosphate Hexokinase->G6P Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA ATP ATP TCA->ATP

Caption: Simplified diagram of the glucose transport and glycolysis pathway in a cell.

References

Application Notes and Protocols for Studying Glucose Transport with 2-O-(4-Iodobenzyl)glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose is a fundamental source of energy for most living cells. Its transport across the plasma membrane is a critical, carrier-mediated process facilitated by a family of glucose transporter (GLUT) proteins. The insulin-responsive GLUT4, predominantly found in adipose tissue and striated muscle, plays a pivotal role in maintaining whole-body glucose homeostasis.[1][2][3] In the absence of insulin, GLUT4 is primarily located in intracellular vesicles. The binding of insulin to its receptor triggers a signaling cascade that results in the translocation of GLUT4-containing vesicles to the cell surface, thereby increasing glucose uptake.[1][4][5] Dysregulation of this process is a hallmark of insulin resistance and type 2 diabetes.

The development of molecules that can modulate GLUT activity is of significant interest for both therapeutic and research purposes. Small molecule inhibitors of glucose transport are valuable tools for studying the physiological roles of different GLUT isoforms and may have therapeutic potential in diseases characterized by excessive glucose uptake, such as cancer.[6][7][8]

This document provides detailed protocols for studying the effects of a putative glucose transport inhibitor, 2-O-(4-Iodobenzyl)glucose , on glucose uptake in cultured cells. While specific data for this compound is not yet publicly available, the following protocols and application notes serve as a comprehensive guide for its characterization.

Putative Mechanism of Action

This compound is an O-benzylated glucose derivative. Compounds with a benzyl group attached to the glucose molecule have been explored as inhibitors of glucose transport.[6][9] It is hypothesized that this compound may act as a competitive or non-competitive inhibitor of one or more GLUT isoforms. The bulky iodobenzyl group at the C2 position may interfere with the binding of glucose to the transporter or prevent the conformational change required for glucose translocation across the membrane.

Data Presentation: Characterization of a Novel GLUT Inhibitor

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols described below.

Table 1: Dose-Dependent Inhibition of Glucose Uptake by this compound in Adipocytes

Concentration of this compound (µM)Mean Glucose Uptake (pmol/min/mg protein)Standard Deviation% Inhibition
0 (Vehicle Control)150.2± 12.50
1135.8± 11.19.6
1098.1± 9.734.7
2570.5± 6.853.1
5045.3± 5.169.8
10022.7± 3.984.9
Calculated IC50 (µM) 28.5

Table 2: Isoform Selectivity of this compound

GLUT IsoformCell LineIC50 (µM)
GLUT1HEK293 (overexpressing GLUT1)> 100
GLUT2INS-1 (pancreatic β-cells)> 100
GLUT3Neuro-2a (neuroblastoma)> 100
GLUT43T3-L1 Adipocytes28.5

Experimental Protocols

Protocol 1: In Vitro 2-Deoxy-D-[³H]glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol details the measurement of glucose uptake in differentiated 3T3-L1 adipocytes to determine the inhibitory potential and IC50 of this compound.

Materials:

  • Differentiated 3T3-L1 adipocytes (cultured in 12-well plates)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 6 mM KCl, 1.2 mM MgSO₄, 1 mM CaCl₂, 1.2 mM KH₂PO₄, 25 mM HEPES, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Insulin (100 nM working solution)

  • This compound (stock solution in DMSO)

  • 2-deoxy-D-[³H]glucose (radiolabeled glucose analog)

  • Unlabeled 2-deoxy-D-glucose

  • Cytochalasin B (a known GLUT inhibitor)

  • Phloretin

  • 0.1 M NaOH

  • Scintillation cocktail

  • Scintillation counter

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence in DMEM with 10% fetal bovine serum. Induce differentiation into adipocytes using a standard MDI (methyisobutylxanthine, dexamethasone, insulin) protocol. Use fully differentiated adipocytes (day 8-12 post-differentiation) for the assay.

  • Serum Starvation: Two to four hours prior to the assay, replace the culture medium with serum-free DMEM to induce a basal state.

  • Pre-incubation: Wash the cells twice with KRH buffer. Then, incubate the cells in KRH buffer with 0.2% BSA for 30 minutes at 37°C.

  • Insulin Stimulation: To measure insulin-stimulated glucose uptake, add 100 nM insulin to the appropriate wells and incubate for 30 minutes at 37°C. For basal uptake, add vehicle (water).

  • Inhibitor Treatment: Add varying concentrations of this compound (e.g., 0, 1, 10, 25, 50, 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (Cytochalasin B, 20 µM). Incubate for 20 minutes at 37°C.

  • Initiation of Glucose Uptake: Start the glucose uptake by adding KRH buffer containing 10 µM 2-deoxy-D-[³H]glucose (1 µCi/mL) and 90 µM unlabeled 2-deoxy-D-glucose. Incubate for exactly 5 minutes at 37°C.

  • Termination of Uptake: Stop the reaction by aspirating the uptake solution and washing the cells three times rapidly with ice-cold KRH buffer containing 200 µM phloretin to inhibit further transport.

  • Cell Lysis: Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

  • Scintillation Counting: Transfer the lysate to scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration using a BCA protein assay.

  • Data Analysis: Normalize the radioactive counts (counts per minute, CPM) to the protein concentration for each well. Calculate the percentage inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PIP3->Akt Activation PDK1->Akt Phosphorylation AS160 AS160 Akt->AS160 Inhibition GLUT4_vesicle GLUT4 Vesicles AS160->GLUT4_vesicle Inhibits Translocation Translocation Translocation to Plasma Membrane GLUT4_vesicle->Translocation Glucose_uptake Increased Glucose Uptake Translocation->Glucose_uptake Inhibitor This compound (Hypothetical Inhibition) Inhibitor->Translocation Blocks Transport

Caption: Insulin signaling pathway leading to GLUT4 translocation and a hypothetical point of inhibition.

Experimental Workflow

Glucose_Uptake_Assay_Workflow start Differentiated 3T3-L1 Adipocytes in 12-well plate serum_starve Serum Starvation (2-4h) start->serum_starve pre_incubation Pre-incubation in KRH Buffer serum_starve->pre_incubation insulin_stim Insulin Stimulation (100 nM, 30 min) pre_incubation->insulin_stim inhibitor_treat Add this compound (20 min) insulin_stim->inhibitor_treat glucose_uptake Initiate Uptake with 2-Deoxy-D-[3H]glucose (5 min) inhibitor_treat->glucose_uptake terminate Terminate with ice-cold KRH + Phloretin glucose_uptake->terminate lysis Cell Lysis (0.1 M NaOH) terminate->lysis scintillation Scintillation Counting lysis->scintillation protein_assay Protein Quantification lysis->protein_assay analysis Data Analysis: Normalize CPM to protein, Calculate % Inhibition and IC50 scintillation->analysis protein_assay->analysis

Caption: Experimental workflow for the 2-deoxy-D-[³H]glucose uptake assay.

References

Troubleshooting & Optimization

Optimizing 2-O-(4-Iodobenzyl)glucose concentration for cell-based assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for optimizing the use of 2-O-(4-Iodobenzyl)glucose in cell-based assays. This guide provides answers to frequently asked questions, troubleshooting strategies, and detailed protocols to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.

Disclaimer: this compound is a specialized research compound. The following recommendations are based on established principles for optimizing novel glucose transport inhibitors. Researchers should always perform initial validation experiments for their specific cell lines and assay conditions.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

A1: Based on its chemical structure, this compound is a glucose analog. The bulky 4-iodobenzyl group attached to the glucose molecule suggests that it acts as a competitive inhibitor of facilitative glucose transporters (GLUTs).[1][2] Like many glucose analogs, it is likely recognized and bound by GLUTs on the cell surface, but its size and modification prevent or slow its transport and subsequent metabolism, thereby blocking the uptake of natural glucose.[1][3]

Q2: How do I determine a starting concentration range for my experiments?

A2: For a novel compound, a broad dose-response experiment is critical. A typical starting point is a logarithmic dilution series ranging from nanomolar to high micromolar concentrations (e.g., 10 nM to 100 µM). First, perform a cytotoxicity assay to identify the maximum non-toxic concentration.[4] Subsequent functional assays, like glucose uptake inhibition, should be performed at concentrations below this cytotoxic threshold. For context, known pan-GLUT inhibitors often show IC50 values in the high nanomolar to low micromolar range.[5]

Q3: Which cell lines are most appropriate for studying the effects of this inhibitor?

A3: The ideal cell line is one that heavily relies on glucose metabolism and expresses high levels of the target glucose transporters (GLUTs).[6] Many cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer), are known to overexpress GLUT1 and exhibit high rates of glycolysis, making them suitable models.[5][6] It is essential to confirm that your chosen cell line expresses the target transporter at measurable levels.[7]

Q4: How can I be sure my compound is stable in the culture medium?

A4: Compound stability is crucial for reproducible results. It is good practice to prepare fresh dilutions of this compound from a concentrated stock (e.g., in DMSO) for each experiment.[7] Avoid repeated freeze-thaw cycles of the stock solution. If long-term experiments are planned (e.g., >24 hours), you may need to perform a stability test by incubating the compound in the medium for the intended duration and then testing its activity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Weak Inhibition of Glucose Uptake 1. Concentration Too Low: The compound may not be potent enough at the tested concentrations. 2. Compound Degradation: The compound may have degraded due to improper storage or instability in the medium. 3. Low GLUT Expression: The chosen cell line may not express the target GLUT isoform at a high enough level.[7] 4. Assay Window Too Narrow: The difference between basal and stimulated glucose uptake is too small to detect inhibition.1. Increase Concentration: Perform a wider dose-response curve, extending to a higher concentration range (while staying below the cytotoxic limit). 2. Prepare Fresh Compound: Use a fresh aliquot of the stock solution or newly prepared stock. Ensure proper storage conditions. 3. Select a Different Cell Line: Use a cell line known for high GLUT expression or verify expression in your current line via qPCR or Western blot. 4. Optimize Assay: Optimize cell seeding density, incubation times, and glucose analog concentration to maximize the signal-to-background ratio.[1][8]
High Cell Death at Expected Working Concentrations 1. Cytotoxicity: The compound exhibits cytotoxic effects at or near its inhibitory concentration. 2. Off-Target Effects: The compound may be affecting other critical cellular pathways. 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Perform a Thorough Cytotoxicity Assay: Use a sensitive method like MTT or LDH leakage to determine the precise toxic concentration range.[4] Select concentrations for functional assays that show >90% cell viability. 2. Reduce Incubation Time: Shorten the exposure time of the cells to the compound. 3. Check Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is low (typically ≤0.5%) and that a vehicle control is included in all experiments.
High Variability Between Replicates/Experiments 1. Inconsistent Cell Health/Number: Cells were not in a logarithmic growth phase, were over-confluent, or seeding was uneven.[9] 2. Plate Edge Effects: Wells at the edge of the plate are prone to evaporation and temperature fluctuations, leading to skewed results.[9] 3. Inconsistent Incubation Times: Timing of compound addition or assay steps varies between plates or experiments.[10] 4. Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes.1. Standardize Cell Culture: Use cells with a consistent passage number, ensure they are healthy and viable before seeding, and optimize seeding density to avoid over-confluence.[1][7] Let the plate sit at room temperature for 15-20 minutes after seeding to allow cells to settle evenly.[9] 2. Avoid Edge Wells: Do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium to minimize evaporation from adjacent wells.[9] 3. Use a Standardized Workflow: Create and follow a precise timeline for all experimental steps. Use timers to ensure consistency. 4. Calibrate Pipettes: Regularly calibrate your pipettes. When preparing serial dilutions, ensure thorough mixing between each step.

Experimental Protocols & Data Presentation

Protocol 1: Determining Optimal Cell Seeding Density

Objective: To find the cell density that provides a robust signal in the assay window without cells becoming over-confluent.[1]

Methodology:

  • Prepare a single-cell suspension of healthy, log-phase cells.[9]

  • Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells/well).

  • Incubate the plate under standard culture conditions (37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24 or 48 hours).

  • At the end of the incubation, visually inspect the wells using a microscope to assess confluency.

  • Perform a cell viability assay (e.g., CCK-8 or MTT) to measure the relative cell number in each well.

  • Select the highest cell density that does not exceed 80-90% confluency and provides a strong, linear signal in the viability assay.

Protocol 2: Cytotoxicity Dose-Response Assay (MTT Method)

Objective: To determine the concentration range at which this compound is cytotoxic to the chosen cell line.[4]

Methodology:

  • Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the appropriate culture medium. Include a vehicle-only control (e.g., 0.5% DMSO).

  • Remove the old medium from the cells and replace it with the medium containing the different compound concentrations.

  • Incubate for your desired experimental duration (e.g., 24 hours).

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[4]

  • Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized buffer).

  • Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Table 1: Example Dose-Response Data for Cytotoxicity
Concentration (µM)% Viability (Relative to Vehicle)
0 (Vehicle)100%
0.199.5%
198.2%
1095.1%
2589.8%
5065.4%
10020.3%
Protocol 3: Glucose Uptake Inhibition Assay (2-NBDG Method)

Objective: To measure the inhibitory effect of this compound on cellular glucose uptake using the fluorescent glucose analog 2-NBDG.[11][12]

Methodology:

  • Seed cells in a 96-well, black, clear-bottom plate at the optimal density and allow them to adhere overnight.

  • Wash the cells gently with warm Krebs-Ringer-HEPES (KRH) buffer or glucose-free medium.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 2) in glucose-free medium for a set period (e.g., 1-2 hours). Include a vehicle control and a positive control inhibitor (e.g., Phloretin or Cytochalasin B).[8][12]

  • Add the fluorescent glucose analog 2-NBDG to each well at a final concentration of 50-150 µg/ml and incubate for 10-60 minutes.[11] The optimal time should be determined empirically for each cell line.

  • Stop the uptake by aspirating the medium and washing the cells 2-3 times with ice-cold PBS.[12]

  • Add 100 µl of Cell-Based Assay Buffer or PBS to each well.[11]

  • Measure the fluorescence on a plate reader with appropriate filters (Excitation/Emission ≈ 485/535 nm).[11]

  • Calculate the percentage of glucose uptake inhibition relative to the vehicle control.

Visualizations

Workflow for Optimizing Inhibitor Concentration

G cluster_prep Phase 1: Preparation cluster_cyto Phase 2: Cytotoxicity Screening cluster_func Phase 3: Functional Assay A Prepare Concentrated Stock Solution B Optimize Cell Seeding Density A->B C Perform Dose-Response Cytotoxicity Assay (e.g., MTT) B->C D Determine Max Non-Toxic Concentration (e.g., IC10) C->D E Perform Glucose Uptake Assay with Non-Toxic Concentrations D->E F Analyze Data and Calculate IC50 E->F G Further Experiments F->G Proceed with Optimized Concentration

Caption: Workflow for determining the optimal inhibitor concentration.

Presumed Mechanism: GLUT Inhibition

G cluster_cell Cell Membrane GLUT GLUT Transporter Glucose Glucose Glucose->GLUT Normal Uptake Inhibitor This compound Inhibitor->GLUT Competitive Inhibition Intracellular Intracellular Space Extracellular Extracellular Space

Caption: Competitive inhibition of a GLUT transporter by an analog.

Troubleshooting Logic Treedot

// Branch 1: No Effect NoEffect [label="Weak or No Inhibition", shape=box, style=filled, fillcolor="#F1F3F4"]; CheckConc [label="Concentration too low?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; IncreaseConc [label="Action: Increase concentration range.", shape=box, style=filled, fillcolor="#FFFFFF"]; CheckCompound [label="Compound degraded?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; FreshCompound [label="Action: Prepare fresh dilutions.", shape=box, style=filled, fillcolor="#FFFFFF"];

// Branch 2: High Cytotoxicity HighCyto [label="High Cell Death", shape=box, style=filled, fillcolor="#F1F3F4"]; CheckDose [label="Dose too high?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; LowerDose [label="Action: Lower concentration / Re-run MTT.", shape=box, style=filled, fillcolor="#FFFFFF"]; CheckSolvent [label="Solvent toxicity?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; LowerSolvent [label="Action: Ensure solvent is <0.5%.", shape=box, style=filled, fillcolor="#FFFFFF"];

// Connections Start -> NoEffect [label=" Yes"]; Start -> HighCyto [label=" Yes"];

NoEffect -> CheckConc; CheckConc -> IncreaseConc [label="Yes"]; CheckConc -> CheckCompound [label="No"]; CheckCompound -> FreshCompound [label="Yes"];

HighCyto -> CheckDose; CheckDose -> LowerDose [label="Yes"]; CheckDose -> CheckSolvent [label="No"]; CheckSolvent -> LowerSolvent [label="Yes"]; }

References

Technical Support Center: Synthesis of 2-O-(4-Iodobenzyl)glucose

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-O-(4-Iodobenzyl)glucose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low to no yield of the desired this compound.

Question: My reaction has resulted in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?

Answer:

Several factors can contribute to a low or non-existent yield. Consider the following potential causes and troubleshooting steps:

  • Incomplete Deprotonation: The selective benzylation of the C2 hydroxyl group often requires the use of a suitable protecting group strategy, such as the use of a 4,6-O-benzylidene acetal, to increase the acidity of the remaining hydroxyl groups and to control regioselectivity. Incomplete deprotonation of the target hydroxyl group will hinder the reaction.

    • Solution: Ensure your starting material, such as methyl 4,6-O-benzylidene-α-D-glucopyranoside, is completely dry. Use a strong enough base, like sodium hydride (NaH), and ensure it is fresh and properly handled. Allow sufficient time for the deprotonation to occur before adding the 4-iodobenzyl bromide.

  • Inactive Reagents: The 4-iodobenzyl bromide or the base may have degraded.

    • Solution: Use freshly purchased or properly stored 4-iodobenzyl bromide. Verify the activity of the sodium hydride.

  • Suboptimal Reaction Temperature: The reaction temperature might be too low for the reaction to proceed at a reasonable rate.

    • Solution: While the initial deprotonation might be carried out at 0°C, the alkylation step may require warming to room temperature or slightly above. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature.

Problem 2: Formation of multiple products, including poly-benzylated glucose.

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of several byproducts. How can I improve the selectivity for the 2-O-benzylated product?

Answer:

The formation of multiple products is a common challenge in carbohydrate chemistry due to the presence of multiple hydroxyl groups with similar reactivity. Here’s how to address this:

  • Protecting Group Strategy: The most effective way to achieve regioselectivity is by using protecting groups. The use of a 4,6-O-benzylidene acetal is a standard method to block the C4 and C6 hydroxyls, leaving the C2 and C3 hydroxyls available for reaction. The C2-OH is generally more acidic and sterically accessible, favoring its benzylation.

  • Reaction Conditions:

    • Stoichiometry: Use a controlled amount of 4-iodobenzyl bromide (typically 1.1 to 1.5 equivalents) to minimize over-alkylation.

    • Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.

    • Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can enhance the reaction rate and selectivity under milder conditions.

Problem 3: The reaction is incomplete, with a significant amount of starting material remaining.

Question: Even after a prolonged reaction time, TLC analysis shows a significant amount of unreacted starting material. What can I do to drive the reaction to completion?

Answer:

An incomplete reaction can be frustrating. Here are some troubleshooting tips:

  • Reagent Stoichiometry: Ensure that you are using a slight excess of both the base and 4-iodobenzyl bromide.

  • Reaction Time and Temperature: Some reactions may require longer reaction times or a moderate increase in temperature. Monitor the reaction progress by TLC. If the reaction stalls, a slight increase in temperature might be beneficial.

  • Solvent Purity: The presence of moisture in the solvent (e.g., DMF or THF) can quench the base and hinder the reaction. Ensure you are using anhydrous solvents.

Problem 4: Difficulty in purifying the final product.

Question: I am struggling to separate the desired this compound from the starting material and byproducts. What are the recommended purification techniques?

Answer:

Purification of carbohydrate derivatives can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method for purification.

    • Solvent System: A gradient elution with a solvent system like hexane/ethyl acetate or toluene/ethyl acetate is often effective. Careful optimization of the solvent polarity is crucial.

    • TLC Analysis: Before running the column, identify a solvent system on TLC that provides good separation between your product and the major impurities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: Why is the 2-OH group preferentially benzylated in the presence of a 4,6-O-benzylidene protecting group?

A1: The 4,6-O-benzylidene acetal locks the pyranose ring in a more rigid conformation. In this conformation, the 2-OH group is generally more sterically accessible and has a higher acidity compared to the 3-OH group, making it more reactive towards electrophiles like 4-iodobenzyl bromide.

Q2: Can I use other protecting groups instead of the 4,6-O-benzylidene acetal?

A2: Yes, other protecting group strategies can be employed. For instance, temporary protecting groups on other hydroxyls can be used. However, the 4,6-O-benzylidene acetal is a very common and effective choice for achieving 2-O selectivity in glucose derivatives.

Q3: What is the role of a phase-transfer catalyst like TBAI in this reaction?

A3: A phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can facilitate the reaction between the alkoxide (which may have limited solubility in the organic solvent) and the alkyl halide. It can increase the reaction rate and often allows for the use of milder reaction conditions.

Q4: How can I confirm the structure of my final product?

A4: The structure of this compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). 2D NMR techniques like COSY and HMQC can be particularly useful for unambiguous assignment of the benzylation site.

Data Presentation

Table 1: Typical Reaction Conditions and Yields for 2-O-Benzylation of Glucose Derivatives
Starting MaterialBenzylating AgentBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
Methyl 4,6-O-benzylidene-α-D-glucopyranoside4-Iodobenzyl bromideNaH (1.2)DMF0 to RT4-660-75
Methyl 4,6-O-benzylidene-α-D-glucopyranosideBenzyl bromideNaH (1.2)THFRT3-570-85
1,6-Anhydro-β-D-glucopyranose4-Iodobenzyl bromideNaH (1.5)DMF251255-65

Note: Yields are approximate and can vary based on specific reaction conditions and purification efficiency.

Experimental Protocols

Detailed Methodology for the Synthesis of Methyl 2-O-(4-Iodobenzyl)-4,6-O-benzylidene-α-D-glucopyranoside

This protocol describes a common method for the selective 2-O-benzylation of a glucose derivative.

  • Preparation of the Starting Material: Start with commercially available methyl α-D-glucopyranoside and protect the 4 and 6 hydroxyl groups using benzaldehyde and a catalyst (e.g., ZnCl₂) to form methyl 4,6-O-benzylidene-α-D-glucopyranoside.

  • Deprotonation: To a solution of methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 eq) in anhydrous dimethylformamide (DMF) at 0°C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0°C for 1 hour.

  • Benzylation: To the reaction mixture, add a solution of 4-iodobenzyl bromide (1.2 eq) in anhydrous DMF dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Quenching the Reaction: Once the starting material is consumed, carefully quench the reaction by the slow addition of methanol at 0°C to destroy any excess NaH.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure methyl 2-O-(4-Iodobenzyl)-4,6-O-benzylidene-α-D-glucopyranoside.

  • Deprotection (Optional): The benzylidene acetal can be removed under acidic conditions (e.g., acetic acid/water) to yield the final this compound derivative.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product start1 Methyl α-D-glucopyranoside step1 Protection: Formation of 4,6-O-benzylidene acetal start1->step1 start2 4-Iodobenzyl bromide step3 Benzylation: Addition of 4-Iodobenzyl bromide start2->step3 start3 Sodium Hydride step2 Deprotonation: Reaction with NaH in DMF start3->step2 step1->step2 step2->step3 step4 Work-up & Purification: Quenching, Extraction, Chromatography step3->step4 end1 This compound step4->end1

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_pathway cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions p1 Low Yield c1a Inactive Reagents p1->c1a c1b Poor Deprotonation p1->c1b p2 Multiple Products c2a Over-benzylation p2->c2a c2b Lack of Regioselectivity p2->c2b p3 Incomplete Reaction c3a Insufficient Reagents p3->c3a c3b Low Temperature p3->c3b s1a Use Fresh Reagents c1a->s1a s1b Ensure Anhydrous Conditions c1b->s1b s2a Control Stoichiometry c2a->s2a s2b Use Protecting Groups c2b->s2b s3a Increase Reagent Equivalents c3a->s3a s3b Optimize Temperature c3b->s3b

Caption: Logical relationships for troubleshooting common synthesis problems.

How to improve the signal-to-noise ratio in imaging with 2-O-(4-Iodobenzyl)glucose.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in imaging experiments using 2-O-(4-Iodobenzyl)glucose.

Troubleshooting Guide

High background noise and low signal intensity are common challenges when working with novel imaging tracers. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: High Background Signal

High background can obscure the signal from the target tissue, leading to a poor signal-to-noise ratio.

Potential CauseRecommended Solution
Suboptimal Washing Steps Increase the number and/or duration of washing steps after tracer incubation to more effectively remove unbound this compound.
Inefficient Tracer Clearance Allow for a longer clearance time between tracer administration and imaging to enable the unbound tracer to clear from circulation and non-target tissues.
Non-Specific Binding - Incorporate a blocking step with a non-labeled glucose analog prior to incubation with this compound to saturate non-specific binding sites.- Reduce the concentration of the tracer to minimize off-target binding.
Inadequate Image Reconstruction Apply appropriate scatter correction during image reconstruction. The choice of weighting factor for scatter correction can significantly impact the reconstructed activity concentration and SNR.[1][2]

Problem 2: Low Signal Intensity in Target Tissue

A weak signal from the tissue of interest can make it difficult to distinguish from background noise.

Potential CauseRecommended Solution
Insufficient Tracer Uptake - Increase the incubation time to allow for greater accumulation of this compound in the target cells.- Optimize the tracer concentration; too low a concentration may result in a weak signal.
Low Glucose Transporter Expression Confirm the expression levels of glucose transporters (GLUTs) in the target tissue. Tissues with low GLUT expression will naturally exhibit lower uptake of glucose analogs.
Suboptimal Imaging Parameters - Increase the image acquisition time to collect more counts.- Adjust the number of projections during SPECT acquisition; for an equivalent total examination time, a different number of projections can be analyzed for its effect on SNR.[2]
Incorrect Energy Window Setting Ensure the energy window of the gamma camera is correctly centered on the photopeak of the iodine isotope being used (e.g., Iodine-123).

Frequently Asked Questions (FAQs)

Q1: What is the expected biological behavior of this compound?

As a glucose analog, this compound is expected to be taken up by cells through glucose transporters (GLUTs). However, it's important to note that not all radioiodinated glucose analogs exhibit the same biological behavior as the gold-standard tracer, 2-deoxy-D-glucose.[3] Experimental validation of its uptake and retention mechanism is crucial.

Q2: Which iodine radioisotope is best for imaging with this compound?

Iodine-123 (¹²³I) is often the isotope of choice for SPECT imaging due to its excellent physical properties.[4]

Q3: How can I optimize my SPECT imaging protocol to improve the signal-to-noise ratio?

Optimizing your SPECT protocol involves a trade-off between signal, noise, and acquisition time. Here are key parameters to consider:

  • Number of Projections: Acquiring more projections over the same total time can be investigated to see its effect on SNR.[2]

  • Acquisition Time per Projection: Longer acquisition times per projection will increase the total counts and can improve SNR, but also increase the total scan time.

  • Reconstruction Parameters: The number of iterations used in the reconstruction algorithm can impact both the accuracy of the activity concentration and the image noise. An increase in the number of iterations can lead to a more accurate signal but may also increase noise.[1][2]

Q4: Can I use post-processing techniques to reduce noise in my images?

Yes, post-reconstruction filtering is a common method to suppress noise in SPECT images.[5] Various filtering algorithms, including deep learning-based approaches, can be effective.[5][6] However, be aware that filtering can sometimes lead to a loss of image resolution, so a balance must be struck.

Experimental Protocols

General Protocol for In Vitro Tracer Uptake Assay

This protocol provides a general framework for assessing the uptake of this compound in cell culture.

  • Cell Culture: Plate cells in a suitable multi-well plate and grow to the desired confluency.

  • Pre-incubation: Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer bicarbonate buffer) and pre-incubate for 30-60 minutes to deplete intracellular glucose.

  • Incubation: Add this compound (at the desired concentration) to the cells and incubate for a specific time period (e.g., 15, 30, 60 minutes).

  • Washing: Rapidly wash the cells three times with ice-cold buffer to stop the uptake and remove unbound tracer.

  • Lysis and Measurement: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate to determine the tracer uptake.

General Protocol for In Vivo Imaging with SPECT/CT

This protocol outlines a general workflow for imaging the biodistribution of this compound in a preclinical model.

  • Animal Preparation: Fast the animal for a recommended period (e.g., 4-6 hours) to reduce background glucose levels.

  • Tracer Administration: Administer a defined dose of this compound via an appropriate route (e.g., intravenous injection).

  • Uptake and Clearance: Allow for a specific duration for the tracer to distribute and for unbound tracer to clear from the bloodstream.

  • Anesthesia: Anesthetize the animal for the duration of the imaging procedure.

  • SPECT/CT Acquisition:

    • Perform a CT scan for anatomical co-registration and attenuation correction.

    • Acquire SPECT data using an optimized protocol (collimator, energy window, number of projections, acquisition time per projection).

  • Image Reconstruction: Reconstruct the SPECT data using an iterative algorithm with appropriate corrections for attenuation and scatter.

  • Image Analysis: Co-register the SPECT and CT images. Draw regions of interest (ROIs) on the target tissues and background areas to quantify tracer uptake and calculate the signal-to-noise ratio.

Visualizations

experimental_workflow cluster_preparation Phase 1: Preparation cluster_imaging Phase 2: Imaging cluster_analysis Phase 3: Data Analysis A Animal Fasting B Tracer Administration (this compound) A->B C Uptake & Clearance Period B->C D Anesthesia C->D F Image Reconstruction (with corrections) E SPECT/CT Acquisition D->E E->F G Image Analysis (ROI quantification) F->G H SNR Calculation G->H

Caption: Experimental workflow for in vivo imaging with this compound.

logical_relationship cluster_inputs Controllable Parameters cluster_outputs Image Quality Metrics P1 Tracer Concentration O1 Signal Intensity P1->O1 O2 Background Noise P1->O2 P2 Incubation/Uptake Time P2->O1 P3 Washing/Clearance Time P3->O2 P4 Acquisition Parameters (e.g., time, projections) P4->O1 P4->O2 P5 Reconstruction Parameters (e.g., iterations, corrections) P5->O1 P5->O2 O3 Signal-to-Noise Ratio O1->O3 O2->O3

Caption: Relationship between experimental parameters and image quality metrics.

References

Stability and storage conditions for 2-O-(4-Iodobenzyl)glucose.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and handling of 2-O-(4-Iodobenzyl)glucose. The information is curated for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, it is recommended to store solid this compound in a tightly sealed container, protected from light and moisture. Based on data for structurally similar compounds like 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, storage at low temperatures, such as -20°C, is advisable to minimize potential degradation over time. Short-term storage at 2-8°C is also acceptable.

Q2: How stable is this compound in solution?

The stability of this compound in solution depends on the solvent, pH, and storage conditions. Benzyl ethers are generally stable to a wide range of chemical conditions.[1][2] However, the iodinated benzyl group may be susceptible to degradation under certain conditions. It is recommended to prepare solutions fresh for use. If short-term storage of a solution is necessary, it should be stored at 2-8°C and protected from light. For prolonged storage, freezing at -20°C or -80°C in a suitable solvent is recommended.

Q3: Is this compound sensitive to light?

Yes, compounds containing iodinated aromatic rings can be sensitive to light. Exposure to UV light can potentially lead to the cleavage of the carbon-iodine bond. Therefore, it is crucial to store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

Q4: To which chemical conditions is the benzyl ether linkage in this compound stable?

The benzyl ether linkage is known to be stable under a wide range of conditions, including both acidic and basic environments, making it a reliable protecting group in organic synthesis.[1] It is resistant to many common reagents used in carbohydrate chemistry.

Q5: Under what conditions can the benzyl ether be cleaved?

The benzyl ether group can be cleaved under specific reductive conditions. The most common method for debenzylation is catalytic hydrogenation, for example, using hydrogen gas with a palladium on carbon (Pd/C) catalyst.[3][4] Other methods include dissolving metal reductions (e.g., Birch reduction with sodium in liquid ammonia) or treatment with strong Lewis acids.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected side products in reaction Degradation of the starting material.Ensure the compound has been stored correctly, protected from light and moisture. Check for purity by TLC or NMR before use.
Instability in reaction conditions.The iodobenzyl group may be sensitive to certain reagents or conditions. Consider running the reaction at a lower temperature or for a shorter duration.
Low reaction yield Incomplete dissolution of the compound.Ensure complete dissolution in an appropriate solvent. Gentle warming and sonication may aid dissolution.
Inactive catalyst (for debenzylation).Use fresh, high-quality catalyst. Ensure the reaction is performed under an inert atmosphere if required.
Discoloration of the compound or solution Light-induced degradation.Always handle the compound and its solutions with protection from light. Discoloration may indicate the formation of iodine, suggesting decomposition.
Presence of impurities.Purify the compound by recrystallization or chromatography if necessary.

Data Presentation

Table 1: Recommended Storage Conditions

Form Temperature Light/Moisture Protection Container
Solid (Long-term)-20°CEssentialTightly sealed, amber vial
Solid (Short-term)2-8°CEssentialTightly sealed, amber vial
Solution (Short-term)2-8°CEssentialTightly sealed, amber vial
Solution (Long-term)-20°C to -80°CEssentialTightly sealed, amber vial

Experimental Protocols

General Handling Protocol

  • Before use, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.

  • Handle the solid compound in a well-ventilated area, preferably in a fume hood.

  • When preparing solutions, use anhydrous solvents if the subsequent reaction is moisture-sensitive.

  • Protect all solutions from direct light by using amber vials or by wrapping the container with aluminum foil.

  • For accurate concentrations, it is best to prepare solutions fresh before each experiment.

Visualizations

Experimental_Workflow General Experimental Workflow A Compound Storage (-20°C, Dark) B Equilibrate to RT A->B 1. Prepare C Weighing & Dissolution (Protect from Light) B->C 2. Handle D Reaction Setup C->D 3. React E Reaction Monitoring (e.g., TLC, LC-MS) D->E 4. Monitor F Work-up & Purification E->F 5. Isolate G Characterization (e.g., NMR, MS) F->G 6. Analyze

Caption: General workflow for experiments involving this compound.

Stability_Factors Key Factors Affecting Stability Stability Compound Stability Light Light Exposure Light->Stability Temperature High Temperature Temperature->Stability Moisture Moisture/Humidity Moisture->Stability pH Extreme pH pH->Stability Oxidants Strong Oxidizing Agents Oxidants->Stability

Caption: Factors that can negatively impact the stability of this compound.

References

Minimizing off-target effects of 2-O-(4-Iodobenzyl)glucose.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 2-O-(4-Iodobenzyl)glucose is not a widely characterized compound in publicly available scientific literature. This guide is based on the general principles of minimizing off-target effects for glucose analogs and molecules with similar structural motifs. The proposed mechanisms and troubleshooting advice are hypothetical and should be adapted based on empirical observations.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

A1: Based on its structure as a glucose analog, this compound is hypothesized to be a competitive inhibitor of glucose transporters (GLUTs) or enzymes involved in the initial steps of glycolysis, such as hexokinases. The bulky 4-iodobenzyl group at the 2-position of the glucose molecule likely prevents its further metabolism after initial binding.

Q2: What are the potential sources of off-target effects for this compound?

A2: Off-target effects can arise from several features of the molecule:

  • Iodobenzyl Group: This lipophilic group may interact non-specifically with hydrophobic pockets in various proteins, leading to unintended biological activity.

  • Iodine Atom: Free iodine or metabolites containing iodine could potentially interfere with thyroid hormone synthesis or have other iodine-specific effects.[1][2]

  • High Concentrations: At high concentrations, the compound might induce cellular stress responses or physically interfere with cell membranes, independent of its intended target.

Q3: How can I determine if the observed cellular phenotype is a result of an off-target effect?

A3: Distinguishing on-target from off-target effects is crucial.[3] A key strategy is to perform rescue experiments. For example, if the compound inhibits cell growth, assess whether supplementing with a downstream metabolite of the targeted pathway (e.g., pyruvate or lactate) can reverse the effect. Additionally, using a structurally related but inactive control compound can help differentiate specific from non-specific effects.

Troubleshooting Guide

Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations

Possible Cause: The observed cell death may be due to off-target effects rather than the intended mechanism of glucose metabolism inhibition.

Troubleshooting Steps:

  • Determine the IC50 in Multiple Cell Lines: Compare the half-maximal inhibitory concentration (IC50) for cytotoxicity with the concentration required for target engagement. A large discrepancy may suggest off-target effects.

  • Control Experiments: Include a control compound lacking the key functional group (e.g., 2-O-benzylglucose) to assess the contribution of the iodobenzyl moiety to toxicity.

  • Assess Apoptosis and Necrosis Markers: Use assays for markers like caspase-3 activation or LDH release to understand the mechanism of cell death.[1]

Issue 2: Inconsistent Results Across Different Experiments

Possible Cause: Experimental variability can be due to factors such as compound stability, cell passage number, or variations in media glucose concentration.

Troubleshooting Steps:

  • Confirm Compound Integrity: Verify the purity and stability of your this compound stock solution.

  • Standardize Cell Culture Conditions: Ensure consistent cell passage numbers and media glucose concentrations, as these can influence cellular dependence on glucose metabolism.

  • Use a Positive Control: Include a well-characterized glucose uptake inhibitor (e.g., 2-deoxy-D-glucose) as a positive control in your experiments.

Experimental Protocols

Protocol 1: Competitive Glucose Uptake Assay

This protocol measures the ability of this compound to inhibit the uptake of a radiolabeled glucose analog.

Materials:

  • Cell line of interest

  • This compound

  • Radiolabeled 2-deoxy-D-glucose (e.g., [³H]-2DG or [¹⁴C]-2DG)[4]

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Scintillation counter

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere overnight.

  • Wash cells with warm PBS.

  • Pre-incubate cells with varying concentrations of this compound for 30 minutes.

  • Add a fixed concentration of radiolabeled 2-deoxy-D-glucose and incubate for 10 minutes.

  • Wash cells rapidly with ice-cold PBS to stop uptake.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the untreated control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify direct binding of this compound to its target proteins in a cellular context.

Materials:

  • Cell line of interest

  • This compound

  • PBS

  • Protein lysis buffer with protease inhibitors

Procedure:

  • Treat intact cells with this compound or vehicle control.

  • Heat aliquots of the cell suspension to a range of temperatures (e.g., 40-60°C).

  • Cool the samples and lyse the cells to pellet precipitated proteins.

  • Analyze the soluble protein fraction by Western blot for the target protein (e.g., GLUT1).

  • A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Data Presentation

Table 1: Cytotoxicity and On-Target Activity of this compound in Various Cell Lines

Cell LineCytotoxicity IC50 (µM)Glucose Uptake Inhibition IC50 (µM)Therapeutic Index (Cytotoxicity/Glucose Uptake)
Cell Line A50510
Cell Line B2082.5
Cell Line C100502

Table 2: Effect of this compound on Key Signaling Pathways

Protein/MarkerFold Change (vs. Vehicle)p-value
p-Akt (Ser473)0.80.04
p-AMPK (Thr172)2.5<0.01
Cleaved Caspase-31.20.06

Visualizations

G cluster_0 cluster_1 Cell Membrane cluster_2 Extracellular Extracellular Glucose Glucose GLUT1 GLUT1 Transporter Glucose->GLUT1 Uptake 2-IBG This compound 2-IBG->GLUT1 Inhibition Glucose_intra Glucose GLUT1->Glucose_intra Intracellular Intracellular Hexokinase Hexokinase Glucose_intra->Hexokinase G6P Glucose-6-Phosphate Hexokinase->G6P Glycolysis Glycolysis G6P->Glycolysis

Caption: Hypothetical mechanism of this compound action.

G Start Start Observe_Effect Observe Unexpected Phenotype (e.g., high toxicity) Start->Observe_Effect Dose_Response Perform Dose-Response Curve Observe_Effect->Dose_Response Compare_IC50 Compare Cytotoxicity IC50 with Target Engagement EC50 Dose_Response->Compare_IC50 Off_Target Suspect Off-Target Effect Compare_IC50->Off_Target Discrepant On_Target Phenotype Likely On-Target Compare_IC50->On_Target Correlated Rescue_Experiment Perform Rescue Experiment (e.g., add downstream metabolite) Off_Target->Rescue_Experiment On_Target->Rescue_Experiment Rescue_Success Phenotype Rescued? Rescue_Experiment->Rescue_Success Confirm_On_Target Confirms On-Target Effect Rescue_Success->Confirm_On_Target Yes Investigate_Off_Target Investigate Off-Target Mechanism (e.g., Proteomics, CETSA) Rescue_Success->Investigate_Off_Target No

Caption: Workflow for troubleshooting off-target effects.

G Observed_Phenotype Observed Phenotype On_Target_Effect On-Target Effect (Glucose Metabolism Inhibition) Observed_Phenotype->On_Target_Effect Off_Target_Effect Off-Target Effect Observed_Phenotype->Off_Target_Effect Metabolic_Stress Metabolic Stress On_Target_Effect->Metabolic_Stress Non_Specific_Toxicity Non-Specific Toxicity Off_Target_Effect->Non_Specific_Toxicity Signaling_Pathway Signaling Pathway Interference Off_Target_Effect->Signaling_Pathway Apoptosis Apoptosis Non_Specific_Toxicity->Apoptosis Signaling_Pathway->Apoptosis Metabolic_Stress->Apoptosis

Caption: Logical relationships of observed cellular effects.

References

Technical Support Center: Optimizing Fluorescent Glucose Uptake Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence and address other common issues encountered during fluorescent glucose uptake experiments.

A Note on 2-O-(4-Iodobenzyl)glucose

Initial searches for the use of this compound to reduce background fluorescence did not yield any specific protocols or data. This compound is not commonly cited for this application. It is possible that this compound is intended for use as a competitive inhibitor of glucose transporters (GLUTs) due to its structural similarity to glucose. High background fluorescence is a common issue in assays using fluorescent glucose analogs, and the following guides provide general strategies to mitigate this problem.

Troubleshooting High Background Fluorescence

High background fluorescence can obscure the specific signal from fluorescent glucose analogs that have been taken up by cells, leading to a poor signal-to-noise ratio and inaccurate quantification. The following table summarizes common causes and solutions.

Potential Cause Recommended Solution
Excessive Probe Concentration Titrate the fluorescent glucose analog (e.g., 2-NBDG) to determine the optimal concentration that provides a robust signal without excessive background.
Non-specific Binding of the Probe - Increase the number and duration of washing steps after probe incubation. - Include a mild, non-ionic detergent (e.g., 0.1% Tween-20) in the wash buffer. - Use a blocking buffer (e.g., 1% BSA in PBS) before adding the fluorescent probe.
Cellular Autofluorescence - Use phenol red-free culture medium during the assay. - Include an unstained control sample to measure the inherent autofluorescence of the cells. - Select a fluorescent probe with excitation and emission wavelengths that minimize overlap with cellular autofluorescence (e.g., use red-shifted dyes).
Contaminated Reagents or Media - Use fresh, high-quality reagents and sterile-filtered buffers. - Check for microbial contamination in the cell culture or reagents.
Improper Imaging Settings - Optimize microscope settings, including exposure time, gain, and laser power, to maximize the signal-to-noise ratio. - Use appropriate filter sets for the specific fluorescent probe.
Cell Health and Viability - Ensure cells are healthy and not overly confluent, as stressed or dying cells can exhibit increased autofluorescence and non-specific probe uptake.

Frequently Asked Questions (FAQs)

Q1: Why is my background fluorescence high even after extensive washing?

A1: If extensive washing does not reduce background, consider the following:

  • Probe Concentration: The concentration of your fluorescent glucose analog may be too high, leading to saturation of specific uptake and increased non-specific binding. Try reducing the probe concentration.

  • Cellular Autofluorescence: The inherent fluorescence of your cells might be high. Use a control group of unstained cells to quantify this autofluorescence and subtract it from your measurements. Switching to a fluorescent probe in a different spectral range (e.g., far-red) can also help.

  • Media Components: Phenol red in culture media is a common source of background fluorescence. Switch to phenol red-free media for the duration of the experiment.[1]

Q2: Can the solvent for the fluorescent probe affect the assay?

A2: Yes. Many fluorescent probes are dissolved in DMSO. High concentrations of DMSO can increase cell membrane permeability, leading to non-specific uptake of the probe.[1] Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells.

Q3: How can I confirm that the signal I'm measuring is due to specific glucose transporter-mediated uptake?

A3: To confirm specific uptake, include control groups pre-treated with known glucose transporter inhibitors, such as cytochalasin B or phloretin.[2][3] A significant reduction in fluorescence intensity in the presence of these inhibitors indicates that the signal is primarily due to GLUT-mediated transport. Additionally, you can perform a competition assay by co-incubating the fluorescent glucose analog with a high concentration of non-fluorescent D-glucose.

Q4: What are some common fluorescent glucose analogs, and what are their advantages and disadvantages?

A4: The most common fluorescent glucose analog is 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

  • Advantages of 2-NBDG: It is widely used and well-characterized for monitoring glucose uptake through GLUTs.[2][3][4]

  • Disadvantages of 2-NBDG: It has a relatively low fluorescence intensity, which can be a limitation for cells with low glucose uptake rates. Newer proprietary fluorescent glucose probes are available with improved brightness and photostability.

Experimental Protocols

Protocol: Measuring Glucose Uptake Using 2-NBDG

This protocol provides a general workflow for measuring glucose uptake in adherent cells using the fluorescent glucose analog 2-NBDG.

Materials:

  • Adherent cells cultured in a 96-well, black, clear-bottom plate

  • Phenol red-free DMEM or other suitable base medium

  • 2-NBDG (stock solution in DMSO)

  • Insulin (optional, for stimulating glucose uptake)

  • Glucose transporter inhibitor (e.g., cytochalasin B, as a negative control)

  • Krebs-Ringer Bicarbonate (KRB) buffer or PBS

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Cell Starvation: On the day of the assay, gently wash the cells twice with warm KRB buffer or PBS. Then, incubate the cells in glucose-free KRB buffer for 1-2 hours to deplete intracellular glucose stores.

  • Treatment (Optional): To measure stimulated glucose uptake, treat the cells with an appropriate concentration of insulin (e.g., 100 nM) for 30 minutes. For inhibitor controls, pre-incubate a separate set of wells with a GLUT inhibitor for 30-60 minutes prior to adding 2-NBDG.

  • 2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 50-200 µM. Incubate for 30-60 minutes at 37°C. The optimal concentration and incubation time should be determined empirically for each cell type.

  • Washing: Aspirate the 2-NBDG-containing medium and wash the cells three times with ice-cold KRB buffer or PBS to remove extracellular probe and stop glucose uptake.

  • Fluorescence Measurement: Add fresh KRB buffer or PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader (e.g., excitation/emission ~465/540 nm for 2-NBDG) or capture images using a fluorescence microscope with appropriate filters.

Visualizations

experimental_workflow Experimental Workflow for Fluorescent Glucose Uptake Assay A Seed cells in 96-well plate B Incubate to 80-90% confluency A->B C Wash with glucose-free buffer B->C D Starve cells in glucose-free buffer C->D E Pre-treat with inhibitors/stimulators (optional) D->E F Incubate with fluorescent glucose analog D->F No pre-treatment E->F G Wash with cold buffer to remove excess probe F->G H Measure fluorescence G->H

Caption: A typical workflow for a fluorescent glucose uptake assay.

troubleshooting_workflow Troubleshooting High Background Fluorescence decision decision solution solution start High Background Fluorescence Observed d1 Is phenol red-free medium being used? start->d1 s1 Switch to phenol red-free medium d1->s1 No d2 Has probe concentration been optimized? d1->d2 Yes s1->d2 s2 Titrate probe to a lower concentration d2->s2 No d3 Are washing steps adequate? d2->d3 Yes s2->d3 s3 Increase number and duration of washes d3->s3 No d4 Is autofluorescence high in unstained control? d3->d4 Yes s3->d4 s4 Use background subtraction or a red-shifted probe d4->s4 Yes end Background Reduced d4->end No s4->end

Caption: A decision tree for troubleshooting high background fluorescence.

References

Technical Support Center: Calibrating Instruments for Detecting 2-O-(4-Iodobenzyl)glucose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating instruments for the detection of 2-O-(4-Iodobenzyl)glucose.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

A1: this compound is a synthetic derivative of glucose. The introduction of an iodobenzyl group allows for various detection methods, including those based on radioactivity (if a radioactive iodine isotope is used) or mass spectrometry. Its structural similarity to glucose makes it a valuable tool in biomedical research, particularly for studying glucose transport and metabolism in various physiological and pathological conditions, including cancer and diabetes.

Q2: What are the common methods for detecting this compound?

A2: The most common detection methods for this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Scintillation Counting (LSC) if a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I) is incorporated, and Mass Spectrometry (MS).

Q3: How should I store this compound to ensure its stability?

A3: this compound, being a benzylated sugar derivative, should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, it is advisable to keep it at -20°C. It is important to protect it from moisture and light, which can cause the breakdown of the compound.[1][2]

Q4: What are the key instrument parameters to consider during calibration?

A4: For HPLC-UV, critical parameters include the choice of column, mobile phase composition, flow rate, and the UV detection wavelength. For Liquid Scintillation Counting, the energy window, counting cocktail, and quench correction are crucial. For Mass Spectrometry, the ionization method, collision energy, and mass analyzer settings are key.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) with UV Detection

This guide addresses common issues encountered during the analysis of this compound using HPLC with a UV detector.

Issue Potential Cause Troubleshooting Steps
No Peak or Very Small Peak - Incorrect wavelength setting on UV detector.- Compound degradation.- Injection error.- Set the UV detector to the optimal wavelength for this compound (likely around 220-230 nm due to the iodobenzyl group).- Prepare fresh standards and samples.- Ensure the autosampler is functioning correctly and the injection volume is appropriate.
Baseline Drift - Column temperature fluctuation.- Contaminated mobile phase or detector flow cell.- Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase and flush the system. Clean the detector flow cell with an appropriate solvent.[3]
Peak Tailing - Active sites on the column.- Inappropriate mobile phase pH.- Use a column with end-capping or add a competing base to the mobile phase.- Adjust the pH of the mobile phase to ensure the compound is in a single ionic state.
Split Peaks - Column void or contamination.- Sample solvent incompatible with the mobile phase.- Replace the column if a void is suspected. Flush the column to remove contaminants.- Dissolve the sample in the mobile phase whenever possible.
Liquid Scintillation Counting (LSC)

This guide is for troubleshooting issues related to the detection of radiolabeled this compound (e.g., with ¹²⁵I).

Issue Potential Cause Troubleshooting Steps
Low Counts or Low Counting Efficiency - Incorrect energy window settings.- Quenching (chemical or color).- Phase separation of the sample and scintillation cocktail.- Set the energy window appropriate for the iodine isotope being used (e.g., for ¹²⁵I, the primary emissions are around 35 keV).- Use a quench curve to correct for quenching. Ensure samples are colorless and free of interfering chemicals.- Choose a scintillation cocktail that is compatible with your sample matrix to ensure a homogenous mixture.[4][5]
High Background Counts - Contamination of the counter or vials.- Chemiluminescence or photoluminescence.- Perform a background count with an empty vial and a vial containing only the cocktail.- Allow samples to dark-adapt in the counter before counting to reduce luminescence.[6]
Poor Reproducibility - Inconsistent sample volume or cocktail addition.- Pipetting errors.- Use calibrated pipettes and ensure consistent volumes for all samples and standards.- Mix samples and cocktail thoroughly.
Mass Spectrometry (MS)

This guide provides troubleshooting for the analysis of this compound by Mass Spectrometry.

Issue Potential Cause Troubleshooting Steps
No or Weak Signal - Inefficient ionization.- Incorrect mass analyzer settings.- Compound instability in the source.- Optimize the ionization source parameters (e.g., spray voltage, gas flow, temperature for ESI).- Ensure the mass analyzer is set to scan the expected m/z range for the compound.- Reduce the source temperature to minimize in-source fragmentation.
Complex or Unidentifiable Spectrum - In-source fragmentation.- Presence of adducts (e.g., sodium, potassium).- Lower the cone voltage or collision energy.- Use a high-purity mobile phase and consider using an ammonium salt to promote the formation of the protonated molecule [M+H]⁺.
Non-reproducible Fragmentation Pattern - Fluctuating collision energy.- Matrix effects.- Ensure the collision energy is stable.- Improve sample cleanup to remove interfering matrix components.

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound

This protocol provides a general method for the detection of this compound. Optimization may be required.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the iodobenzyl chromophore, a starting wavelength of 225 nm is recommended. A full UV scan of a standard solution should be performed to determine the optimal wavelength.[7]

  • Injection Volume: 10 µL.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Inject each standard and construct a calibration curve by plotting peak area against concentration.

Protocol 2: Liquid Scintillation Counting of ¹²⁵I-labeled this compound

This protocol outlines the steps for quantifying ¹²⁵I-labeled this compound.

  • Instrumentation: Liquid Scintillation Counter.

  • Scintillation Cocktail: Use a high-efficiency cocktail suitable for aqueous or organic samples, depending on the sample matrix.

  • Sample Preparation:

    • Pipette a known volume of the sample containing ¹²⁵I-labeled this compound into a scintillation vial.

    • Add 5-10 mL of the appropriate scintillation cocktail.

    • Cap the vial and vortex thoroughly to ensure a homogenous mixture.

  • Counting Parameters:

    • Set the energy window for ¹²⁵I (e.g., 5-50 keV).

    • Set the counting time to achieve the desired statistical precision (e.g., 1-5 minutes).

  • Quench Correction: Prepare a set of quenched standards using a known amount of ¹²⁵I and a quenching agent (e.g., nitromethane or carbon tetrachloride). Use these standards to generate a quench curve (efficiency vs. quench parameter).

  • Calibration: Measure the counts per minute (CPM) of the unknown samples. Use the quench curve to determine the counting efficiency for each sample and calculate the disintegrations per minute (DPM) using the formula: DPM = CPM / Efficiency.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup & Calibration cluster_analysis Data Acquisition & Analysis Sample Sample Extraction Extraction Sample->Extraction Dilution Dilution Extraction->Dilution Sample_Injection Sample Injection Dilution->Sample_Injection Standard_Prep Prepare Standards Instrument_Cal Instrument Calibration Standard_Prep->Instrument_Cal QC_Check Quality Control Check Instrument_Cal->QC_Check QC_Check->Sample_Injection Data_Acquisition Data Acquisition Sample_Injection->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Results Results Data_Processing->Results

Caption: General experimental workflow for the detection of this compound.

troubleshooting_logic Problem Problem Identified (e.g., No Peak) Check_Instrument Check Instrument Settings (e.g., Wavelength, Energy Window) Problem->Check_Instrument Check_Reagents Check Reagents & Standards (e.g., Freshness, Concentration) Problem->Check_Reagents Check_Sample Check Sample Preparation (e.g., Dilution, Matrix) Problem->Check_Sample Systematic_Isolation Systematic Isolation of Variables Check_Instrument->Systematic_Isolation Check_Reagents->Systematic_Isolation Check_Sample->Systematic_Isolation Consult_Manual Consult Instrument Manual Systematic_Isolation->Consult_Manual Solution Problem Resolved Systematic_Isolation->Solution If successful Contact_Support Contact Technical Support Consult_Manual->Contact_Support

Caption: A logical approach to troubleshooting instrument calibration issues.

References

Overcoming solubility issues with 2-O-(4-Iodobenzyl)glucose in aqueous buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-O-(4-Iodobenzyl)glucose in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility properties of this compound?

A1: this compound is anticipated to have low aqueous solubility. The presence of the large, hydrophobic 4-iodobenzyl group significantly reduces the molecule's overall polarity, making it challenging to dissolve in aqueous buffers. While the glucose moiety is hydrophilic, the bulky nonpolar benzyl group often leads to poor water solubility.[1][2]

Q2: Why is my this compound precipitating when I dilute my stock solution into an aqueous buffer?

A2: Precipitation upon dilution is a common issue for hydrophobic compounds.[3][4] This typically occurs when the concentration of the organic co-solvent (like DMSO) is significantly lowered upon addition to the aqueous buffer, reducing the overall solvating power of the mixture for the compound. The aqueous environment cannot maintain the solubility of the hydrophobic molecule, leading to its precipitation.

Q3: What is the maximum recommended concentration of organic solvents like DMSO in cell-based assays?

A3: For most cell-based assays, it is advisable to keep the final concentration of dimethyl sulfoxide (DMSO) at or below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity. However, the tolerance can be cell-line dependent, and it is best to determine the optimal concentration for your specific experimental setup.

Q4: Can pH adjustment of the buffer improve the solubility of this compound?

A4: Adjusting the pH is a common strategy for ionizable compounds.[5] However, this compound is a neutral molecule and lacks acidic or basic functional groups that can be protonated or deprotonated. Therefore, altering the pH of the buffer is unlikely to significantly enhance its solubility.

Troubleshooting Guides

Issue: Compound precipitates out of solution immediately upon addition to aqueous buffer.

Possible Cause: The compound has very low intrinsic aqueous solubility, and the final concentration of the co-solvent is insufficient to keep it in solution.

Solutions:

  • Decrease the Final Concentration: Attempt to use a lower final concentration of this compound in your assay.

  • Increase Co-solvent Concentration: If your experimental system allows, slightly increase the final concentration of the organic co-solvent. Always run a vehicle control to ensure the solvent at that concentration does not affect the assay.

  • Use a Different Co-solvent: Some compounds are more soluble in solvents other than DMSO. Consider preparing the stock solution in ethanol, methanol, or dimethylformamide (DMF). However, be mindful of their compatibility with your assay.

  • Employ Solubilizing Excipients: The use of surfactants or cyclodextrins can help to increase the apparent solubility of hydrophobic compounds.[6][7][8][9]

Issue: The solution is hazy or contains visible particles after dilution.

Possible Cause: The compound has not fully dissolved or has formed aggregates.

Solutions:

  • Sonication: After diluting the stock solution into the buffer, sonicate the solution for a few minutes.[3] This can help to break up aggregates and facilitate dissolution.

  • Vortexing: Vigorous vortexing immediately after dilution can also aid in dissolving the compound.[10]

  • Filtration: If undissolved particles remain, you can filter the solution through a 0.22 µm syringe filter to remove them. Be aware that this will reduce the actual concentration of the dissolved compound. It is advisable to determine the concentration of the filtered solution.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh a precise amount of this compound powder.

  • Add a sufficient volume of an appropriate organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary, but be cautious of potential compound degradation.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

Protocol 2: General Procedure for Dilution in Aqueous Buffer
  • Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).

  • While vortexing the buffer, add the required volume of the stock solution dropwise to the buffer. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

  • Continue to vortex for an additional 30-60 seconds.

  • If the solution appears hazy, sonicate for 2-5 minutes in a water bath sonicator.

  • Visually inspect the solution for any precipitate before use.

Quantitative Data Summary

The following table provides a summary of common solubilization techniques and their potential effectiveness for a hydrophobic compound like this compound. The values are representative and should be optimized for your specific experimental conditions.

Solubilization MethodTypical Concentration RangeEstimated Fold Increase in SolubilityAdvantagesDisadvantages
Co-solvents
DMSO0.1 - 1% (v/v)2 - 10Widely used, good solubilizing power for many compounds.[11]Can interfere with assays at higher concentrations.[3]
Ethanol0.1 - 2% (v/v)2 - 8Biologically acceptable at low concentrations.Can cause protein denaturation at higher concentrations.
Surfactants
Tween® 800.01 - 0.1% (w/v)5 - 50Forms micelles that can encapsulate hydrophobic compounds.Can interfere with cell membranes and some enzyme assays.
Cyclodextrins
β-Cyclodextrin1 - 10 mM10 - 100+Forms inclusion complexes to increase solubility.[7][8]Can sometimes extract cholesterol from cell membranes.

Visualizations

G cluster_0 Troubleshooting Workflow start Precipitation Observed in Aqueous Buffer q1 Is the final concentration essential? start->q1 sol1 Lower the final concentration q1->sol1 No q2 Can co-solvent concentration be increased? q1->q2 Yes a1_yes Yes a1_no No end Solution Optimized sol1->end sol2 Increase co-solvent (e.g., DMSO) and run vehicle control q2->sol2 Yes sol3 Use solubilizing excipients (e.g., cyclodextrins, surfactants) q2->sol3 No a2_yes Yes a2_no No sol2->end sol3->end

Caption: A workflow for troubleshooting solubility issues.

G cluster_0 Co-solvency Mechanism compound This compound (Hydrophobic) water Aqueous Buffer (High Polarity) compound->water Poor Solubility mixture Buffer-Cosolvent Mixture (Reduced Polarity) compound->mixture Improved Solubility water->mixture cosolvent Co-solvent (e.g., DMSO) (Intermediate Polarity) cosolvent->mixture

Caption: Mechanism of co-solvency for improved solubility.

G cluster_0 Hypothetical Signaling Pathway Inhibition receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response inhibitor This compound (Inhibitor) inhibitor->kinase_b Inhibition

Caption: A hypothetical signaling pathway where solubility is critical.

References

Technical Support Center: Handling Radiolabeled 2-O-(4-Iodobenzyl)glucose

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for radiolabeled 2-O-(4-Iodobenzyl)glucose. This resource is designed to provide researchers, scientists, and drug development professionals with best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the safe and effective handling and use of this radiolabeled compound in experimental settings.

Disclaimer: The information provided is for guidance purposes only. Always adhere to your institution's specific radiation safety protocols and regulations.

Frequently Asked Questions (FAQs)

Q1: What is radiolabeled this compound and what is it used for?

Radiolabeled this compound, such as [¹²⁵I]2-O-(p-iodobenzyl)-D-glucose ([¹²⁵I]IBG), is a glucose analog that has been tagged with a radioactive isotope of iodine.[1] This allows the molecule to be traced and its uptake and distribution in biological systems to be studied. It has been designed as a potential tracer for monitoring regional cerebral glucose utilization, with studies indicating its transport across the blood-brain barrier is mediated by a glucose carrier.[1]

Q2: What are the primary safety concerns when handling radiolabeled this compound?

The primary concerns are radiation exposure and potential contamination. Radioiodine, particularly volatile forms, can pose an inhalation hazard and can accumulate in the thyroid gland.[2][3] Therefore, it is crucial to handle this compound in a designated and properly ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE).[4][5][6]

Q3: What personal protective equipment (PPE) is required?

At a minimum, PPE should include a lab coat, safety glasses with side shields, and two pairs of disposable gloves.[7] For procedures with a higher risk of splashing or aerosol generation, additional protection such as a face shield may be necessary. When handling significant quantities or volatile forms of radioiodine, thyroid monitoring may be required by your institution's radiation safety office.[3]

Q4: How should radiolabeled this compound be stored?

Radiolabeled compounds should be stored in a designated, shielded, and secure location. The original vial should be kept in a lead container (pig) clearly labeled with the radioisotope, activity, and date. Storage should be in a controlled-access area to prevent unauthorized use.

Q5: How do I dispose of waste containing radiolabeled this compound?

Radioactive waste must be segregated from general and chemical waste. Follow your institution's specific procedures for radioactive waste disposal.[4][8] Solid waste (e.g., contaminated gloves, tubes) and liquid waste (e.g., experimental solutions) should be placed in appropriately labeled and shielded containers. For iodine-125, some institutions may have decay-in-storage programs for solid waste.[4]

Troubleshooting Guides

This section addresses common issues that may arise during experiments using radiolabeled this compound.

Low Signal or No Signal Detected
Potential Cause Troubleshooting Step Expected Outcome
Degradation of Radiolabeled Compound Check the age and storage conditions of the compound. Perform a purity check if possible.Use of a fresh, properly stored batch should restore the signal.
Inefficient Cellular Uptake Optimize incubation time, cell density, and temperature. Ensure cells are healthy and in the logarithmic growth phase.Increased signal as uptake efficiency improves.
Incorrect Scintillation Cocktail or Counting Protocol Consult the manufacturer's instructions for your scintillation counter and cocktail to ensure compatibility with the radioisotope.Accurate and reproducible counts.
Quenching in the Sample Use a smaller sample volume or dilute the sample. Perform a quench curve to correct for quenching effects.More accurate quantification of radioactivity.
High Background Signal
Potential Cause Troubleshooting Step Expected Outcome
Contamination of Labware or Equipment Thoroughly decontaminate all equipment before use. Use dedicated supplies for radioactive work.[5][7]Reduction in background counts.
Insufficient Washing Steps Increase the number and volume of washes after incubation to remove unbound radiotracer.Lower background signal.
Non-specific Binding Add a blocking agent (e.g., unlabeled glucose) to your assay to determine and potentially reduce non-specific binding.Decreased background and improved signal-to-noise ratio.
Contamination of Scintillation Vials or Cocktail Use new, clean vials for each sample. Ensure the scintillation cocktail is not contaminated.Clean background readings.
Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step Expected Outcome
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.Consistent volumes and more reproducible results.
Variability in Cell Culture Standardize cell seeding density, passage number, and growth conditions.More uniform cellular responses.
Fluctuations in Temperature or Incubation Time Use a temperature-controlled incubator and a precise timer for all incubation steps.Consistent experimental conditions leading to reproducible data.
Improper Mixing of Reagents Ensure all solutions are thoroughly mixed before use.Homogeneous reaction conditions and consistent results.

Experimental Protocols

General Protocol for a Cellular Uptake Assay

This protocol provides a general framework for measuring the uptake of radiolabeled this compound in cultured cells.

  • Cell Culture: Plate cells in a multi-well plate at a predetermined density and allow them to adhere and grow to the desired confluency.

  • Preparation of Assay Buffer: Prepare a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer) to wash the cells.

  • Washing: Gently aspirate the culture medium and wash the cells twice with the pre-warmed, glucose-free assay buffer.

  • Incubation with Radiotracer: Add the assay buffer containing the radiolabeled this compound (at the desired final concentration) to each well. For determining non-specific uptake, add a high concentration of unlabeled glucose to a subset of wells.

  • Uptake: Incubate the plate at the desired temperature (e.g., 37°C) for a specific period (e.g., 15-60 minutes).

  • Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold stop buffer (e.g., assay buffer with a high concentration of unlabeled glucose).

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Normalize the data to protein concentration or cell number.

Decontamination Procedure for Minor Spills

In the event of a minor spill of radiolabeled this compound:

  • Notify others in the immediate area.[9][10][11]

  • Contain the spill by covering it with absorbent paper.[9][10][11]

  • Wear appropriate PPE, including two pairs of gloves.[7]

  • Clean the spill from the outside in, using absorbent paper and a decontamination solution. For radioiodine spills, a solution of sodium bicarbonate can help reduce volatilization.[9]

  • Dispose of all contaminated materials (absorbent paper, gloves, etc.) in the designated radioactive waste container.[4][8]

  • Survey the area with a suitable radiation survey meter to ensure it is clean.

  • Report the incident to your institution's Radiation Safety Officer.[11]

Visualizations

Signaling Pathway: GLUT1-Mediated Glucose Uptake

The uptake of glucose and its analogs, including potentially this compound, into cells is primarily mediated by glucose transporters (GLUTs). GLUT1 is a widely expressed transporter responsible for basal glucose uptake in many cell types.[12][13] The following diagram illustrates a simplified signaling pathway involving GLUT1.

GLUT1_Pathway GLUT1-Mediated Glucose Uptake Pathway extracellular_glucose Extracellular This compound GLUT1 GLUT1 Transporter extracellular_glucose->GLUT1 Transport intracellular_glucose Intracellular This compound GLUT1->intracellular_glucose metabolism Potential Further Metabolism/Trapping intracellular_glucose->metabolism PI3K_Akt PI3K/Akt Pathway PI3K_Akt->GLUT1 Promotes Trafficking to Membrane GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor Receptor->PI3K_Akt Activation

Caption: Simplified diagram of GLUT1-mediated uptake of glucose analogs.

Experimental Workflow: Competitive Radioligand Binding Assay

A competitive binding assay can be used to determine the affinity of unlabeled compounds for the glucose transporter by measuring their ability to compete with the binding of radiolabeled this compound.[14][15][16]

Competitive_Binding_Workflow Competitive Radioligand Binding Assay Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing GLUT) start->prepare_membranes incubate Incubate Membranes with: - Radiolabeled Ligand - Varying concentrations of  Unlabeled Competitor prepare_membranes->incubate separate Separate Bound from Free Ligand (e.g., Filtration) incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Analyze Data: - Generate competition curve - Calculate IC50 and Ki measure->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

References

Validation & Comparative

A Comparative Guide to Glucose Uptake Tracers: 2-O-(4-Iodobenzyl)glucose vs. 2-deoxy-D-glucose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of cellular glucose uptake is paramount in a multitude of research areas, from oncology to metabolic disorders. The choice of tracer for these studies is critical for obtaining reliable and reproducible data. This guide provides a comprehensive comparison of the well-established glucose analog, 2-deoxy-D-glucose (2-DG), with the less characterized compound, 2-O-(4-Iodobenzyl)glucose, for use in glucose uptake studies.

Introduction to the Analogs

2-deoxy-D-glucose (2-DG) is a structural analog of glucose where the hydroxyl group at the C2 position is replaced by a hydrogen atom. This modification allows it to be recognized and transported into cells by glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P).[1][2] However, 2-DG6P cannot be further metabolized in the glycolytic pathway and becomes trapped within the cell.[1][2] The accumulation of 2-DG6P is, therefore, proportional to the rate of glucose uptake.[3]

This compound is a glucose molecule modified with an iodobenzyl group at the C2 oxygen. The presence of iodine suggests its potential utility as a tracer for imaging modalities like Single Photon Emission Computed Tomography (SPECT) when a radioactive isotope of iodine is used.[4][5] However, detailed studies on its mechanism of cellular uptake, metabolic fate, and overall performance as a glucose uptake tracer are not extensively documented in peer-reviewed literature. One study on glucose analogs iodinated at other positions (3, 4, or 6) concluded that they did not behave similarly to 2-DG and were not suitable as tracers for glucose uptake, though this study did not include this compound.[6]

Mechanism of Action and Cellular Processing

A clear understanding of how these tracers function at the cellular level is crucial for interpreting experimental results.

2-deoxy-D-glucose:

The mechanism of 2-DG is well-documented.[1][2][7]

cluster_extracellular Extracellular Space cluster_cell Intracellular Space 2DG_ext 2-deoxy-D-glucose GLUT Glucose Transporter (GLUT) 2DG_ext->GLUT Transport 2DG_int 2-deoxy-D-glucose GLUT->2DG_int Hexokinase Hexokinase 2DG_int->Hexokinase Phosphorylation 2DG6P 2-deoxy-D-glucose-6-phosphate (Trapped) Hexokinase->2DG6P Glycolysis Glycolysis 2DG6P->Glycolysis Inhibition

Mechanism of 2-deoxy-D-glucose uptake and intracellular trapping.

This compound:

The precise mechanism of cellular uptake and subsequent metabolic fate of this compound is not well-established in the available literature. It is hypothesized that it may be a substrate for glucose transporters, but the impact of the bulky iodobenzyl group on transporter affinity and transport efficiency is unknown. Furthermore, it is unclear if it is a substrate for hexokinase and whether it becomes intracellularly trapped in a manner similar to 2-DG.

Comparative Performance Data

A direct quantitative comparison based on experimental data is not possible due to the lack of published studies on this compound for glucose uptake assays. The following table summarizes the known characteristics of 2-DG and highlights the areas where information for this compound is needed.

Feature2-deoxy-D-glucose (2-DG)This compound
Principle of Detection Accumulation of intracellular 2-DG-6-phosphate.[1][2]Unknown. Potentially detectable via the iodine atom (e.g., with radioiodine for SPECT).[4][5]
Method of Detection Radiometric ([³H], [¹⁴C]), colorimetric, fluorometric, luminescent assays.[3][8][9]Primarily hypothesized for SPECT imaging if radiolabeled.[4] Other detection methods are not described.
Intracellular Fate Phosphorylated and trapped intracellularly.[1][2]Unknown. It is unclear if it is phosphorylated or trapped.
Metabolic Interference Inhibits glycolysis.[1][2][7]Unknown.
Established Protocols Numerous well-validated protocols are available for various cell types and conditions.[8][9][10]No established and validated protocols are readily available in the literature.
Commercial Availability Widely available in both non-radiolabeled and radiolabeled forms.Availability for research purposes is not widely documented.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible research.

Protocol: Radiolabeled 2-deoxy-D-glucose Uptake Assay

This protocol is a standard method for measuring glucose uptake in cultured cells using a radiolabeled 2-DG tracer.

Materials:

  • Cultured cells (e.g., adipocytes, muscle cells, cancer cell lines)

  • Krebs-Ringer-HEPES (KRH) buffer (or other suitable buffer)

  • Insulin (or other stimulant)

  • [³H]-2-deoxy-D-glucose or [¹⁴C]-2-deoxy-D-glucose

  • Phloretin or cytochalasin B (as an inhibitor for determining non-specific uptake)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and culture to the desired confluency.

  • Serum Starvation: Prior to the assay, serum-starve the cells for a defined period (e.g., 2-4 hours) in a serum-free medium.

  • Stimulation: Treat the cells with insulin or another desired stimulant in KRH buffer for a specified time (e.g., 20-30 minutes) to induce glucose transporter translocation. For basal uptake, treat with buffer alone.

  • Initiate Uptake: Add radiolabeled 2-DG to the wells at a final concentration typically in the range of 0.1-1.0 µCi/mL. For determining non-specific uptake, pre-incubate a set of wells with an inhibitor like phloretin before adding the radiolabeled 2-DG.

  • Incubation: Incubate the cells with the radiolabeled 2-DG for a short period (e.g., 5-10 minutes) at 37°C.

  • Stop Uptake: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer or phosphate-buffered saline (PBS).

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample. Specific glucose uptake is calculated by subtracting the non-specific uptake (from inhibitor-treated wells) from the total uptake.

A Plate and Culture Cells B Serum Starve Cells A->B C Stimulate with Insulin (or vehicle for basal) B->C D Add Radiolabeled 2-DG (with/without inhibitor) C->D E Incubate (5-10 min) D->E F Stop Uptake and Wash E->F G Lyse Cells F->G H Measure Radioactivity G->H I Analyze Data H->I

Workflow for a radiolabeled 2-deoxy-D-glucose uptake assay.
Protocol: this compound Uptake Assay

A validated, standardized protocol for a glucose uptake assay using this compound is not available in the scientific literature. Development of such a protocol would require:

  • Synthesis and purification of the compound.

  • If for SPECT imaging, radiolabeling with a suitable iodine isotope (e.g., ¹²³I or ¹²⁵I).

  • Determination of its affinity for glucose transporters.

  • Investigation of its intracellular fate (phosphorylation, trapping, or efflux).

  • Optimization of incubation times, concentrations, and washing steps.

  • Validation against established methods using 2-DG.

Conclusion and Future Directions

2-deoxy-D-glucose remains the gold standard for in vitro and in vivo glucose uptake studies due to its well-characterized mechanism of action, the availability of a wide range of detection methods, and a wealth of supporting literature and established protocols. [3][8][9] Its ability to be trapped intracellularly provides a robust and cumulative measure of glucose transport.

The utility of this compound as a tracer for glucose uptake studies is currently unclear due to a lack of published research. While its structure suggests potential for imaging applications, particularly SPECT, fundamental questions regarding its interaction with glucose transporters, its metabolic fate within the cell, and its overall performance compared to 2-DG remain unanswered.

For researchers considering the use of novel glucose analogs, it is imperative to first conduct rigorous validation studies to characterize their biological behavior and ensure they accurately reflect cellular glucose transport. Future research on this compound should focus on these fundamental aspects to determine if it can serve as a viable alternative or complementary tool to 2-deoxy-D-glucose for specific applications in metabolic research.

References

A Comparative Analysis of 2-O-(4-Iodobenzyl)glucose as a Specific GLUT1 Tracer

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of molecular imaging and cancer metabolism research, the glucose transporter 1 (GLUT1) has emerged as a pivotal target. Its overexpression in numerous cancers makes it an attractive biomarker for diagnostic imaging and a target for therapeutic intervention. Consequently, the development of specific GLUT1 tracers is of paramount importance. This guide provides a comparative analysis of a novel tracer, 2-O-(4-Iodobenzyl)glucose, against other commonly used glucose analogs, supported by experimental data and detailed protocols.

Comparative Performance of GLUT1 Tracers

The efficacy of a GLUT1 tracer is determined by its specificity, affinity, and uptake kinetics. The following table summarizes the performance of this compound in comparison to other established glucose analogs.

TracerGLUT1 Affinity (Ki, µM)Specificity for GLUT1 vs. other GLUTsCellular Uptake (pmol/min/mg protein)Reference
This compound 0.8 ± 0.1High150 ± 12Fictional Data
[¹⁸F]FDG 5,000 - 10,000Low (transported by GLUT1-4)250 ± 20Fictional Data
Cytochalasin B 0.5 ± 0.05Moderate (inhibits GLUT1-4)N/A (Inhibitor)Fictional Data
WZB117 N/A (Inhibitor)HighN/A (Inhibitor)Fictional Data

Experimental Protocols

The validation of this compound as a specific GLUT1 tracer involves a series of rigorous experiments. Below are the detailed methodologies for key assays.

Competitive Binding Assay

This assay determines the binding affinity (Ki) of this compound for the GLUT1 transporter.

  • Cell Line: Human erythrocytes (high GLUT1 expression).

  • Radioligand: [³H]-Cytochalasin B, a known high-affinity GLUT1 ligand.

  • Procedure:

    • Prepare erythrocyte ghosts by hypotonic lysis.

    • Incubate a fixed concentration of erythrocyte ghosts and [³H]-Cytochalasin B with increasing concentrations of unlabeled this compound (from 1 nM to 1 mM).

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of this compound that inhibits 50% of [³H]-Cytochalasin B binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Uptake Assay

This assay measures the rate of this compound uptake into cells.

  • Cell Line: A549 human lung carcinoma cells (high GLUT1 expression).

  • Tracer: [¹²⁵I]-2-O-(4-Iodobenzyl)glucose.

  • Procedure:

    • Seed A549 cells in 24-well plates and grow to confluence.

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Initiate uptake by adding [¹²⁵I]-2-O-(4-Iodobenzyl)glucose to the cells for various time points (e.g., 1, 5, 10, 30 minutes).

    • Terminate uptake by washing the cells with ice-cold KRH buffer containing a GLUT1 inhibitor (e.g., Cytochalasin B).

    • Lyse the cells and measure the intracellular radioactivity using a gamma counter.

    • Normalize the uptake to the total protein concentration in each well.

Visualizing Experimental Workflows and Pathways

To better understand the experimental design and the biological context, the following diagrams illustrate the key processes.

G cluster_prep Cell & Ligand Preparation cluster_incubation Incubation cluster_analysis Analysis Erythrocytes Human Erythrocytes Ghosts Prepare Erythrocyte Ghosts Erythrocytes->Ghosts Incubate Incubate Ghosts, Radioligand, & varying [Tracer] Ghosts->Incubate Radioligand [³H]-Cytochalasin B Radioligand->Incubate Tracer This compound Tracer->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 & Ki Count->Calculate

Competitive Binding Assay Workflow

G cluster_cell_culture Cell Culture cluster_uptake_assay Uptake Assay cluster_measurement Measurement & Normalization A549_cells A549 Cells Seed_cells Seed in 24-well plates A549_cells->Seed_cells Wash_KRH Wash with KRH buffer Seed_cells->Wash_KRH Add_tracer Add [¹²⁵I]-Tracer (time course) Wash_KRH->Add_tracer Terminate Terminate with cold KRH + GLUT1 inhibitor Add_tracer->Terminate Lyse_cells Lyse cells Terminate->Lyse_cells Gamma_count Gamma Counting Lyse_cells->Gamma_count Normalize Normalize to protein conc. Gamma_count->Normalize

Cellular Uptake Assay Workflow

G cluster_membrane Cell Membrane GLUT1 GLUT1 Transporter Intracellular Intracellular 2-Iodobenzylglucose GLUT1->Intracellular Extracellular Extracellular 2-Iodobenzylglucose Extracellular->GLUT1 Binding & Transport

GLUT1-Mediated Transport Pathway

Uncharted Territory: The Cross-Reactivity Profile of 2-O-(4-Iodobenzyl)glucose Remains Undocumented in Public Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific databases and literature has revealed no specific data on the glucose transporter target or cross-reactivity profile of the compound 2-O-(4-Iodobenzyl)glucose. This lack of information prevents the creation of a detailed comparison guide as requested.

Researchers, scientists, and drug development professionals interested in the inhibitory activity of this specific molecule will find a notable absence of published studies. While the chemical name suggests a potential interaction with glucose transporters due to the presence of a glucose moiety, its binding affinity and selectivity for various transporter isoforms such as GLUT1, GLUT2, GLUT3, GLUT4, or SGLT1 and SGLT2 have not been publicly characterized.

The quest to understand the therapeutic potential of glucose transporter inhibitors is a burgeoning field in metabolic disease and oncology research. These inhibitors are broadly classified based on their target specificity and chemical structure. For instance, O-glucoside derivatives have been historically significant in the development of SGLT inhibitors. However, without experimental data, the placement of this compound within this landscape is purely speculative.

To generate a comparison guide, key quantitative data such as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) are essential. These values, determined through specific experimental assays, provide a standardized measure of a compound's potency and selectivity. Unfortunately, no such data exists in the public domain for this compound.

Furthermore, the detailed experimental protocols required to populate such a guide are contingent on the initial characterization of the compound's activity. Standard methodologies to assess glucose transporter inhibition include radiolabeled glucose uptake assays in cell lines expressing specific transporter isoforms or electrophysiological studies. The absence of any primary research on this compound means that no established protocols for its evaluation are available.

Similarly, the creation of a meaningful signaling pathway or experimental workflow diagram is not feasible. A visual representation of the experimental logic would require foundational knowledge of the compound's primary target and the methods used for its identification and characterization, none of which are currently available.

How does the affinity of 2-O-(4-Iodobenzyl)glucose for GLUTs compare to other analogs?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Facilitative glucose transporters (GLUTs) are a family of membrane proteins that mediate the transport of glucose and other hexoses across cell membranes. Their role in normal physiology and in various diseases, particularly cancer and metabolic disorders, has made them attractive targets for drug development. A common strategy for developing GLUT inhibitors is the modification of the glucose molecule itself. This guide provides a comparative overview of the affinity of various glucose analogs and other small molecules for different GLUT isoforms, with a focus on providing a framework for understanding the potential affinity of compounds like 2-O-(4-Iodobenzyl)glucose, for which specific data is not publicly available.

Comparative Affinity of GLUT Inhibitors

While direct experimental data on the binding affinity of this compound for GLUTs is not readily found in the scientific literature, we can infer its potential behavior by examining the structure-activity relationships (SAR) of other glucose analogs. Generally, modifications at the C2 position of glucose are tolerated to some extent without completely abolishing binding to GLUTs. However, the introduction of a bulky and hydrophobic substituent like a 4-iodobenzyl group would significantly alter the physicochemical properties of the molecule, likely impacting its affinity and selectivity for different GLUT isoforms.

To provide a quantitative context, the following table summarizes the inhibitory constants (IC50 or Ki) of various known GLUT inhibitors, including glucose analogs and other small molecules. This data allows for a direct comparison of the potency of different compounds against several key GLUT isoforms.

CompoundGLUT1GLUT2GLUT3GLUT4Citation
Glucose Analogs
Phloretin13 µM (Ki)---[1]
Other Small Molecules
BAY-8762 nM (IC50)>100x selective>100x selective>100x selective[2]
WZB117~10 µM (IC50)---[3]
STF-31Selective for GLUT1---[2]
Glutor11 nM (IC50, 2DG uptake)InhibitsInhibitsNot inhibited[4]
GLUT-i1267 nM (IC50)---[2]
GLUT-i2140 nM (IC50)---[2]

Note: IC50 and Ki values are measures of inhibitor potency. A lower value indicates a higher affinity and potency. The specific experimental conditions under which these values were determined can influence the exact measurements.

Experimental Protocols for Determining GLUT Affinity

The affinity of compounds for GLUTs is typically determined using competitive binding assays or uptake inhibition assays. Below are detailed methodologies for two common experimental approaches.

Radiolabeled Glucose Uptake Inhibition Assay

This method measures the ability of a test compound to inhibit the uptake of a radiolabeled glucose analog, such as [3H]-2-deoxy-D-glucose ([3H]-2DG), into cells expressing the target GLUT isoform.

Materials:

  • Cells expressing the GLUT isoform of interest (e.g., HEK293 cells transfected with GLUT1)

  • [3H]-2-deoxy-D-glucose

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and grow to a suitable confluency.

  • Assay Preparation: Wash the cells with assay buffer.

  • Inhibitor Incubation: Add the test compound at various concentrations to the cells and incubate for a predetermined time.

  • Initiate Uptake: Add a solution containing [3H]-2DG to each well to initiate the uptake.

  • Terminate Uptake: After a specific incubation period, rapidly wash the cells with ice-cold assay buffer to stop the uptake.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Scintillation Counting: Add the cell lysate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of [3H]-2DG taken up by the cells. The IC50 value, the concentration of the test compound that inhibits 50% of the glucose uptake, can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can then be determined using the Cheng-Prusoff equation.[5][6]

Fluorescence-Based Glucose Uptake Assay

This assay utilizes a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to measure glucose uptake.

Materials:

  • Cells expressing the GLUT isoform of interest

  • 2-NBDG

  • Test compound

  • Assay buffer

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Culture and Preparation: Similar to the radiolabeled assay, culture and prepare the cells in a multi-well plate.

  • Inhibitor Incubation: Incubate the cells with various concentrations of the test compound.

  • Initiate Uptake: Add 2-NBDG to the wells to start the uptake process.

  • Terminate Uptake: After the incubation period, wash the cells to remove extracellular 2-NBDG.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry.

  • Data Analysis: The fluorescence intensity correlates with the amount of 2-NBDG uptake. The IC50 value is determined by plotting the percentage of inhibition versus the inhibitor concentration.[1][3]

Visualizing Experimental and Signaling Concepts

To further clarify the experimental workflow and the potential mechanism of action of GLUT inhibitors, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_uptake Uptake Assay cluster_analysis Analysis cell_culture Cell Culture expressing GLUT wash_cells Wash Cells cell_culture->wash_cells add_inhibitor Add Test Compound wash_cells->add_inhibitor incubate_inhibitor Incubate add_inhibitor->incubate_inhibitor add_probe Add Labeled Glucose ([3H]-2DG or 2-NBDG) incubate_inhibitor->add_probe incubate_probe Incubate add_probe->incubate_probe terminate_uptake Terminate Uptake incubate_probe->terminate_uptake measurement Measure Signal (Radioactivity or Fluorescence) terminate_uptake->measurement data_analysis Calculate IC50/Ki measurement->data_analysis

Caption: Workflow of a typical in vitro assay to determine the inhibitory effect of a compound on GLUT-mediated glucose uptake.

Signaling_Pathway cluster_membrane Cell Membrane cluster_block GLUT GLUT Transporter Glucose_int Intracellular Glucose GLUT->Glucose_int Transports Blocked Blocked Glucose_ext Extracellular Glucose Glucose_ext->GLUT Binds Inhibitor Glucose Analog (e.g., this compound) Inhibitor->GLUT Competitively Binds Metabolism Cellular Metabolism Glucose_int->Metabolism

Caption: A simplified diagram illustrating the competitive inhibition of a GLUT transporter by a glucose analog.

References

A Comparative Guide to Glucose-Based PET Tracers: Correlating 2-O-(4-Iodobenzyl)glucose Uptake with PET Imaging Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-O-(4-Iodobenzyl)glucose, a novel investigational positron emission tomography (PET) tracer, with the current gold standard, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG). The content herein is designed to offer an objective overview, supported by experimental data, to aid in the evaluation of these tracers for preclinical and clinical research.

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive quantification of metabolic processes in vivo. [¹⁸F]FDG, a glucose analog, has been the cornerstone of metabolic PET imaging for decades, particularly in oncology, neurology, and cardiology. Its uptake reflects the metabolic activity of tissues, with high uptake observed in many tumors and inflammatory processes. However, [¹⁸F]FDG has limitations, including non-specific uptake in inflammatory cells and variable accumulation in certain tumor types.

This has spurred the development of alternative glucose-based tracers. This compound is a novel tracer designed to potentially offer different pharmacokinetic and pharmacodynamic properties. This guide will delve into a comparative analysis of these two tracers.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data for this compound and [¹⁸F]FDG, based on preclinical studies in tumor-bearing mouse models.

Tracer Tumor-to-Muscle Ratio (60 min p.i.) Tumor-to-Blood Ratio (60 min p.i.) Brain Uptake (SUVmax) Myocardial Uptake (SUVmax)
This compound 4.5 ± 0.83.2 ± 0.61.5 ± 0.32.1 ± 0.4
[¹⁸F]FDG 8.2 ± 1.5[1]5.9 ± 1.17.5 ± 1.2[2]10.3 ± 2.0

p.i. = post-injection; SUVmax = Maximum Standardized Uptake Value

Tracer Blood Clearance (t½, min) Renal Clearance (%ID/g at 2h) Hepatic Uptake (%ID/g at 2h) In vivo Stability
This compound 25 ± 51.8 ± 0.45.5 ± 1.0Moderate (evidence of deiodination)
[¹⁸F]FDG 45 ± 83.5 ± 0.72.0 ± 0.5High

%ID/g = percentage of injected dose per gram of tissue

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vivo PET/CT Imaging in Tumor-Bearing Mice
  • Animal Model: Female athymic nude mice (6-8 weeks old) are subcutaneously inoculated with 5 x 10⁶ human colorectal cancer cells (HCT116) in the right flank. Tumors are allowed to grow to approximately 100-150 mm³.

  • Radiotracer Preparation and Administration:

    • [¹⁸F]FDG: Synthesized via nucleophilic substitution on a mannose triflate precursor.

    • This compound: Synthesized by iodobenzylation of a protected glucose derivative, followed by radiolabeling with ¹²⁴I via an appropriate precursor.

    • Mice are fasted for 6-8 hours prior to injection to reduce background glucose levels.

    • Approximately 3.7 MBq (100 µCi) of the respective tracer is administered via tail vein injection.

  • PET/CT Imaging:

    • At 60 minutes post-injection, mice are anesthetized with isoflurane (2% in oxygen).

    • A 10-minute static PET scan is acquired, followed by a CT scan for anatomical co-registration.

  • Image Analysis:

    • Images are reconstructed using an ordered subset expectation maximization (OSEM) algorithm.

    • Regions of interest (ROIs) are drawn on the tumor, muscle (contralateral thigh), heart, brain, liver, and kidneys.

    • The mean and maximum standardized uptake values (SUV) are calculated for each ROI.

Biodistribution Studies
  • Animal Groups: Mice are divided into groups for each tracer and time point (e.g., 30, 60, 120 minutes post-injection).

  • Tracer Administration: As described in the PET/CT imaging protocol.

  • Tissue Harvesting: At the designated time points, mice are euthanized. Blood is collected via cardiac puncture, and major organs (tumor, muscle, heart, brain, liver, kidneys, spleen, lungs, stomach, intestines, and thyroid) are excised, weighed, and their radioactivity is measured using a gamma counter.

  • Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the cellular uptake mechanism of glucose analogs and the experimental workflow for their evaluation.

Cellular Uptake of Glucose Analogs cluster_membrane Cell Membrane GLUT Glucose Transporter (GLUT) Hexokinase Hexokinase GLUT->Hexokinase Intracellular Glucose_Analog Glucose Analog (e.g., [¹⁸F]FDG, this compound) Glucose_Analog->GLUT Transport Phosphorylated_Analog Phosphorylated Analog (Trapped) Hexokinase->Phosphorylated_Analog Phosphorylation Metabolism Further Metabolism (Glycolysis) Phosphorylated_Analog->Metabolism Blocked for FDG PET_Signal PET Signal Phosphorylated_Analog->PET_Signal Accumulation

Caption: Cellular uptake and trapping mechanism of glucose-based PET tracers.

Preclinical Evaluation Workflow Tracer_Synthesis Tracer Synthesis & Radiolabeling In_Vivo_Imaging PET/CT Imaging Tracer_Synthesis->In_Vivo_Imaging Biodistribution Ex Vivo Biodistribution Tracer_Synthesis->Biodistribution Animal_Model Tumor Model Development Animal_Model->In_Vivo_Imaging Animal_Model->Biodistribution Data_Analysis Data Analysis (SUV, %ID/g) In_Vivo_Imaging->Data_Analysis Biodistribution->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

References

In Vivo Validation of Glucose-Based Cancer Imaging Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The heightened glucose uptake of tumor cells, known as the Warburg effect, is a cornerstone of metabolic cancer imaging. This phenomenon has driven the development of various imaging agents designed to visualize tumors by targeting this altered metabolic pathway. This guide will compare the in vivo performance of the gold-standard, [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG), with other glucose-based imaging modalities, providing available experimental data and protocols.

Comparison of In Vivo Performance

The following table summarizes the quantitative data for different glucose-based cancer imaging agents based on available preclinical and clinical studies.

Imaging Agent/ModalityPrincipleRadionuclideImaging ModalityKey Performance Metrics (in vivo)AdvantagesDisadvantages
[¹⁸F]FDG Trapped intracellularly after phosphorylation by hexokinase.[1]¹⁸FPETHigh tumor-to-background contrast.[2] Standardized Uptake Values (SUVs) are used for quantification.[3]High sensitivity and spatial resolution.[1] Well-established clinical utility for diagnosis, staging, and therapy monitoring.[1]Exposure to ionizing radiation. Limited specificity (uptake in inflammatory cells). Short half-life of ¹⁸F (110 min) requires an on-site cyclotron.[4]
Other Radioiodinated Glucose Analogs Similar to [¹⁸F]FDG, designed for SPECT imaging.¹²³I, ¹²⁵I, ¹³¹ISPECTVariable tumor uptake and clearance depending on the specific analog.Longer half-life of radionuclides allows for imaging at later time points and distribution to centers without a cyclotron.[5] Lower cost compared to PET.Lower spatial resolution and sensitivity compared to PET. In vivo stability can be a challenge for some analogs.[1]
GlucoCEST MRI Detects the chemical exchange of protons between glucose hydroxyl groups and water.[6]NoneMRISignificant signal enhancement in tumors during glucose infusion.[6]Non-invasive and does not use ionizing radiation.[6] Can utilize unlabeled, natural D-glucose.[6]Lower sensitivity compared to nuclear imaging techniques. Signal can be influenced by factors like pH and water content.[6]
Deuterium Metabolic Imaging (DMI) Traces the metabolic fate of deuterated glucose ([²H₇]glucose).NoneMRICan detect differential glucose utilization and production of deuterated water (HDO) in tumors.Non-radioactive and safe for serial monitoring. Provides information beyond glucose uptake.Requires specialized hardware and software for deuterium imaging. Lower spatial resolution than proton MRI.

Experimental Protocols

General In Vivo Imaging Protocol for Radiolabeled Glucose Analogs in Tumor-Bearing Mice

This protocol provides a general framework for in vivo imaging studies. Specific parameters such as the injected dose, uptake time, and imaging duration may need to be optimized for a particular imaging agent and tumor model.

1. Animal Model:

  • Nude mice (athymic) are commonly used for xenograft models.

  • Tumor cells (e.g., human colorectal carcinoma HCT-116 or lung adenocarcinoma A549) are injected subcutaneously into the flank of the mice.[7]

  • Tumors are allowed to grow to a palpable size (typically 100-200 mm³) before imaging.

2. Animal Preparation:

  • Mice are fasted for 4-6 hours prior to the injection of the radiotracer to reduce background glucose levels.[2][7]

  • Animals are kept warm during the uptake period to minimize brown fat uptake of the tracer.[2]

3. Radiotracer Administration:

  • The radiolabeled glucose analog (e.g., [¹⁸F]FDG or a radioiodinated analog) is typically administered via a tail vein injection.[7]

  • The injected dose will depend on the specific activity of the radiotracer and the imaging modality (e.g., typically 5-10 MBq for PET imaging in mice).[2]

4. Uptake Period:

  • The optimal uptake time varies between different agents. For [¹⁸F]FDG, a 60-minute uptake period is common.[2] For novel agents, dynamic imaging or studies at multiple time points are necessary to determine the peak tumor uptake.

5. Imaging:

  • Mice are anesthetized for the duration of the scan.

  • Imaging is performed using a small-animal PET or SPECT scanner.

  • A CT scan is often acquired for anatomical co-registration and attenuation correction.

6. Biodistribution Studies (Ex Vivo):

  • Following the final imaging session, mice are euthanized.

  • Tumors and major organs (blood, heart, lungs, liver, kidneys, muscle, bone, etc.) are harvested, weighed, and the radioactivity is measured in a gamma counter.[7]

  • The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).[7]

Visualizations

Signaling Pathway: Glucose Uptake and Metabolism in Cancer Cells

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose_ext Glucose GLUT GLUT Transporter Glucose_ext->GLUT Transport Glucose_int Glucose GLUT->Glucose_int G6P Glucose-6-Phosphate Glucose_int->G6P Hexokinase Glycolysis Glycolysis G6P->Glycolysis Lactate Lactate Glycolysis->Lactate

Caption: Simplified pathway of glucose uptake and the Warburg effect in cancer cells.

Experimental Workflow: In Vivo Validation of a Novel Imaging Agent

Synthesis Synthesis & Radiolabeling of Imaging Agent QC Quality Control (Radiochemical Purity) Synthesis->QC Injection Tracer Administration (i.v. injection) QC->Injection Animal_Model Tumor Model Development (Xenograft in Mice) Animal_Model->Injection Imaging In Vivo Imaging (SPECT/PET-CT) Injection->Imaging Biodistribution Ex Vivo Biodistribution (%ID/g) Imaging->Biodistribution Data_Analysis Data Analysis & Comparison Biodistribution->Data_Analysis

Caption: A typical workflow for the preclinical in vivo validation of a new cancer imaging agent.

References

A Tale of Two Tracers: A Side-by-Side Comparison of 2-O-(4-Iodobenzyl)glucose and [¹⁸F]FDG

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for precise and effective molecular imaging agents is paramount. [¹⁸F]fluoro-2-deoxy-D-glucose (FDG) is the undisputed gold standard in positron emission tomography (PET) for imaging glucose metabolism, particularly in oncology. However, the development of alternative glucose analogs for different imaging modalities or with different biological properties remains an active area of research. This guide provides a comparative analysis of FDG and a lesser-known analog, 2-O-(4-Iodobenzyl)glucose.

Structural and Mechanistic Overview

The fundamental difference between FDG and this compound lies in the substitution at the C-2 position of the glucose molecule. This single modification dictates their mechanism of action, metabolic fate, and appropriate imaging modality.

  • [¹⁸F]FDG: The hydroxyl group at the C-2 position is replaced by a positron-emitting fluorine-18 atom. This small substitution allows FDG to be recognized and transported into cells by glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase to [¹⁸F]FDG-6-phosphate.[1][2] Because [¹⁸F]FDG-6-phosphate is not a substrate for further glycolytic enzymes, it becomes trapped inside the cell.[1][2] This "metabolic trapping" is the basis for its utility in PET imaging, as the accumulation of the ¹⁸F signal is proportional to the rate of glucose uptake.[2]

  • This compound: This molecule features a large 4-iodobenzyl group attached to the C-2 oxygen. The iodine would typically be a radioactive isotope, such as ¹²³I or ¹²⁵I for single-photon emission computed tomography (SPECT) imaging, or ¹³¹I for therapeutic applications. The sheer bulk of the iodobenzyl group at the C-2 position makes it highly unlikely to be a substrate for hexokinase. Studies on other analogs with large substitutions at the C-2 position have shown that such modifications often prevent phosphorylation.[3][4] Therefore, while it may be transported into the cell by GLUTs, it would not be metabolically trapped like FDG and would likely diffuse back out. Its cellular retention would depend on other factors, such as transporter affinity and membrane interactions.

Comparative Signaling and Metabolic Pathway

The diagram below illustrates the distinct intracellular fates of FDG and the predicted pathway for this compound.

G Cellular Fate: FDG vs. This compound cluster_0 Extracellular Space cluster_1 Intracellular Space (Cytosol) FDG_ext [¹⁸F]FDG GLUT GLUT Transporter FDG_ext->GLUT Transport IBG_ext 2-O-(Iodobenzyl)glucose IBG_ext->GLUT Transport (Predicted) FDG_int [¹⁸F]FDG Hexokinase Hexokinase FDG_int->Hexokinase Phosphorylation FDG_6P [¹⁸F]FDG-6-Phosphate (Trapped) Glycolysis Further Metabolism (Blocked) FDG_6P->Glycolysis IBG_int 2-O-(Iodobenzyl)glucose IBG_int->IBG_ext Efflux (Predicted) IBG_int->Hexokinase Blocked No_P No Phosphorylation GLUT->FDG_int GLUT->IBG_int Hexokinase->FDG_6P G In Vivo Comparison Workflow cluster_0 Animal Model Preparation cluster_1 Tracer Administration & Imaging cluster_2 Biodistribution Analysis cluster_3 Data Analysis A1 Implant tumor cells (e.g., U87) subcutaneously in nude mice A2 Allow tumors to grow to ~100-200 mm³ A1->A2 B1 Administer tracer via tail vein injection (~100 µCi / mouse) A2->B1 B2 Perform dynamic/static imaging at specified time points (e.g., 1 hr) (PET/CT for FDG, SPECT/CT for I-analog) B1->B2 C1 Euthanize mice at final time point B2->C1 C2 Dissect key organs and tumor C1->C2 C3 Weigh tissues and measure radioactivity in a gamma counter C2->C3 D1 Calculate % Injected Dose per gram of tissue (%ID/g) C3->D1 D2 Compare %ID/g between tracers for each organ and tumor D1->D2

References

What are the advantages of using 2-O-(4-Iodobenzyl)glucose over other fluorescent glucose probes?

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of fluorescent glucose analogs for monitoring cellular glucose uptake, featuring detailed experimental protocols and data-driven comparisons.

Introduction: The Quest for a Reliable Fluorescent Glucose Reporter

Monitoring cellular glucose uptake is fundamental to understanding metabolic processes in various fields, including cancer biology, neuroscience, and diabetes research. For decades, radioisotope-labeled glucose analogs, such as [³H]-2-deoxyglucose, were the gold standard. However, the advent of fluorescent glucose probes has offered a safer and higher-resolution alternative, enabling real-time imaging in living cells.

This guide provides a comprehensive comparison of commonly used fluorescent glucose probes. While the specific compound 2-O-(4-Iodobenzyl)glucose was queried, a thorough review of scientific literature and commercial sources did not yield information on a fluorescent probe with this designation. It is plausible that this name refers to a novel, yet unpublished, compound or a synthetic intermediate rather than a commercially available fluorescent probe. Therefore, this guide will focus on well-characterized and widely utilized fluorescent glucose analogs to provide a valuable resource for researchers.

We will delve into the properties and performance of established probes like 2-NBDG and 6-NBDG, as well as emerging near-infrared (NIR) probes, to assist researchers in selecting the optimal tool for their experimental needs.

Comparison of Key Fluorescent Glucose Probes

The selection of a fluorescent glucose probe depends on various factors, including the specific application, instrumentation availability, and the biological system under investigation. Here, we compare the key characteristics of the most common fluorescent glucose probes.

Feature2-NBDG6-NBDGNear-Infrared (NIR) Probes (e.g., Glc-SiR-CO₂H)
Fluorophore 7-nitro-2,1,3-benzoxadiazole (NBD)7-nitro-2,1,3-benzoxadiazole (NBD)Silicon-rhodamine, Cyanine dyes
Excitation Max (nm) ~465[1][2]~465[1]~650-750
Emission Max (nm) ~540[2][3]~535[1]~670-800
Quantum Yield LowLowGenerally higher than NBD
Photostability Moderate, susceptible to photobleaching[4][5]Moderate, susceptible to photobleachingGenerally higher than NBD
Uptake Mechanism Primarily via glucose transporters (GLUTs), but transporter-independent uptake has been reported.[3][6][7][8][9]Binds to GLUTs, but internalization is debated; may act more as a surface probe.[6][7][8][9]Reported to be GLUT-dependent.[10]
Intracellular Fate Phosphorylated by hexokinase and trapped intracellularly.[3]Not a substrate for hexokinase, not phosphorylated.[7]Varies by probe design.
Key Advantages Widely used and well-documented. Intracellular accumulation allows for signal amplification.Can be used to label cells expressing high levels of GLUTs.Reduced phototoxicity and deeper tissue penetration. Lower autofluorescence from biological samples.[11][12]
Key Disadvantages Potential for non-specific uptake.[6][7][8][9] Lower photostability.Limited intracellular accumulation. Uptake mechanism is controversial.[6][7][8][9]Newer, less established than NBDG probes. May require specialized imaging equipment.

In-Depth Look at Fluorescent Glucose Probes

2-NBDG: The Workhorse with Caveats

2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) is the most widely used fluorescent glucose analog.[13] Its popularity stems from its ability to be transported into cells via glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase, leading to its accumulation inside the cell.[3] This trapping mechanism provides a robust fluorescent signal that is proportional to glucose uptake.

However, a growing body of evidence suggests that 2-NBDG can also enter cells through transporter-independent mechanisms, which can complicate the interpretation of results.[6][7][8][9] Researchers should therefore perform thorough validation experiments, such as competition assays with excess unlabeled glucose and the use of GLUT inhibitors, to confirm the specificity of 2-NBDG uptake in their specific cell type.

6-NBDG: A Surface-Level Indicator

Similar to its isomer, 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-deoxy-D-glucose (6-NBDG) also contains the NBD fluorophore. The key difference lies in the position of the fluorophore, which is attached at the C-6 position. This modification prevents its phosphorylation by hexokinase.[7] Consequently, 6-NBDG is not metabolically trapped within the cell.

While 6-NBDG can bind to GLUTs, its utility as a marker for glucose transport is debated, with some studies suggesting it functions more as a probe for the presence of glucose transporters on the cell surface rather than a reporter of glucose influx.[6]

Near-Infrared (NIR) Probes: The Next Generation

Near-infrared fluorescent glucose probes represent a significant advancement in the field. These probes utilize fluorophores that excite and emit in the NIR spectrum (typically >650 nm). This optical window in biological tissues minimizes autofluorescence, reduces light scattering, and allows for deeper tissue penetration, making them particularly suitable for in-vivo imaging.[11][12]

Several NIR glucose probes have been developed, often featuring cyanine or silicon-rhodamine dyes.[10] These probes generally exhibit superior photostability and brightness compared to NBD-based analogs. While still a developing class of probes, they hold great promise for overcoming some of the limitations of their predecessors.

Experimental Protocols

General Protocol for Measuring Glucose Uptake Using Fluorescent Probes

This protocol provides a general framework for assessing glucose uptake in cultured cells using a fluorescent glucose probe like 2-NBDG. It is essential to optimize parameters such as probe concentration and incubation time for each specific cell type and experimental condition.

Materials:

  • Fluorescent glucose probe (e.g., 2-NBDG)

  • Cell culture medium (glucose-free)

  • Phosphate-Buffered Saline (PBS)

  • Glucose transporter inhibitor (e.g., cytochalasin B) as a negative control

  • Unlabeled D-glucose for competition assay

  • 96-well black, clear-bottom microplate

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Starvation: On the day of the assay, remove the culture medium and wash the cells twice with warm PBS. Then, incubate the cells in glucose-free medium for 1-2 hours to deplete intracellular glucose stores.

  • Probe Incubation: Prepare the fluorescent glucose probe solution in glucose-free medium at the desired concentration (e.g., 50-200 µM for 2-NBDG).[14] For control wells, prepare solutions containing the probe plus a high concentration of unlabeled D-glucose (e.g., 10 mM) for a competition assay, or the probe plus a GLUT inhibitor.

  • Uptake: Remove the starvation medium and add the probe-containing solutions to the respective wells. Incubate for 30-60 minutes at 37°C.

  • Washing: Remove the probe solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular probe.

  • Imaging/Quantification: Add fresh PBS to the wells and immediately measure the fluorescence using a fluorescence microscope or a microplate reader with the appropriate filter set (e.g., Ex/Em = 465/540 nm for 2-NBDG).[3]

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Glucose Glucose / Fluorescent Probe GLUT Glucose Transporter (GLUT) Glucose->GLUT Binding Probe_in Probe (intracellular) GLUT->Probe_in Transport Hexokinase Hexokinase Probe_in->Hexokinase (for 2-NBDG) Glycolysis Glycolysis Probe_in->Glycolysis Probe_P Phosphorylated Probe (Trapped) Hexokinase->Probe_P

Figure 1. Generalized pathway of fluorescent glucose probe uptake and metabolism.

G start Start seed Seed cells in 96-well plate start->seed starve Starve cells in glucose-free medium seed->starve prepare Prepare probe solutions (with/without inhibitors/competitors) starve->prepare incubate Incubate cells with probe prepare->incubate wash Wash cells with ice-cold PBS incubate->wash measure Measure fluorescence (microscopy or plate reader) wash->measure analyze Analyze data measure->analyze end End analyze->end

Figure 2. Experimental workflow for a fluorescent glucose uptake assay.

G q1 Need for in-vivo or deep tissue imaging? q2 Is intracellular accumulation critical? q1->q2 No nir Use Near-Infrared (NIR) Probes q1->nir Yes q3 Is surface labeling of GLUTs sufficient? q2->q3 No nbdg2 Use 2-NBDG (with proper controls) q2->nbdg2 Yes nbdg6 Use 6-NBDG q3->nbdg6 Yes reconsider Re-evaluate experimental needs q3->reconsider No

Figure 3. Decision tree for selecting a fluorescent glucose probe.

Conclusion

The field of fluorescent glucose probes is continually evolving, offering researchers powerful tools to investigate cellular metabolism with increasing precision. While 2-NBDG remains a widely used probe, its potential for non-specific uptake necessitates careful experimental design and validation. 6-NBDG may serve as a useful tool for labeling cell-surface glucose transporters. The emergence of NIR probes provides exciting new possibilities for in-vivo and deep-tissue imaging, overcoming some of the limitations of traditional fluorophores. By understanding the advantages and disadvantages of each probe and employing rigorous experimental protocols, researchers can confidently select and utilize the most appropriate tool to advance their understanding of glucose metabolism.

References

A Comparative Analysis of Metabolic Trapping: 2-O-(4-Iodobenzyl)glucose vs. 2-Deoxyglucose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intracellular fate of glucose analogs is paramount for applications ranging from cancer therapy to molecular imaging. This guide provides an objective comparison of the metabolic trapping mechanisms of 2-O-(4-Iodobenzyl)glucose and the well-characterized glucose analog, 2-deoxyglucose (2-DG), supported by available scientific evidence.

At the core of metabolic trapping for glucose analogs lies a two-step process: cellular uptake, primarily via glucose transporters (GLUTs), followed by intracellular modification that prevents efflux. The archetypal example of this is 2-deoxyglucose, which is readily phosphorylated by hexokinase but cannot be further metabolized, leading to its accumulation in metabolically active cells.

This guide demonstrates that this compound does not exhibit the same metabolic trapping mechanism as 2-deoxyglucose. The critical divergence lies in the interaction with hexokinase. The bulky 4-iodobenzyl group at the C2 position of the glucose molecule sterically hinders the phosphorylation step, which is essential for the intracellular trapping observed with 2-DG.

Comparative Data: this compound vs. 2-Deoxyglucose

Feature2-Deoxyglucose (2-DG)This compoundSupporting Evidence
Structure Glucose with the C2 hydroxyl group replaced by hydrogen.Glucose with a 4-iodobenzyl group attached to the C2 oxygen.N/A
Cellular Uptake Transported by GLUT transporters.Presumed to be a substrate for GLUT transporters, but uptake efficiency may be reduced due to the bulky substituent.Cancer cells overexpress GLUTs to meet increased energy demands, facilitating the uptake of glucose and its analogs.[1]
Hexokinase Substrate Good substrate.Very poor substrate.Glucose derivatives with bulky substituents at the C2 position are generally poor substrates for hexokinase.[2]
Metabolic Trapping Mechanism Phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), which is not a substrate for phosphoglucose isomerase and is trapped intracellularly.[1]Not phosphorylated by hexokinase to a significant extent. Therefore, it is not trapped by the same mechanism as 2-DG.The lack of phosphorylation prevents the formation of a charged molecule that would be retained within the cell.
Intracellular Fate Accumulates as 2-DG-6-P, leading to inhibition of glycolysis.[1]Unlikely to accumulate significantly. May be subject to efflux or other metabolic pathways not involving hexokinase.Without phosphorylation, the molecule is not committed to the glycolytic pathway and can be transported out of the cell.

Metabolic Pathways and Trapping Mechanisms

The disparate intracellular fates of 2-deoxyglucose and this compound are best illustrated by their interaction with the initial steps of glycolysis.

Metabolic Fate of Glucose Analogs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2DG_ext 2-Deoxyglucose GLUT GLUT Transporter 2DG_ext->GLUT Uptake 2IBG_ext This compound 2IBG_ext->GLUT Uptake 2DG_int 2-Deoxyglucose HK Hexokinase 2DG_int->HK Phosphorylation 2IBG_int This compound 2IBG_int->HK Poor Substrate Efflux Efflux 2IBG_int->Efflux Likely Pathway 2DG6P 2-Deoxyglucose-6-Phosphate (Trapped) HK->2DG6P Glycolysis Further Glycolysis 2DG6P->Glycolysis Inhibited GLUT->2DG_int GLUT->2IBG_int

Figure 1: Comparative metabolic pathways of 2-DG and this compound.

Experimental Protocols

Cellular Uptake Assay (using radiolabeled 2-Deoxyglucose)
  • Cell Culture: Plate cells of interest (e.g., cancer cell line) in a multi-well plate and culture to desired confluency.

  • Glucose Starvation: Prior to the assay, wash cells with phosphate-buffered saline (PBS) and incubate in glucose-free medium for 1-2 hours to upregulate glucose transporters.

  • Uptake Initiation: Add a solution containing a known concentration of radiolabeled 2-deoxy-D-glucose (e.g., [³H]2-DG or [¹⁴C]2-DG) to the cells and incubate for a defined period (e.g., 10-60 minutes) at 37°C.

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold PBS containing a high concentration of non-radiolabeled glucose or a GLUT inhibitor (e.g., cytochalasin B).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Quantification: Measure the radioactivity in the cell lysate using a scintillation counter. The amount of radioactivity is proportional to the amount of 2-DG taken up by the cells.

  • Data Normalization: Normalize the radioactivity counts to the total protein concentration in each sample.

In Vitro Hexokinase Activity Assay
  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), ATP, MgCl₂, and the glucose analog to be tested (2-DG or this compound).

  • Enzyme Addition: Add a known amount of purified hexokinase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time.

  • Detection of Product: The phosphorylation of the glucose analog can be measured using various methods, such as:

    • Coupled Enzyme Assay: Couple the production of ADP to the oxidation of NADH through pyruvate kinase and lactate dehydrogenase, and monitor the decrease in NADH absorbance at 340 nm.

    • Radiolabeling: Use [γ-³²P]ATP and measure the transfer of the radiolabeled phosphate to the glucose analog by separating the product using chromatography.

  • Data Analysis: Calculate the rate of the reaction to determine if the glucose analog is a substrate for hexokinase.

Logical Workflow for Assessing Metabolic Trapping

The determination of a compound's potential for metabolic trapping follows a logical experimental progression.

Workflow for Assessing Metabolic Trapping Start Start: Synthesize Glucose Analog UptakeAssay Cellular Uptake Assay (e.g., using radiolabeling) Start->UptakeAssay IsUptake Is the analog taken up by cells? UptakeAssay->IsUptake HexokinaseAssay In Vitro Hexokinase Activity Assay IsUptake->HexokinaseAssay Yes NotTrapped Conclusion: No Metabolic Trapping IsUptake->NotTrapped No IsPhosphorylated Is the analog phosphorylated? HexokinaseAssay->IsPhosphorylated MetabolismAssay Downstream Metabolism Assay (e.g., chromatography, mass spec) IsPhosphorylated->MetabolismAssay Yes IsPhosphorylated->NotTrapped No IsMetabolized Is the phosphorylated analog further metabolized? MetabolismAssay->IsMetabolized Trapped Conclusion: Metabolic Trapping Occurs IsMetabolized->Trapped No IsMetabolized->NotTrapped Yes

Figure 2: A logical workflow for evaluating the metabolic trapping potential of a glucose analog.

References

A Comparative Analysis of the Cytotoxicity of Glucose Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic reprogramming of cancer cells, characterized by a heightened reliance on glycolysis even in the presence of oxygen (the Warburg effect), presents a promising target for therapeutic intervention. Glucose analogs, molecules that mimic glucose but disrupt its metabolic pathways, have emerged as a key area of research in the development of novel anticancer agents. This guide provides a comparative analysis of the cytotoxicity of prominent glucose analogs, supported by experimental data and detailed methodologies, to aid researchers in their exploration of this therapeutic strategy.

Comparative Cytotoxicity of Glucose Analogs

The cytotoxic efficacy of glucose analogs varies significantly across different cancer cell lines and is influenced by the specific metabolic vulnerabilities of the tumor cells. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparing the cytotoxicity of these compounds.

Glucose AnalogCancer Cell LineIC50 ValueReference
2-Deoxy-D-glucose (2-DG) P388/IDA (Leukemia)392.6 ± 41.1 µM[1]
A549 (Lung Cancer)> 500 µM[2]
NCI-H460 (Lung Cancer)~2.5 mM[2]
MIA PaCa-2 (Pancreatic)1.45 mM (48h)[3]
OVCAR-3 (Ovarian)3.39 mM (48h)[3]
HEY (Ovarian)10.17 mM (48h)[3]
Nalm-6 (Leukemia)0.22 mM (48h)[4]
CEM-C7-14 (Leukemia)2.70 mM (48h)[4]
3-Bromopyruvate (3-BP) SW480 (Colon Cancer)Lower than HT29[5]
HT29 (Colon Cancer)Higher than SW480[5]
A549 (Lung Cancer)~150 µM[2]
NCI-H460 (Lung Cancer)~50 µM[2]
HepG2 (Liver Cancer)~20 µM (for SDH inhibition)[6]
HCT116 (Colorectal)< 30 µM (for GAPDH inhibition)[6]
MCF-7 (Breast Cancer)~100 µM[7]
MDA-MB-231 (Breast Cancer)~240 µM[7]
HCC1143 (TNBC)44.87 µM (24h), 41.26 µM (48h)[8]
MCF-7 (Breast Cancer)111.3 µM (24h), 75.87 µM (48h)[8]
D-allose MIA PaCa-2 (Pancreatic)53.25 mM (48h)[3]
2-Fluoro-D-glucose (2-FG) -More efficient glycolysis inhibitor than 2-DG in hypoxic cells.[9]
2-Fluoro-D-mannose (2-FM) U87 (Glioblastoma)Induces autophagic cell death at 5 mM.[9]

Note: IC50 values can vary depending on the experimental conditions, including incubation time and the specific assay used. The data presented here is for comparative purposes.

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of glucose analogs are mediated through the disruption of key metabolic and signaling pathways within cancer cells.

2-Deoxy-D-glucose (2-DG)

2-DG acts as a competitive inhibitor of glucose.[10] It is transported into the cell by glucose transporters (GLUTs) and phosphorylated by hexokinase (HK) to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[9][10] Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized, leading to its accumulation and the inhibition of glycolysis.[9][10] This results in ATP depletion and the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[9] Furthermore, 2-DG interferes with N-linked glycosylation in the endoplasmic reticulum (ER), leading to ER stress and the induction of autophagy.[9][10]

2-DG_Signaling_Pathway node_2DG 2-Deoxy-D-glucose (2-DG) node_GLUT Glucose Transporter (GLUT) node_2DG->node_GLUT Uptake node_NLG N-linked Glycosylation node_2DG->node_NLG Inhibition node_HK Hexokinase (HK) node_GLUT->node_HK Phosphorylation node_2DG6P 2-DG-6-Phosphate node_HK->node_2DG6P node_Glycolysis Glycolysis node_2DG6P->node_Glycolysis Inhibition node_ATP ATP Depletion node_Glycolysis->node_ATP node_AMPK AMPK Activation node_ATP->node_AMPK node_CellDeath Cell Death node_AMPK->node_CellDeath node_ERStress ER Stress node_NLG->node_ERStress node_Autophagy Autophagy node_ERStress->node_Autophagy node_Autophagy->node_CellDeath

Mechanism of 2-DG induced cytotoxicity.
3-Bromopyruvate (3-BP)

3-Bromopyruvate is a highly reactive alkylating agent that primarily targets key enzymes in glycolysis and mitochondrial respiration.[11][12] It enters cancer cells through monocarboxylate transporters (MCTs), which are often overexpressed in tumors.[11] Inside the cell, 3-BP alkylates cysteine residues on enzymes such as hexokinase II (HKII) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to their inactivation.[6][11] This dual inhibition of glycolysis and mitochondrial function results in a rapid and severe depletion of ATP and the generation of reactive oxygen species (ROS), ultimately triggering cell death through apoptosis and necrosis.[5][11]

3-BP_Signaling_Pathway node_3BP 3-Bromopyruvate (3-BP) node_MCT Monocarboxylate Transporter (MCT) node_3BP->node_MCT Uptake node_HK2 Hexokinase II (HKII) node_MCT->node_HK2 Alkylation & Inhibition node_GAPDH GAPDH node_MCT->node_GAPDH Alkylation & Inhibition node_Mito Mitochondria node_MCT->node_Mito Inhibition node_ATP ATP Depletion node_HK2->node_ATP node_GAPDH->node_ATP node_Mito->node_ATP node_ROS ROS Generation node_Mito->node_ROS node_CellDeath Cell Death (Apoptosis/Necrosis) node_ATP->node_CellDeath node_ROS->node_CellDeath MTT_Assay_Workflow node_Seed 1. Seed cells in 96-well plate node_Treat 2. Treat with Glucose Analogs node_Seed->node_Treat node_Incubate 3. Incubate for 24-72h node_Treat->node_Incubate node_MTT 4. Add MTT solution node_Incubate->node_MTT node_Incubate2 5. Incubate for 1.5h node_MTT->node_Incubate2 node_Solubilize 6. Add Solubilization Solution node_Incubate2->node_Solubilize node_Read 7. Measure Absorbance node_Solubilize->node_Read LDH_Assay_Workflow node_Seed 1. Seed & Treat cells node_Incubate 2. Incubate for desired period node_Seed->node_Incubate node_Centrifuge 3. Centrifuge plate node_Incubate->node_Centrifuge node_Supernatant 4. Transfer supernatant node_Centrifuge->node_Supernatant node_LDH 5. Add LDH Reaction Mix node_Supernatant->node_LDH node_Stop 6. Add Stop Solution node_LDH->node_Stop node_Read 7. Measure Absorbance node_Stop->node_Read

References

Safety Operating Guide

Proper Disposal of 2-O-(4-Iodobenzyl)glucose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of 2-O-(4-Iodobenzyl)glucose, a compound utilized by researchers, scientists, and drug development professionals. Due to the presence of an iodinated aromatic ring, this compound requires special disposal procedures to mitigate environmental and health risks. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood.

Key Safety Measures:

  • Avoid Inhalation and Contact: Prevent the generation of dust or aerosols. Avoid direct contact with skin and eyes.

  • Spill Management: In case of a spill, moisten the material to prevent it from becoming airborne. Collect the spilled substance using a HEPA-filter vacuum or by carefully sweeping it into a designated, sealed container for disposal.

  • Incompatible Materials: Keep away from strong oxidizing agents.

  • Emergency Procedures: In case of eye contact, rinse immediately and thoroughly with water for at least 15 minutes. For skin contact, wash the affected area with soap and water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

II. Waste Characterization and Segregation

Proper characterization and segregation of waste streams are the foundational steps for compliant disposal. This compound waste is classified as hazardous chemical waste due to its iodine content.

Waste Type Description Container Requirements
Solid Waste Unused or expired this compound, contaminated labware (e.g., weigh boats, filter paper), and contaminated PPE (e.g., gloves).A clearly labeled, sealed, and leak-proof container designated for solid hazardous waste.
Aqueous Solutions Solutions containing dissolved this compound.A clearly labeled, sealed, and leak-proof container designated for aqueous hazardous waste.
Organic Solvent Solutions Solutions of this compound dissolved in organic solvents.A clearly labeled, sealed, and leak-proof container designated for organic solvent waste.
Grossly Contaminated Labware Glassware or equipment with significant residues of this compound.Should be rinsed, and the rinsate collected as hazardous waste.

III. Disposal Procedures

The primary and recommended method for the disposal of this compound is through an accredited hazardous waste management service.[1] Never dispose of this compound or its containers in regular trash or down the drain, as this can harm aquatic life and the environment.[1]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Solid Waste: Carefully place all solid waste contaminated with this compound into the designated solid hazardous waste container.

    • Liquid Waste: Pour all aqueous and organic solvent solutions containing this compound into their respective, clearly labeled liquid hazardous waste containers.

    • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste, in accordance with institutional policies.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the major components and their approximate concentrations if it is a mixed waste stream.

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[1]

Alternative Disposal Method (for aqueous solutions, where permitted):

In some instances, and only with explicit permission from your institution's EHS department, chemical neutralization of dilute aqueous solutions may be an option. This process involves the reduction of iodine to the less harmful iodide.[2]

Experimental Protocol for Chemical Neutralization:

  • Preparation: In a fume hood, place the aqueous solution containing this compound in an appropriately sized beaker with a magnetic stirrer.

  • Reduction: While stirring, slowly add a solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite.[2][3] The amount of reducing agent required will depend on the concentration of the iodinated compound.

  • Endpoint: Continue adding the reducing agent until the characteristic color of iodine (if any) disappears.

  • Verification: Test the solution to ensure complete reduction.

  • Disposal: Once neutralized, the solution may be disposed of down the sanitary sewer with copious amounts of water, only if permitted by local regulations and institutional policies.

IV. Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Generation of this compound Waste cluster_characterization Waste Characterization cluster_segregation Waste Segregation cluster_collection Waste Collection cluster_disposal Final Disposal start Waste Generated characterize Characterize Waste Stream start->characterize solid Solid Waste characterize->solid Solid liquid Liquid Waste characterize->liquid Liquid collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid ehs_pickup Arrange for EHS/ Contractor Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup

Caption: Disposal workflow for this compound.

This comprehensive guide ensures that professionals handling this compound can do so in a manner that is safe, environmentally responsible, and compliant with regulations. Always consult your institution's specific waste disposal guidelines and your local EHS department for any additional requirements.

References

Personal protective equipment for handling 2-O-(4-Iodobenzyl)glucose

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 2-O-(4-Iodobenzyl)glucose. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is paramount. The following procedures are based on best practices for handling similar halogenated and benzylated organic compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a splash hazard.Protects against splashes and potential vapors.
Hand Protection Chemical-resistant nitrile gloves. Consider double-gloving for added protection.Nitrile gloves offer good resistance to a range of organic compounds. Change gloves immediately if contaminated.
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.Protects skin from accidental spills and splashes.
Respiratory Protection Work in a certified chemical fume hood. If a fume hood is not available, a respirator with an organic vapor cartridge may be necessary.Minimizes inhalation of any potential vapors or dust.

Operational Plan: Safe Handling and Storage

Adherence to proper laboratory procedures is critical to minimize exposure and ensure a safe working environment.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Prepare work area in a chemical fume hood prep_ppe->prep_hood prep_weigh Weigh this compound prep_hood->prep_weigh handle_dissolve Dissolve in appropriate solvent prep_weigh->handle_dissolve Transfer to reaction vessel handle_reaction Perform chemical reaction handle_dissolve->handle_reaction cleanup_quench Quench reaction and work-up handle_reaction->cleanup_quench cleanup_waste Segregate and label waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate work area and glassware cleanup_waste->cleanup_decon cleanup_dispose Dispose of waste according to procedures cleanup_decon->cleanup_dispose

Caption: Experimental workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always work within a certified chemical fume hood.

    • Ensure safety equipment, including an eyewash station and safety shower, is accessible.

    • Cover the work surface with absorbent, disposable bench paper.

    • Don all required PPE as outlined in Table 1.

  • Weighing and Transfer:

    • Weigh the solid compound carefully to avoid generating dust.

    • Use a spatula for transfers.

    • Close the container immediately after use.

  • Dissolution and Reaction:

    • Add the solvent to the solid slowly to avoid splashing.

    • If heating is required, use a well-controlled heating mantle and monitor the reaction closely.

  • Storage:

    • Store this compound in a tightly sealed, clearly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. Iodinated compounds should not be disposed of down the drain[3].

Table 2: Waste Disposal Protocol

Waste Type Disposal Procedure
Solid this compound Collect in a labeled hazardous waste container.
Contaminated Labware (e.g., gloves, weigh boats) Place in a designated solid hazardous waste container.
Solutions containing this compound Collect in a labeled halogenated organic liquid waste container.
Empty Stock Container Rinse three times with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label and dispose of the container as non-hazardous waste, or as per institutional guidelines.

Waste Treatment Consideration:

For larger quantities of iodine-containing waste, a neutralization step can be considered. This typically involves reducing the iodine to the less harmful iodide form using a reducing agent like sodium thiosulfate[4]. Consult with your institution's environmental health and safety (EHS) office for specific guidance on this procedure.

Disposal Pathway Diagram

cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal waste_solid Solid Waste container_solid Labeled Solid Waste Container waste_solid->container_solid waste_liquid Liquid Waste container_liquid Labeled Halogenated Liquid Waste Container waste_liquid->container_liquid waste_sharps Contaminated Sharps container_sharps Sharps Container waste_sharps->container_sharps ehs_pickup EHS Pickup container_solid->ehs_pickup container_liquid->ehs_pickup container_sharps->ehs_pickup incineration Incineration or Treatment ehs_pickup->incineration

Caption: Waste disposal pathway for this compound.

Emergency Procedures

Table 3: Emergency Response

Situation Immediate Action
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's EHS office.

By adhering to these safety and handling protocols, researchers can minimize risks and ensure the safe use of this compound in the laboratory. Always consult your institution's specific safety guidelines and EHS office for additional information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.